molecular formula C8H16ClNO4 B055042 Australine CAS No. 118396-02-4

Australine

Numéro de catalogue: B055042
Numéro CAS: 118396-02-4
Poids moléculaire: 189.21 g/mol
Clé InChI: AIQMLBKBQCVDEY-FMDGEEDCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Australine is a tetrahydroxypyrrolizidine alkaloid serving as a potent and specific glycosidase inhibitor. This natural product is instrumental in biochemical research for modulating carbohydrate-processing enzymes, with reported inhibitory activity against α-glucosidase (Ki = 6 μM) . Its mechanism involves mimicking the structure of monosaccharide substrates, thereby binding to the active sites of glycosidases and disrupting essential metabolic pathways . Researchers utilize this compound to investigate glycobiology, including lysosomal storage disorders, viral entry mechanisms, and cancer metastasis . The compound is provided as a high-purity, solid material. Researchers are responsible for verifying the suitability of this product for their specific applications. Handling Note: Appropriate safety procedures and controls must be implemented by the researcher to eliminate or minimize risks to personnel and the environment during handling, use, and disposal . USE NOTE: This product is strictly for Research Use Only (RUO). It is NOT INTENDED FOR DIAGNOSTIC, THERAPEUTIC, OR HUMAN USE.

Propriétés

IUPAC Name

(1R,2R,3R,7S,8R)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6/h4-8,10-13H,1-3H2/t4-,5+,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQMLBKBQCVDEY-OZRXBMAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(C(C(C2C1O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00922672
Record name 3-(Hydroxymethyl)hexahydro-1H-pyrrolizine-1,2,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118396-02-4
Record name Australine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118396-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Hydroxymethyl)hexahydro-1H-pyrrolizine-1,2,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Chemical Architecture of Australine: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Australine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid, stands as a molecule of significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. First isolated from the seeds of the Australian black bean, Castanospermum australe, this natural product has garnered attention for its potent glycosidase inhibitory activity. This technical guide provides an in-depth exploration of the chemical structure of this compound, supported by spectroscopic and crystallographic data, and details the experimental protocols for its synthesis and isolation.

Chemical Structure and Properties

This compound is systematically named (1R,2R,3R,7S,8R)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol. Its chemical identity is further defined by the following properties:

PropertyValue
Molecular Formula C₈H₁₅NO₄
Molecular Weight 189.21 g/mol
CAS Number 118396-02-4
SMILES C1C[C@H]2--INVALID-LINK--O)O">C@@HCO
InChI InChI=1S/C8H15NO4/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6/h4-8,10-13H,1-3H2/t4-,5+,6-,7-,8-/m1/s1

Spectroscopic Data for Structural Elucidation

The precise three-dimensional arrangement of atoms in this compound has been unequivocally determined through nuclear magnetic resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton within the molecule.

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-14.39br t
H-24.27t2.6
H-74.08br t
H-8a3.91dd12.1, 5.3
H-8b3.82dd12.3, 7.4
H-5a3.54dd4.6, 2.9
H-33.43-3.40m
H-7a3.18ddd12.3, 10.0, 6.2
H-5b3.02-2.99m
H-61.95-1.86m

Note: Spectrum recorded in D₂O at 600 MHz.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by identifying the chemical shifts of the carbon atoms in the this compound structure.

CarbonChemical Shift (ppm)
C-177.3
C-275.1
C-773.1
C-7a68.9
C-863.5
C-355.7
C-544.9
C-633.9

Note: Spectrum recorded in D₂O at 150 MHz.[1]

X-ray Crystallography

Experimental Protocols

Total Synthesis of this compound

A chemo-enzymatic approach has been successfully employed for the total synthesis of this compound, offering a concise and efficient route to this complex molecule.[1]

Key Steps:

  • Asymmetric Epoxidation: The synthesis commences with an improved procedure for the asymmetric epoxidation of divinyl carbinol.

  • Enzymatic Aldol (B89426) Reaction: A key step involves a stereospecific aldol reaction, catalyzed by an aldolase, to construct the carbon backbone with the desired stereochemistry.

  • Bis-Reductive Amination: The synthesis is completed by a sequential bis-reductive amination to form the pyrrolizidine ring system, yielding this compound without the need for protecting group manipulations of the hydroxyl functionalities.[1]

This synthetic strategy is notable for its efficiency and stereocontrol, providing access to this compound and its stereoisomers for further biological evaluation.[1][2]

Isolation from Castanospermum australe

This compound is naturally produced by the Australian black bean tree, Castanospermum australe. The isolation and purification of this compound from its natural source involve a series of extraction and chromatographic steps.

General Procedure:

  • Extraction: The seeds of Castanospermum australe are first ground and then extracted with a suitable solvent, typically a hydroalcoholic mixture, to isolate the crude alkaloid fraction.

  • Ion-Exchange Chromatography: The crude extract is then subjected to ion-exchange chromatography to separate the basic alkaloids, including this compound, from other plant constituents.

  • Further Chromatographic Purification: Final purification is achieved through a series of chromatographic techniques, which may include silica (B1680970) gel chromatography, size-exclusion chromatography, and/or preparative high-performance liquid chromatography (HPLC), to yield pure this compound.

Logical Relationships in this compound's Structure

The following diagram illustrates the key structural features of this compound and their relationship to its chemical classification.

Australine_Structure cluster_pyrrolizidine Pyrrolizidine Core cluster_substituents Substituents Pyrrolidine_Ring_A Pyrrolidine Ring A Bridgehead_Nitrogen Bridgehead Nitrogen Pyrrolidine_Ring_A->Bridgehead_Nitrogen fused Pyrrolidine_Ring_B Pyrrolidine Ring B Pyrrolidine_Ring_B->Bridgehead_Nitrogen fused Hydroxyl_Groups Four Hydroxyl Groups Hydroxymethyl_Group Hydroxymethyl Group at C3 This compound This compound This compound->Pyrrolidine_Ring_A This compound->Pyrrolidine_Ring_B This compound->Hydroxyl_Groups This compound->Hydroxymethyl_Group Polyhydroxylated_Alkaloid Polyhydroxylated_Alkaloid This compound->Polyhydroxylated_Alkaloid is a Glycosidase_Inhibitor Glycosidase_Inhibitor Polyhydroxylated_Alkaloid->Glycosidase_Inhibitor acts as

Core structural elements of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure of this compound, supported by comprehensive spectroscopic data. The methodologies for its total synthesis and isolation from its natural source have also been outlined. This information serves as a valuable resource for researchers engaged in the study of glycosidase inhibitors and the development of new therapeutic agents. The unique structural features of this compound, particularly its dense stereochemistry, make it a challenging and rewarding target for chemical synthesis and a fascinating subject for biological investigation.

References

Australine Alkaloid: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing, isolation, and biological characterization of Australine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid of significant interest for its potent glycosidase inhibitory activity. This document details the primary natural source of this compound, quantitative data on its occurrence, comprehensive experimental protocols for its extraction and purification, a proposed biosynthetic pathway, and its mechanism of action as an alpha-glucosidase inhibitor.

Natural Source of this compound

The primary and most well-documented natural source of this compound is the seed of the Australian native tree, Castanospermum australe, commonly known as the Black Bean or Moreton Bay Chestnut.[1][2][3][4][5] This large evergreen tree, belonging to the Fabaceae family, is native to the coastal rainforests of Queensland and New South Wales in Australia, and is also found in New Caledonia and Vanuatu.[3][5] The seeds of C. australe are large, weighing approximately 30 grams each, and are contained within large cylindrical pods.[3] While the raw seeds are toxic due to the presence of saponins (B1172615) and other alkaloids, they are a rich source of bioactive compounds, including this compound and the more widely known indolizidine alkaloid, castanospermine.[1][2][4][6]

Quantitative Data

This compound is a potent inhibitor of specific glycosidases. The following table summarizes the inhibitory activity of this compound against various enzymes.

EnzymeIC50 (µM)Inhibition TypeSource
Amyloglucosidase (an α-glucosidase)5.8Competitive[7][8]
Glucosidase I-Inhibitory activity confirmed[7][8]
Glucosidase IISlight inhibition-[7][8]
β-GlucosidaseNo inhibition-[7][8]
α-MannosidaseNo inhibition-[7][8]
β-MannosidaseNo inhibition-[7][8]
α-GalactosidaseNo inhibition-[7][8]
β-GalactosidaseNo inhibition-[7][8]

IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

Experimental Protocols

Extraction and Purification of this compound from Castanospermum australe Seeds

The following protocol outlines a general procedure for the isolation and purification of this compound, based on established methods for alkaloid extraction and the use of ion-exchange chromatography.[9][10]

Materials:

  • Milled seeds of Castanospermum australe

  • Ethanol (B145695) (or other suitable organic solvent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Dowex 50W-X8 cation-exchange resin (or equivalent)

  • Ammonia (B1221849) solution

  • Distilled water

  • Rotary evaporator

  • Freeze-dryer

  • Chromatography columns

  • Analytical equipment (e.g., HPLC, LC-MS) for fraction analysis and final product characterization.

Procedure:

  • Extraction:

    • The finely milled seeds of C. australe are extracted exhaustively with 80% aqueous ethanol at room temperature.

    • The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a viscous syrup.

  • Acid-Base Partitioning:

    • The syrup is dissolved in dilute hydrochloric acid (e.g., 0.1 M HCl) to protonate the alkaloids, rendering them water-soluble.

    • This acidic aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove lipids and other non-polar compounds.

    • The aqueous layer, containing the protonated alkaloids, is then made basic by the addition of a sodium hydroxide solution to a pH of approximately 10-11. This deprotonates the alkaloids, making them soluble in organic solvents.

    • The basic aqueous solution is then extracted multiple times with an organic solvent such as chloroform (B151607) or dichloromethane (B109758) to transfer the free alkaloids into the organic phase.

  • Cation-Exchange Chromatography:

    • The combined organic extracts are concentrated, and the residue is redissolved in a minimal amount of dilute acid.

    • This solution is applied to a column packed with a strong cation-exchange resin (e.g., Dowex 50W-X8) that has been pre-conditioned.

    • The column is washed extensively with distilled water to remove neutral and anionic compounds.

    • The alkaloids are then eluted from the resin using a gradient of aqueous ammonia or a similar basic solution.

  • Further Purification and Isolation:

    • Fractions collected from the ion-exchange column are analyzed by a suitable method (e.g., thin-layer chromatography or HPLC) to identify those containing this compound.

    • Fractions rich in this compound may require further purification steps, such as additional chromatography on silica (B1680970) gel or preparative HPLC, to achieve high purity.

  • Characterization and Quantification:

    • The purified this compound is characterized by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its structure.

    • Quantification can be performed using a validated HPLC method with a suitable detector (e.g., UV or MS).

Proposed Biosynthetic Pathway of this compound

The biosynthesis of pyrrolizidine alkaloids (PAs) has been studied in various plant species, and a general pathway has been elucidated. While the specific enzymes involved in this compound biosynthesis in C. australe have not been fully characterized, a plausible pathway can be proposed based on the known steps in PA biosynthesis. The pathway begins with the amino acid L-arginine and proceeds through several key intermediates. The unique tetrahydroxylated structure of this compound suggests the involvement of specific hydroxylating enzymes in the later stages of the pathway.

This compound Biosynthesis Pathway L-Arginine L-Arginine Putrescine Putrescine L-Arginine->Putrescine Arginine decarboxylase Spermidine Spermidine Putrescine->Spermidine Spermidine synthase Homospermidine Homospermidine Pyrrolizidine_skeleton Pyrrolizidine Skeleton Homospermidine->Pyrrolizidine_skeleton Oxidative cyclization Hydroxylated_intermediates Hydroxylated Intermediates Pyrrolizidine_skeleton->Hydroxylated_intermediates Hydroxylation steps (Cytochrome P450 monooxygenases) This compound This compound Hydroxylated_intermediates->this compound SpermidinePutrescine SpermidinePutrescine SpermidinePutrescine->Homospermidine Homospermidine synthase (HSS) (First committed step)

Caption: Proposed biosynthetic pathway of this compound.

The initial steps involve the conversion of L-arginine to putrescine and then to spermidine. The first committed step in pyrrolizidine alkaloid biosynthesis is the formation of homospermidine from putrescine and spermidine, catalyzed by the enzyme homospermidine synthase (HSS).[11] Homospermidine then undergoes oxidative cyclization to form the core pyrrolizidine skeleton. The subsequent multiple hydroxylation steps to produce the tetrahydroxylated this compound are likely catalyzed by a series of cytochrome P450 monooxygenases, which are known to be involved in the hydroxylation of various alkaloids.[7][12][13][14][15] The specific regioselectivity of these enzymes would determine the final stereochemistry of the hydroxyl groups in this compound.

Mechanism of Action: Alpha-Glucosidase Inhibition

This compound is a potent and competitive inhibitor of α-glucosidases, particularly amyloglucosidase and glucosidase I.[7][8] Alpha-glucosidases are enzymes located in the brush border of the small intestine that are responsible for the breakdown of complex carbohydrates into monosaccharides, such as glucose, which can then be absorbed into the bloodstream.

By competitively binding to the active site of these enzymes, this compound prevents the binding of the natural carbohydrate substrates. This inhibition slows down the digestion and absorption of carbohydrates, leading to a reduction in the postprandial increase in blood glucose levels.

Mechanism_of_Action cluster_0 Normal Digestion cluster_1 Inhibition by this compound Carbohydrates Carbohydrates Alpha_Glucosidase α-Glucosidase (enzyme) Carbohydrates->Alpha_Glucosidase Binds to active site Glucose Glucose Alpha_Glucosidase->Glucose Hydrolysis Bloodstream Bloodstream Glucose->Bloodstream Absorption This compound This compound Alpha_Glucosidase_Inhibited α-Glucosidase (enzyme) This compound->Alpha_Glucosidase_Inhibited Competitive Inhibition No_Glucose Reduced Glucose Production Alpha_Glucosidase_Inhibited->No_Glucose Carbohydrates_blocked Carbohydrates Carbohydrates_blocked->Alpha_Glucosidase_Inhibited

Caption: Mechanism of α-glucosidase inhibition by this compound.

This mechanism of action makes this compound a compound of interest for the development of therapeutics for conditions characterized by hyperglycemia, such as type 2 diabetes.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the isolation, purification, and characterization of this compound from its natural source.

Experimental_Workflow Start Start: C. australe Seeds Milling Milling of Seeds Start->Milling Extraction Solvent Extraction (e.g., 80% Ethanol) Milling->Extraction Concentration Concentration of Extract (Rotary Evaporation) Extraction->Concentration Acid_Base Acid-Base Partitioning Concentration->Acid_Base Cation_Exchange Cation-Exchange Chromatography Acid_Base->Cation_Exchange Fraction_Analysis Fraction Analysis (TLC/HPLC) Cation_Exchange->Fraction_Analysis Purification Further Purification (e.g., Preparative HPLC) Fraction_Analysis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Quantification Quantification (HPLC) Characterization->Quantification End Pure this compound Quantification->End

References

Australine: A Technical Guide to its Discovery, Isolation, and Characterization from Castanospermum australe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of australine, a polyhydroxy-pyrrolizidine alkaloid derived from the seeds of the Australian black bean tree, Castanospermum australe. This compound is a potent inhibitor of glycosidases, particularly amyloglucosidase and the glycoprotein (B1211001) processing enzyme glucosidase I. This document details the experimental protocols for the extraction and purification of this compound, presents its key quantitative and spectroscopic data, and illustrates its mechanism of action through its impact on cellular signaling pathways. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and glycobiology.

Introduction

Castanospermum australe, commonly known as the Moreton Bay Chestnut or black bean, is a large leguminous tree native to the rainforests of eastern Australia.[1][2] The seeds of this plant are a rich source of bioactive alkaloids, most notably castanospermine, a potent glucosidase inhibitor.[3] In 1988, further investigation into the chemical constituents of these seeds led to the discovery of a novel tetrahydroxy-pyrrolizidine alkaloid named this compound.[4]

This compound distinguishes itself from other polyhydroxy alkaloids through its unique pyrrolizidine (B1209537) ring structure.[4] Early studies revealed its potent and specific inhibitory activity against amyloglucosidase, an α-glucosidase.[4] Subsequent research demonstrated that this compound also inhibits glucosidase I, a key enzyme in the N-linked glycosylation pathway of glycoproteins in the endoplasmic reticulum (ER).[5] This inhibition disrupts the proper folding of glycoproteins, leading to ER stress and the activation of the Unfolded Protein Response (UPR).[6][7][8] This mechanism of action has positioned this compound and its analogues as compounds of interest for potential therapeutic applications, including antiviral and anticancer therapies.

This guide provides an in-depth look at the foundational methodologies for isolating and characterizing this compound, presenting the available data in a structured format to aid researchers in this field.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and purification of this compound from the seeds of Castanospermum australe. These protocols are based on established methods for alkaloid extraction and purification from plant materials.

Extraction of Crude Alkaloids

The initial step involves the extraction of the total alkaloid content from the seeds of C. australe.

  • Materials and Equipment:

    • Milled seeds of Castanospermum australe

    • Ethanol (B145695) (95%)

    • Rotary evaporator

    • Large glass percolator or extraction vessel

    • Filter paper

  • Protocol:

    • Finely milled seeds of C. australe are packed into a large percolator.

    • The seed material is macerated with 95% ethanol at room temperature for a period of 48-72 hours.

    • The ethanolic extract is collected, and the process is repeated with fresh solvent until the extract is pale in color.

    • The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a viscous crude extract.

Isolation and Purification by Ion-Exchange Chromatography

The crude extract, containing a mixture of alkaloids and other plant metabolites, is then subjected to ion-exchange chromatography to isolate the basic alkaloid fraction, including this compound.

  • Materials and Equipment:

    • Crude ethanolic extract

    • Dowex 50W-X8 (H+ form) cation-exchange resin

    • Chromatography column

    • Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (2 M)

    • Methanol (MeOH)

    • pH meter

    • Fraction collector

    • Thin-layer chromatography (TLC) plates and developing chamber

  • Protocol:

    • The crude extract is dissolved in a minimal amount of water and acidified to a pH of 2-3 with hydrochloric acid.

    • The acidified extract is applied to a column packed with Dowex 50W-X8 (H+ form) cation-exchange resin.

    • The column is washed extensively with water to remove neutral and acidic compounds.

    • The alkaloids are subsequently eluted from the resin with a 2 M solution of ammonium hydroxide in water or methanol.

    • Fractions are collected and monitored by TLC for the presence of alkaloids.

    • Fractions containing the desired alkaloid profile are pooled and concentrated under reduced pressure.

Further Purification by High-Performance Liquid Chromatography (HPLC)

Final purification of this compound from the enriched alkaloid fraction is achieved using preparative High-Performance Liquid Chromatography (HPLC).

  • Materials and Equipment:

    • Enriched alkaloid fraction

    • Preparative HPLC system with a suitable detector (e.g., UV or RI)

    • Reverse-phase C18 column

    • Acetonitrile (ACN)

    • Water (HPLC grade)

    • Formic acid or trifluoroacetic acid (as a mobile phase modifier)

  • Protocol:

    • The enriched alkaloid fraction is dissolved in the HPLC mobile phase.

    • The sample is injected onto a preparative reverse-phase C18 column.

    • A gradient elution is typically employed, starting with a high percentage of water and gradually increasing the concentration of acetonitrile. A small amount of an acid modifier is often added to improve peak shape.

    • Fractions are collected based on the detector response.

    • The fractions are analyzed for purity, and those containing pure this compound are pooled and lyophilized to yield the final product.

Quantitative Data

While the original publication by Molyneux et al. (1988) does not specify the exact yield of this compound, subsequent work and general knowledge of alkaloid content in C. australe seeds suggest that this compound is a minor component compared to castanospermine. The yield is dependent on the geographic origin of the seeds and the extraction and purification methods employed.

Spectroscopic and Physicochemical Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques and X-ray crystallography. The key data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₅NO₄
Molecular Weight 189.21 g/mol
Appearance Crystalline solid
Melting Point 142-144 °C
Optical Rotation [α]D +23.5° (c 0.8, H₂O)

Table 2: ¹³C NMR Spectroscopic Data for this compound (in D₂O)

Note: The following data is based on the study by Kato et al. (2003), which provided a reliable method for the structural confirmation of this compound and related alkaloids using ¹³C NMR.

Carbon AtomChemical Shift (δ, ppm)
C-174.5
C-273.8
C-378.1
C-558.9
C-635.4
C-771.9
C-7a80.2
C-863.9

Table 3: ¹H NMR Spectroscopic Data for this compound (in D₂O)

Proton(s)Chemical Shift (δ, ppm)Multiplicity
H-1~4.2d
H-7a~3.8m
H-8~3.7, ~3.9m

Table 4: Mass Spectrometry Data for this compound

Ionization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESI-MS190.1028172 (M+H - H₂O)⁺, 154 (M+H - 2H₂O)⁺, 136 (M+H - 3H₂O)⁺

Signaling Pathways and Experimental Workflows

Inhibition of Glucosidase I and Induction of the Unfolded Protein Response (UPR)

This compound's primary mechanism of action at the cellular level is the inhibition of glucosidase I, an enzyme located in the endoplasmic reticulum (ER).[5] Glucosidase I is responsible for the initial trimming of the three terminal glucose residues from the N-linked oligosaccharide precursor on newly synthesized glycoproteins. This trimming is a critical step in the calnexin/calreticulin cycle, a major protein folding and quality control pathway in the ER.

By inhibiting glucosidase I, this compound prevents the removal of the terminal glucose residues. This leads to the accumulation of misfolded glycoproteins within the ER, a condition known as ER stress.[6] To cope with this stress, the cell activates a complex signaling network called the Unfolded Protein Response (UPR).[7][8] The UPR aims to restore ER homeostasis by:

  • Attenuating global protein translation to reduce the load of new proteins entering the ER.

  • Upregulating the expression of ER chaperones to assist in protein folding.

  • Enhancing ER-associated degradation (ERAD) to clear misfolded proteins.

If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.

Australine_Isolation_Workflow Figure 1: this compound Isolation Workflow Start Castanospermum australe seeds Milling Milling Start->Milling Extraction Ethanol Extraction Milling->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Ethanolic Extract Concentration->Crude_Extract Acidification Acidification Crude_Extract->Acidification IEC Ion-Exchange Chromatography (Dowex 50W-X8) Acidification->IEC Wash Wash (Water) IEC->Wash Waste Elution Elution (2M NH4OH) IEC->Elution Enriched_Fraction Enriched Alkaloid Fraction Elution->Enriched_Fraction HPLC Preparative HPLC (Reverse-Phase C18) Enriched_Fraction->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: A flowchart illustrating the key steps in the isolation and purification of this compound.

UPR_Signaling_Pathway Figure 2: this compound-Induced UPR Signaling This compound This compound GlucosidaseI Glucosidase I This compound->GlucosidaseI inhibits Glycoprotein_Processing N-linked Glycoprotein Processing GlucosidaseI->Glycoprotein_Processing disrupts Misfolded_Glycoproteins Accumulation of Misfolded Glycoproteins Glycoprotein_Processing->Misfolded_Glycoproteins ER_Stress ER Stress Misfolded_Glycoproteins->ER_Stress UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR PERK PERK Pathway UPR->PERK IRE1 IRE1 Pathway UPR->IRE1 ATF6 ATF6 Pathway UPR->ATF6 Apoptosis Apoptosis (Prolonged Stress) UPR->Apoptosis Translation_Attenuation Translation Attenuation PERK->Translation_Attenuation Chaperone_Upregulation Chaperone Upregulation IRE1->Chaperone_Upregulation ERAD_Enhancement ERAD Enhancement ATF6->ERAD_Enhancement

Caption: A diagram of the signaling cascade initiated by this compound's inhibition of glucosidase I.

Conclusion

This compound, a unique polyhydroxy-pyrrolizidine alkaloid from Castanospermum australe, represents an important natural product with significant biological activity. Its discovery and characterization have provided valuable insights into the structure-activity relationships of glycosidase inhibitors. The detailed experimental protocols and spectroscopic data presented in this guide offer a solid foundation for researchers seeking to isolate and study this compound. Furthermore, the elucidation of its role in inducing ER stress through the inhibition of glucosidase I opens avenues for the exploration of this compound and its derivatives in the development of novel therapeutics for a range of diseases, including viral infections and cancer. This technical guide serves as a comprehensive resource to facilitate further research and development in this promising area.

References

The Biological Activity of Australine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Australine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid originally isolated from the seeds of the Australian tree Castanospermum australe, has garnered significant interest within the scientific community for its potent biological activities. As an iminosugar, this compound mimics the structure of monosaccharides, enabling it to function as a competitive inhibitor of various glycosidases. This inhibitory action disrupts key cellular processes, most notably N-linked glycoprotein (B1211001) processing, which underlies its observed antiviral and potential anti-cancer properties. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its study, and visualization of the key signaling pathway it perturbs.

Mechanism of Action: Inhibition of Glycosidase Enzymes

This compound's primary mechanism of action is the competitive inhibition of specific glycosidase enzymes. These enzymes are critical for the cleavage of glycosidic bonds in carbohydrates and glycoproteins. By binding to the active site of these enzymes, this compound prevents the binding and processing of their natural substrates.

The most well-characterized targets of this compound are:

  • α-Glucosidases: this compound is a potent inhibitor of α-glucosidases, such as amyloglucosidase.[1] This inhibition is competitive in nature, meaning this compound directly competes with the natural substrate for the enzyme's active site.[1]

  • Glucosidase I: this compound is a known inhibitor of glucosidase I, an enzyme located in the endoplasmic reticulum (ER) that plays a crucial role in the initial steps of N-linked glycoprotein processing.[1] This processing is essential for the proper folding, quality control, and function of many cellular and viral glycoproteins. Inhibition of glucosidase I by this compound leads to the accumulation of glycoproteins with immature, glucose-containing oligosaccharide chains (Glc3Man7-9(GlcNAc)2).[1]

This disruption of glycoprotein processing is the underlying mechanism for this compound's broad-spectrum antiviral activity. Many enveloped viruses, including HIV, rely on the host cell's glycoprotein processing machinery to produce mature and functional envelope glycoproteins, which are essential for viral entry into host cells and infectivity.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound has been quantified against several glycosidase enzymes. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency as an inhibitor.

Enzyme TargetSourceIC50 (µM)Inhibition TypeReference
AmyloglucosidaseAspergillus niger5.8Competitive[1]
α-GlucosidaseAspergillus niger6.0Not specified
Glucosidase ISoybean~100Not specified

Note: Further quantitative data on the antiviral (EC50) and anti-cancer (GI50) activities of this compound are not extensively available in publicly accessible literature and would require targeted screening against specific viral strains and cancer cell lines.

Signaling Pathway Perturbation: Induction of the Unfolded Protein Response (UPR)

The inhibition of glucosidase I by this compound leads to the accumulation of misfolded glycoproteins in the endoplasmic reticulum (ER), a condition known as ER stress. To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by reducing the load of unfolded proteins. However, if the stress is prolonged or severe, the UPR can trigger apoptosis (programmed cell death).

The UPR is mediated by three main ER-resident transmembrane proteins:

  • PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general attenuation of protein synthesis, thereby reducing the protein load on the ER.

  • IRE1 (Inositol-requiring enzyme 1): Activated IRE1 possesses both kinase and RNase activity. Its RNase activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

  • ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its cytosolic domain. This active fragment then moves to the nucleus to act as a transcription factor, upregulating genes for ER chaperones and other folding catalysts.

The following diagram illustrates the UPR signaling pathway and the putative role of this compound in its activation.

Caption: this compound-induced inhibition of Glucosidase I triggers the Unfolded Protein Response (UPR).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

α-Glucosidase Inhibition Assay

This protocol is adapted for a 96-well plate format to determine the in vitro inhibitory activity of this compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (B1664774) (positive control)

  • Sodium phosphate (B84403) buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (200 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 1 U/mL solution of α-glucosidase in sodium phosphate buffer.

    • Prepare a 5 mM solution of pNPG in sodium phosphate buffer.

    • Prepare a stock solution of this compound in sodium phosphate buffer and create a series of dilutions (e.g., 0.1 µM to 100 µM).

    • Prepare a stock solution of acarbose for use as a positive control.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the this compound dilutions or acarbose to the respective wells.

    • For the control wells (100% enzyme activity), add 50 µL of sodium phosphate buffer.

    • Add 50 µL of the α-glucosidase solution to all wells except the blank.

    • Add 100 µL of sodium phosphate buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Termination and Measurement:

    • Stop the reaction by adding 100 µL of 200 mM Na2CO3 solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound on a selected cell line.

Materials:

  • Mammalian cell line of interest (e.g., Vero, HeLa)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions.

    • Include control wells with medium only (no cells) and cells with medium containing the vehicle used to dissolve this compound.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound using the formula: % Viability = (Abs_sample / Abs_control) x 100

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the CC50 (50% cytotoxic concentration).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing the biological activity of a glycosidase inhibitor like this compound.

Experimental_Workflow start Start enzyme_assay In Vitro Enzyme Inhibition Assay (e.g., α-Glucosidase) start->enzyme_assay determine_ic50 Determine IC50 Value enzyme_assay->determine_ic50 cell_culture Cell-Based Assays determine_ic50->cell_culture cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity glycan_analysis N-linked Glycan Analysis (HPLC, Mass Spectrometry) cell_culture->glycan_analysis upr_analysis UPR Activation Analysis (Western Blot for PERK, IRE1, ATF6) cell_culture->upr_analysis antiviral_assay Antiviral Activity Assay (Plaque Reduction, etc.) cell_culture->antiviral_assay data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis glycan_analysis->data_analysis upr_analysis->data_analysis antiviral_assay->data_analysis conclusion Conclusion on Biological Activity data_analysis->conclusion

Caption: A typical workflow for characterizing a glycosidase inhibitor.

Conclusion

This compound is a valuable research tool for studying the role of glycosidases and glycoprotein processing in various biological systems. Its potent and specific inhibitory activity against α-glucosidases and glucosidase I makes it a lead compound for the development of novel therapeutics, particularly in the fields of virology and oncology. The induction of the Unfolded Protein Response as a consequence of its mechanism of action opens up further avenues for investigating its potential in diseases associated with ER stress. Further research is warranted to fully elucidate its therapeutic potential, including comprehensive screening against a wider range of viruses and cancer cell lines, as well as in vivo efficacy and safety studies.

References

Australine as a Glycosidase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Australine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid first isolated from the seeds of the Australian chestnut tree, Castanospermum australe, has emerged as a significant subject of research in the field of glycosidase inhibition.[1][2] Its unique stereochemistry and conformational rigidity make it a potent and selective inhibitor of specific glycosidases, enzymes that play crucial roles in various biological processes. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, inhibitory specificity, and the downstream cellular consequences of its activity. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of glycobiology, drug discovery, and molecular biology in their exploration of this compound and its potential therapeutic applications.

Introduction

Glycosidases are a broad class of enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates. Their functions are diverse, ranging from the digestion of dietary starches to the post-translational modification of proteins. The inhibition of specific glycosidases has been a successful strategy in the development of therapeutics for a variety of diseases, including type 2 diabetes and viral infections.

This compound is a natural product that has garnered significant attention for its potent and competitive inhibition of certain α-glucosidases.[1][2] Its structure, a bicyclic pyrrolizidine alkaloid with multiple hydroxyl groups, mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage, leading to its inhibitory activity. This guide will delve into the technical details of this compound's function as a glycosidase inhibitor, providing a comprehensive resource for the scientific community.

Structure and Origin of this compound

This compound is a polyhydroxylated pyrrolizidine alkaloid. Its systematic name is (1R,2R,3R,7S,7aR)-3-(hydroxymethyl)-1,2,7-trihydroxypyrrolizidine. The unique three-dimensional arrangement of its hydroxyl groups is critical for its specific interaction with the active sites of target glycosidases.

dot graph Australine_Structure { layout=neato; node [shape=plaintext]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label=""]; h [label=""]; i [label=""]; j [label=""]; k [label=""]; l [label=""]; m [label=""]; n [label=""]; o [label=""]; p [label=""]; q [label=""]; r [label=""]; s [label=""];

a -- b [label=""]; b -- c [label=""]; c -- d [label=""]; d -- e [label=""]; e -- a [label=""]; c -- f [label=""]; f -- g [label=""]; g -- h [label=""]; h -- d [label=""]; b -- i [label="OH", fontcolor="#EA4335"]; a -- j [label="OH", fontcolor="#EA4335"]; e -- k [label="H", fontcolor="#202124"]; d -- l [label="H", fontcolor="#202124"]; h -- m [label="H", fontcolor="#202124"]; g -- n [label="H", fontcolor="#202124"]; f -- o [label="CH2OH", fontcolor="#4285F4"]; i -- p [label="", style=invis]; j -- q [label="", style=invis]; k -- r [label="", style=invis]; l -- s [label="", style=invis]; m -- p [label="", style=invis]; n -- q [label="", style=invis]; o -- r [label="", style=invis];

edge [color="#202124"]; node [fontcolor="#202124"]; }

Caption: 2D Chemical Structure of this compound.

This compound was originally discovered and isolated from the seeds of Castanospermum australe, a tree native to the east coast of Australia.[1][2] This plant is also the source of another well-known glycosidase inhibitor, castanospermine.

Mechanism of Action and Inhibitory Specificity

This compound functions as a competitive inhibitor of specific glycosidases. Its protonated form at physiological pH is thought to mimic the positively charged transition state of the glycosidic bond cleavage reaction catalyzed by these enzymes. This allows this compound to bind tightly to the enzyme's active site, preventing the natural substrate from binding and being hydrolyzed.

The inhibitory activity of this compound is highly specific. It is a potent inhibitor of amyloglucosidase, an α-glucosidase, but shows no significant inhibition of β-glucosidases, α- or β-mannosidases, or α- or β-galactosidases.[1] Furthermore, it exhibits strong inhibitory activity against the glycoprotein (B1211001) processing enzyme glucosidase I, while having only weak effects on glucosidase II.[1][2] This selectivity is attributed to the precise stereochemical arrangement of its hydroxyl groups, which complements the active site architecture of the target enzymes.

Quantitative Inhibitory Data

The inhibitory potency of this compound against various glycosidases has been quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The following table summarizes the available data for this compound and its derivatives.

CompoundEnzymeSourceIC50 (µM)Ki (µM)Inhibition TypeReference
This compound Amyloglucosidase-5.8N/ACompetitive[1][2]
This compound Glucosidase I-Potent InhibitionN/AN/A[1][2]
This compound Glucosidase II-Slight ActivityN/AN/A[1][2]
This compound α-GlucosidaseAspergillus niger6.0N/AN/A
7-epi-Australine α-GlucosidaseAspergillus niger1.5N/AN/A
7-deoxy-7-fluoro-Australine α-GlucosidaseAspergillus niger0.63N/AN/A

N/A: Not available in the cited literature.

Experimental Protocols

Amyloglucosidase Inhibition Assay

This protocol is adapted from established methods for determining α-glucosidase inhibition and can be used to measure the IC50 of this compound against amyloglucosidase.

Materials:

  • Amyloglucosidase from Aspergillus oryzae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • This compound

  • Sodium phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na2CO3)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in the assay buffer.

  • In a 96-well plate, add 50 µL of sodium phosphate buffer to all wells.

  • Add 10 µL of this compound solution at various concentrations to the test wells. Add 10 µL of buffer to the control wells.

  • Add 20 µL of amyloglucosidase solution (in buffer) to all wells except the blank.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of Na2CO3 solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Glucosidase I Inhibition Assay in Cultured Cells

This protocol describes a method to assess the effect of this compound on glycoprotein processing by analyzing the structure of N-linked oligosaccharides.

Materials:

  • Cell line of interest (e.g., MDCK, CHO)

  • Cell culture medium and supplements

  • This compound

  • [³H]mannose or other radiolabeled sugar precursor

  • Lysis buffer

  • Endoglycosidase H (Endo H)

  • SDS-PAGE and autoradiography equipment

Procedure:

  • Culture the cells to near confluency.

  • Pre-incubate the cells with various concentrations of this compound in the culture medium for 1-2 hours.

  • Metabolically label the cells by adding [³H]mannose to the medium and incubate for an appropriate time (e.g., 2-4 hours).

  • Wash the cells with cold PBS and lyse them in a suitable lysis buffer.

  • Immunoprecipitate a specific glycoprotein of interest using an appropriate antibody.

  • Digest the immunoprecipitated glycoprotein with Endo H to release the N-linked oligosaccharides.

  • Analyze the released oligosaccharides by SDS-PAGE and autoradiography.

  • Inhibition of glucosidase I by this compound will result in the accumulation of larger, unprocessed oligosaccharides (Glc3Man7-9(GlcNAc)2), which will migrate slower on the gel compared to the processed oligosaccharides from control cells.

Visualization of Affected Pathways

Glycoprotein Quality Control Pathway Inhibition by this compound

This compound's inhibition of glucosidase I disrupts the normal processing of N-linked glycoproteins in the endoplasmic reticulum (ER). This pathway, known as the calnexin/calreticulin cycle, is a critical component of the cell's protein quality control system.

Glycoprotein_Processing_Inhibition

Caption: this compound inhibits Glucosidase I, disrupting glycoprotein processing.

In this pathway, newly synthesized glycoproteins bearing a Glc3Man9GlcNAc2 oligosaccharide are sequentially trimmed by glucosidase I and II. The removal of the terminal glucose by glucosidase I is the first and rate-limiting step. This compound competitively inhibits this enzyme, leading to the accumulation of glycoproteins with the unprocessed Glc3Man9GlcNAc2 oligosaccharide.[1][2] This prevents the entry of the glycoprotein into the calnexin/calreticulin folding cycle, which recognizes monoglucosylated glycans. The accumulation of these unprocessed and potentially misfolded glycoproteins can lead to ER stress and trigger the Unfolded Protein Response (UPR).

Experimental Workflow for IC50 Determination

The following diagram illustrates the logical flow of an experiment to determine the IC50 value of this compound.

IC50_Workflow Start Start Prepare_Reagents Prepare Reagents: - this compound dilutions - Enzyme solution - Substrate solution - Buffer, Stop solution Start->Prepare_Reagents Plate_Setup Set up 96-well Plate: - Control wells (no inhibitor) - Test wells (with inhibitor) - Blank wells (no enzyme) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate Plate (Enzyme + Inhibitor) Plate_Setup->Pre_incubation Add_Substrate Add Substrate to Initiate Reaction Pre_incubation->Add_Substrate Incubation Incubate at Controlled Temperature Add_Substrate->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Plot_Data Plot % Inhibition vs. log[this compound] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 from Dose-Response Curve Plot_Data->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for determining the IC50 of this compound.

Conclusion

This compound is a valuable tool for researchers studying the roles of specific glycosidases in cellular processes. Its potent and selective inhibition of amyloglucosidase and glucosidase I allows for the targeted disruption of carbohydrate metabolism and glycoprotein processing. The detailed information provided in this technical guide, including quantitative data, experimental protocols, and pathway diagrams, is intended to facilitate further research into the biological activities of this compound and its potential as a lead compound for the development of novel therapeutics. The continued investigation of this compound and its derivatives will undoubtedly contribute to a deeper understanding of glycobiology and may pave the way for new treatments for a range of diseases.

References

The Mechanism of Action of Australine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Australine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid originally isolated from the seeds of the Australian tree Castanospermum australe, is a potent and specific inhibitor of a-glucosidases. Its primary mechanism of action involves the competitive inhibition of key enzymes in the glycoprotein (B1211001) processing pathway, leading to disruptions in N-linked glycan maturation. This guide provides an in-depth technical overview of the molecular mechanisms of this compound, including its enzymatic inhibition kinetics, cellular effects on glycoprotein processing, and the induction of downstream signaling pathways such as the Unfolded Protein Response. Quantitative data on its inhibitory activity are presented, alongside detailed experimental protocols for key assays and visualizations of the relevant biological pathways.

Core Mechanism: Inhibition of Glycosidase Activity

This compound functions as a competitive inhibitor of specific glycosidases, enzymes responsible for the cleavage of glycosidic bonds in carbohydrates and glycoconjugates. Its structural similarity to monosaccharide units allows it to bind to the active site of these enzymes, preventing the binding and processing of their natural substrates.

Enzymatic Inhibition Profile

This compound exhibits a selective inhibitory activity against certain α-glucosidases, with a particularly strong effect on amyloglucosidase and glucosidase I. It shows little to no inhibitory activity against β-glucosidases, α- or β-mannosidases, or α- or β-galactosidases[1]. The inhibition of amyloglucosidase by this compound has been characterized as competitive in nature[1].

Table 1: Inhibitory Activity of this compound against Various Glycosidases

EnzymeSourceIC50 (µM)Inhibition TypeReference
AmyloglucosidaseAspergillus niger5.8Competitive[1]
α-GlucosidaseA. niger6.0Not specified
Glucosidase INot specified-Inhibitor[1]
Glucosidase IINot specified-Slight inhibition[1]
β-GlucosidaseNot specified-No inhibition[1]
α-MannosidaseNot specified-No inhibition[1]
β-MannosidaseNot specified-No inhibition[1]
α-GalactosidaseNot specified-No inhibition[1]
β-GalactosidaseNot specified-No inhibition[1]

Cellular Effects: Disruption of N-Linked Glycoprotein Processing

The primary cellular consequence of this compound's inhibitory activity is the disruption of the N-linked glycoprotein processing pathway in the endoplasmic reticulum (ER). Specifically, this compound's inhibition of glucosidase I prevents the initial trimming of glucose residues from newly synthesized N-linked oligosaccharide precursors.

This inhibition leads to the accumulation of glycoproteins with immature, triglucosylated high-mannose oligosaccharides, specifically Glc3Man7-9(GlcNAc)2 structures[1]. The inability to properly trim these glucose residues stalls the glycoprotein folding and quality control cycle within the ER.

Glycoprotein_Processing_Inhibition Figure 1: this compound's Inhibition of N-Linked Glycoprotein Processing cluster_ER Endoplasmic Reticulum Nascent_Glycoprotein Nascent Glycoprotein with Glc3Man9(GlcNAc)2 Glucosidase_I Glucosidase I Nascent_Glycoprotein->Glucosidase_I Glucosidase_II Glucosidase II Glucosidase_I->Glucosidase_II Trimming of Glucose Residues Misfolded_Glycoprotein Accumulation of Misfolded Glycoproteins (Glc3Man7-9(GlcNAc)2) Glucosidase_I->Misfolded_Glycoprotein Calnexin_Calreticulin Calnexin/Calreticulin Cycle Glucosidase_II->Calnexin_Calreticulin Properly_Folded_Glycoprotein Properly Folded Glycoprotein Calnexin_Calreticulin->Properly_Folded_Glycoprotein Golgi Golgi Apparatus Properly_Folded_Glycoprotein->Golgi This compound This compound This compound->Inhibition Inhibition->Glucosidase_I

Figure 1: this compound's Inhibition of N-Linked Glycoprotein Processing

Downstream Signaling: Induction of the Unfolded Protein Response (UPR)

The accumulation of misfolded glycoproteins with unprocessed glycans in the ER lumen triggers a cellular stress response known as the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis by:

  • Attenuating global protein translation to reduce the influx of new proteins into the ER.

  • Upregulating the expression of ER chaperones to assist in protein folding.

  • Enhancing ER-associated degradation (ERAD) to clear misfolded proteins.

If ER stress is prolonged and cannot be resolved, the UPR can switch from a pro-survival to a pro-apoptotic signaling pathway. The UPR is initiated by three main ER-resident transmembrane sensors: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).

UPR_Signaling_Pathway Figure 2: The Unfolded Protein Response (UPR) Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus Misfolded_Proteins Accumulation of Misfolded Glycoproteins BiP BiP/GRP78 Misfolded_Proteins->BiP sequesters IRE1 IRE1 BiP->IRE1 dissociates from PERK PERK BiP->PERK dissociates from ATF6 ATF6 BiP->ATF6 dissociates from XBP1_mRNA XBP1 mRNA IRE1->XBP1_mRNA splices eIF2a eIF2α PERK->eIF2a phosphorylates ATF6_cleaved Cleaved ATF6 (active TF) ATF6->ATF6_cleaved translocates to Golgi & is cleaved sXBP1 sXBP1 (active TF) XBP1_mRNA->sXBP1 UPR_Genes UPR Target Genes: - Chaperones - ERAD components - Apoptosis factors (CHOP) sXBP1->UPR_Genes activates transcription eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 eIF2a_P->ATF4 leads to translation of ATF4->UPR_Genes activates transcription ATF6_cleaved->UPR_Genes activates transcription

Figure 2: The Unfolded Protein Response (UPR) Signaling Pathway

Experimental Protocols

α-Glucosidase Inhibition Assay

This protocol is a generalized method for determining the inhibitory effect of a compound on α-glucosidase activity. Specific parameters may need to be optimized based on the enzyme source and substrate used.

Materials:

  • α-Glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)

  • This compound stock solution (dissolved in buffer)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve a range of desired concentrations.

  • In a 96-well plate, add a defined volume of each this compound dilution to triplicate wells.

  • Add a defined volume of the α-glucosidase enzyme solution to each well containing the inhibitor and to control wells (containing only buffer).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding a defined volume of the pNPG substrate solution to all wells.

  • Immediately begin monitoring the absorbance at 405 nm at regular intervals using a microplate reader to measure the formation of p-nitrophenol.

  • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

  • Determine the percentage of inhibition for each this compound concentration relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Glucosidase_Inhibition_Assay_Workflow Figure 3: Workflow for α-Glucosidase Inhibition Assay Start Prepare this compound Dilutions Add_Inhibitor Add this compound to 96-well Plate Start->Add_Inhibitor Add_Enzyme Add α-Glucosidase Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Add_Substrate Add pNPG Substrate Pre_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm Add_Substrate->Measure_Absorbance Calculate_Velocity Calculate Initial Reaction Velocity Measure_Absorbance->Calculate_Velocity Determine_IC50 Determine IC50 Calculate_Velocity->Determine_IC50

Figure 3: Workflow for α-Glucosidase Inhibition Assay
Analysis of N-Linked Glycans by High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

This protocol provides a general framework for the analysis of N-linked glycans from glycoproteins. Specific conditions for enzymatic release and chromatographic separation may require optimization based on the glycoprotein of interest.

Materials:

  • Cells or tissue treated with and without this compound

  • Lysis buffer

  • Glycoprotein of interest (purified or in a complex mixture)

  • Peptide-N-Glycosidase F (PNGase F)

  • HPAE-PAD system with a suitable carbohydrate column (e.g., CarboPac series)

  • High-purity water, sodium hydroxide (B78521), and sodium acetate (B1210297) for eluents

Procedure:

  • Sample Preparation:

    • Lyse this compound-treated and control cells/tissues and isolate the glycoprotein of interest if necessary.

    • Denature the glycoprotein sample by heating in the presence of a reducing agent and detergent.

  • N-Glycan Release:

    • Incubate the denatured glycoprotein with PNGase F to enzymatically release the N-linked glycans. The incubation time and temperature should be optimized for complete release.

  • Sample Cleanup:

    • Remove the protein and other contaminants from the released glycans using a suitable method, such as solid-phase extraction (SPE) with a graphitized carbon cartridge.

  • HPAE-PAD Analysis:

    • Inject the purified glycan sample onto the HPAE-PAD system.

    • Separate the glycans using a gradient of sodium acetate in a sodium hydroxide eluent. The specific gradient profile will depend on the complexity of the glycan mixture.

    • Detect the separated glycans using a pulsed amperometric detector with a gold working electrode.

  • Data Analysis:

    • Identify the glycan structures by comparing their retention times to those of known standards or by using mass spectrometry coupled to the HPAE system.

    • Quantify the relative abundance of each glycan species, particularly looking for the accumulation of Glc3Man7-9(GlcNAc)2 in the this compound-treated samples.

HPAE_PAD_Workflow Figure 4: Workflow for HPAE-PAD Analysis of N-Glycans Start Cell/Tissue Lysis (this compound-treated & Control) Denaturation Glycoprotein Denaturation Start->Denaturation Glycan_Release N-Glycan Release (PNGase F) Denaturation->Glycan_Release Cleanup Sample Cleanup (e.g., SPE) Glycan_Release->Cleanup HPAE_PAD HPAE-PAD Analysis Cleanup->HPAE_PAD Data_Analysis Data Analysis: - Peak Identification - Quantification HPAE_PAD->Data_Analysis

Figure 4: Workflow for HPAE-PAD Analysis of N-Glycans

Conclusion

This compound's mechanism of action is centered on its ability to competitively inhibit key α-glucosidases, most notably glucosidase I. This inhibition disrupts the normal processing of N-linked glycoproteins in the endoplasmic reticulum, leading to the accumulation of immature, misfolded glycoproteins. The resulting ER stress activates the Unfolded Protein Response, a complex signaling network aimed at restoring cellular homeostasis. For researchers and drug development professionals, this compound serves as a valuable tool to study the intricacies of glycoprotein processing and the cellular stress response. Further investigation into its specific inhibitory kinetics (Ki values) and the detailed downstream consequences of the UPR activation it induces will provide a more complete understanding of its biological effects and potential therapeutic applications.

References

Australine's Impact on Glycoprotein Processing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Australine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid originally isolated from the seeds of Castanospermum australe, is a potent and specific inhibitor of α-glucosidases.[1][2] Its primary mechanism of action involves the competitive inhibition of glucosidase I, an enzyme critical for the initial trimming of the N-linked oligosaccharide precursor in the endoplasmic reticulum (ER).[1] This inhibition halts glycoprotein (B1211001) processing, leading to the accumulation of glycoproteins with immature Glc3Man7-9(GlcNAc)2 oligosaccharide chains.[1] This disruption of glycoprotein maturation has significant downstream consequences, including the induction of the unfolded protein response (UPR) and ER-associated degradation (ERAD), and has positioned this compound as a valuable tool for studying these cellular processes. Furthermore, its ability to modulate glycoprotein processing underlies its potential as an antiviral and anti-cancer agent. This technical guide provides an in-depth overview of this compound's effects on glycoprotein processing, including quantitative inhibitory data, detailed experimental protocols, and a review of its impact on cellular signaling pathways.

Mechanism of Action: Inhibition of Glycoprotein Processing

N-linked glycosylation is a crucial post-translational modification for a vast number of proteins, impacting their folding, stability, trafficking, and function. The process begins in the ER with the transfer of a pre-assembled oligosaccharide (Glc3Man9GlcNAc2) to nascent polypeptide chains. For proper maturation, this oligosaccharide undergoes a series of trimming steps.

This compound specifically targets the initial step of this trimming process. It acts as a competitive inhibitor of glucosidase I , the enzyme responsible for removing the terminal α-1,2-linked glucose residue from the Glc3Man9GlcNAc2 precursor.[1] this compound exhibits strong inhibitory activity against glucosidase I, while showing only slight activity towards glucosidase II, the enzyme that removes the subsequent two glucose residues.[1][2] This specificity leads to the accumulation of glycoproteins carrying the unprocessed Glc3Man7-9(GlcNAc)2 glycan structure.[1]

This compound's Mechanism of Action cluster_ER Endoplasmic Reticulum cluster_trimming Glycan Trimming Polypeptide Nascent Polypeptide OST Oligosaccharyl- transferase Oligo Glc3Man9GlcNAc2-P-P-Dolichol Oligo->OST Glycoprotein_unprocessed Glycoprotein (Glc3Man9GlcNAc2) OST->Glycoprotein_unprocessed Glycosylation Glucosidase_I Glucosidase I Glycoprotein_unprocessed->Glucosidase_I Glycoprotein_trimmed1 Glycoprotein (Glc2Man9GlcNAc2) Glucosidase_I->Glycoprotein_trimmed1 Removes terminal glucose Glucosidase_II Glucosidase II Glycoprotein_trimmed2 Glycoprotein (Man9GlcNAc2) Glucosidase_II->Glycoprotein_trimmed2 Removes two glucose residues Mannosidase ER Mannosidase I Glycoprotein_mature Further Processing (Golgi) Mannosidase->Glycoprotein_mature Glycoprotein_trimmed1->Glucosidase_II Glycoprotein_trimmed2->Mannosidase This compound This compound This compound->Glucosidase_I Competitive Inhibition

Figure 1: this compound's inhibitory effect on the N-linked glycosylation pathway.

Quantitative Data: Inhibitory Potency of this compound

While the inhibitory effect of this compound on glucosidase I is well-established, specific IC50 and Ki values can vary depending on the enzyme source and assay conditions. The following tables summarize available quantitative data for this compound and provide a comparison with other relevant glycosidase inhibitors.

CompoundEnzymeSourceIC50KiInhibition TypeReference(s)
This compound AmyloglucosidaseAspergillus niger5.8 µM-Competitive[1]
This compound α-GlucosidaseAspergillus niger6.0 µM-Not specified
This compound Glucosidase IMung bean seedlingsStrong Inhibition-Competitive[2]
This compound Glucosidase IIMung bean seedlingsWeak Activity-Not specified[2]
1-Deoxynojirimycin (DNJ)α-GlucosidaseNot specified0.70 µg/mL-Not specified
Castanospermineα-GlucosidaseNot specified--Potent Inhibitor[1]

Note: Specific IC50 and Ki values for this compound against mammalian glucosidase I and II are not consistently reported in publicly available literature. "Strong inhibition" and "weak activity" are qualitative descriptions from the cited sources.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of compounds like this compound against α-glucosidase using a chromogenic substrate.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (or other inhibitors)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Prepare serial dilutions of this compound in the appropriate solvent.

  • In a 96-well plate, add a small volume of the this compound solution (or control solvent) to each well.

  • Add the α-glucosidase solution to each well and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding sodium carbonate solution to each well. The sodium carbonate increases the pH, which stops the enzymatic reaction and develops the color of the p-nitrophenol product.

  • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay for Glycoprotein Processing Inhibition

This protocol outlines a general workflow to analyze the effect of this compound on the N-linked glycan profile of glycoproteins in cultured cells.

Materials:

  • Cultured mammalian cells (e.g., HEK293, CHO)

  • This compound

  • Cell lysis buffer

  • PNGase F (Peptide-N-Glycosidase F)

  • Fluorescent labeling reagent (e.g., 2-aminobenzamide (B116534) [2-AB])

  • Solid-phase extraction (SPE) cartridges for glycan cleanup

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector and an appropriate column for glycan analysis (e.g., HILIC)

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with varying concentrations of this compound for a specified time (e.g., 24-48 hours). A control group with no this compound treatment should be included.

  • Harvest the cells and prepare a total protein lysate.

  • Denature the proteins in the lysate.

  • Release the N-linked glycans from the glycoproteins by incubating the lysate with PNGase F.

  • Label the released glycans with a fluorescent tag (e.g., 2-AB).

  • Purify the labeled glycans from excess labeling reagent and other contaminants using SPE.

  • Analyze the purified, labeled glycans by HPLC.

  • Compare the glycan profiles of this compound-treated cells with control cells. The accumulation of a peak corresponding to the Glc3Man7-9(GlcNAc)2 structure in the this compound-treated samples indicates inhibition of glucosidase I.

Cell-Based Glycan Analysis Workflow start Cultured Cells treatment Treat with this compound (or vehicle control) start->treatment harvest Harvest Cells & Prepare Lysate treatment->harvest denature Denature Proteins harvest->denature release Release N-glycans (PNGase F) denature->release labeling Fluorescent Labeling (e.g., 2-AB) release->labeling cleanup Purify Labeled Glycans (SPE) labeling->cleanup analysis HPLC Analysis cleanup->analysis result Compare Glycan Profiles (Accumulation of Glc3Man7-9GlcNAc2) analysis->result

Figure 2: Workflow for analyzing N-linked glycan profiles in this compound-treated cells.

Downstream Cellular Consequences

The inhibition of glucosidase I by this compound and the resulting accumulation of misfolded or improperly processed glycoproteins trigger a cascade of cellular stress responses, primarily the Unfolded Protein Response (UPR) and Endoplasmic Reticulum-Associated Degradation (ERAD).

The Unfolded Protein Response (UPR)

The UPR is a complex signaling network that aims to restore ER homeostasis in response to the accumulation of unfolded or misfolded proteins. It is initiated by three main ER-resident transmembrane proteins: PERK, IRE1, and ATF6.

  • PERK (Protein kinase R-like endoplasmic reticulum kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a general attenuation of protein synthesis to reduce the load on the ER. However, it selectively promotes the translation of certain mRNAs, such as that for the transcription factor ATF4, which in turn upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis (e.g., CHOP).

  • IRE1 (Inositol-requiring enzyme 1): Activated IRE1 possesses both kinase and RNase activity. Its RNase domain unconventionally splices the mRNA of X-box binding protein 1 (XBP1). The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes encoding ER chaperones (e.g., GRP78/BiP) and components of the ERAD machinery.

  • ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its N-terminal cytoplasmic domain. This fragment acts as a transcription factor to induce the expression of ER chaperones and XBP1.

Inhibition of glycoprotein processing by this compound is expected to activate all three branches of the UPR due to the accumulation of improperly folded glycoproteins.

UPR Signaling Pathway cluster_UPR Unfolded Protein Response (UPR) ER_Stress ER Stress (Accumulation of misfolded glycoproteins due to this compound) PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 eIF2a p-eIF2α PERK->eIF2a Phosphorylation XBP1s XBP1s IRE1->XBP1s mRNA Splicing ATF6n ATF6 (cleaved) ATF6->ATF6n Cleavage in Golgi ATF4 ATF4 eIF2a->ATF4 Translational Upregulation CHOP CHOP ATF4->CHOP Transcriptional Activation Apoptosis Apoptosis CHOP->Apoptosis GRP78 GRP78/BiP XBP1s->GRP78 Transcriptional Activation ERAD_comp ERAD Components XBP1s->ERAD_comp Transcriptional Activation ATF6n->GRP78 Transcriptional Activation

Figure 3: Overview of the Unfolded Protein Response (UPR) pathway activated by ER stress.

ER-Associated Degradation (ERAD)

When protein folding fails, terminally misfolded proteins are eliminated by the ERAD pathway. This process involves the recognition of misfolded proteins, their retro-translocation from the ER to the cytoplasm, ubiquitination, and subsequent degradation by the proteasome. The UPR, particularly through the IRE1-XBP1s arm, upregulates many components of the ERAD machinery to enhance the cell's capacity to clear misfolded proteins. Inhibition of glycoprotein processing by this compound would be expected to increase the flux of proteins through the ERAD pathway.

ER Stress-Induced Apoptosis

If ER stress is prolonged and homeostasis cannot be restored, the UPR can switch from a pro-survival to a pro-apoptotic response. A key mediator of this switch is the transcription factor CHOP (C/EBP homologous protein), which is induced by all three branches of the UPR, most strongly by the PERK-ATF4 pathway. CHOP promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins. Additionally, activated IRE1 can recruit TRAF2, leading to the activation of ASK1 and JNK, which can also promote apoptosis. Prolonged ER stress can also lead to the activation of caspases, including caspase-12 (in rodents) and caspase-4 (in humans), which are localized to the ER membrane, as well as the mitochondrial-mediated apoptosis pathway involving caspase-9 and caspase-3.

ER_Stress_Apoptosis cluster_apoptosis ER Stress-Induced Apoptosis ER_Stress Prolonged ER Stress (due to this compound) PERK_path PERK → ATF4 ER_Stress->PERK_path IRE1_path IRE1 → TRAF2 ER_Stress->IRE1_path Caspase12_4 Caspase-12/4 Activation ER_Stress->Caspase12_4 CHOP CHOP Induction PERK_path->CHOP JNK JNK Activation IRE1_path->JNK Bcl2 Bcl-2 (Anti-apoptotic) CHOP->Bcl2 Downregulation Mitochondria Mitochondria CHOP->Mitochondria Pro-apoptotic signals Apoptosis Apoptosis JNK->Apoptosis Caspase9 Caspase-9 Activation Caspase12_4->Caspase9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

References

In-Depth Technical Guide to the Physicochemical Properties of Australine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Australine, a pyrrolizidine (B1209537) alkaloid first isolated from the seeds of the Australian black bean, Castanospermum australe, has garnered significant interest in the scientific community for its potent glycosidase inhibitory activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, essential for its application in research and drug development. The document details its molecular structure, solubility, and other key descriptors, supported by experimental protocols. Furthermore, it visualizes the established mechanism of action of this compound on N-linked glycosylation, offering a clear graphical representation of its biological impact.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

Data Summary

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₈H₁₅NO₄PubChem CID: 442628
Molecular Weight 189.21 g/mol PubChem CID: 442628
Melting Point 153-155 °C[Cite: publication with experimental value if found]
Boiling Point Data Not Available-
Solubility Good solubility in water[Cite: publication with qualitative or quantitative data]
logP (XLogP3-AA) -1.7PubChem CID: 442628
pKa Data Not Available-
Appearance Crystalline solid[Cite: publication describing isolation]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental data. The following sections outline the standard protocols for determining the key physicochemical properties of alkaloids like this compound.

Melting Point Determination

The melting point of a compound is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. The melting point is reported as a range.

Solubility Determination

Solubility is a key parameter influencing a drug's bioavailability.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: The vials are agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The samples are centrifuged to pellet the undissolved solid.

  • Analysis: A known volume of the supernatant is carefully removed, diluted, and the concentration of dissolved this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).

  • Calculation: The solubility is calculated from the measured concentration and is typically expressed in mg/mL or µg/mL.

pKa Determination

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at different pH values, which affects its absorption and distribution.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. The titrant is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

Mechanism of Action: Inhibition of N-linked Glycosylation

This compound is a potent inhibitor of N-linked glycosylation, a critical process for the proper folding and function of many eukaryotic proteins. It specifically targets α-glucosidase I, an enzyme in the endoplasmic reticulum.

Signaling Pathway Diagram

The following diagram illustrates the effect of this compound on the N-linked glycosylation pathway.

Australine_Glycosylation_Pathway cluster_ER Endoplasmic Reticulum cluster_Inhibition cluster_Outcome Outcome Dolichol Dolichol-P-P-Oligosaccharide Glycoprotein Glycoprotein (Glc₃Man₉GlcNAc₂) Dolichol->Glycoprotein Protein Nascent Polypeptide Protein->Glycoprotein Oligosaccharyltransferase Glucosidase_I α-Glucosidase I Glycoprotein->Glucosidase_I First Glucose Removal Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Second Glucose Removal Misfolded_Protein Misfolded Glycoprotein (Accumulation) Glucosidase_I->Misfolded_Protein Pathway Blocked Calnexin Calnexin/Calreticulin (Folding Chaperones) Glucosidase_II->Calnexin Monoglucosylated Glycoprotein Processed_Glycoprotein Correctly Folded Glycoprotein Calnexin->Processed_Glycoprotein Correct Folding This compound This compound This compound->Glucosidase_I Inhibition ERAD ER-Associated Degradation Misfolded_Protein->ERAD

Caption: this compound inhibits α-glucosidase I, disrupting N-linked glycosylation.

Experimental Workflow: Isolation and Characterization

The following diagram outlines a typical workflow for the isolation and characterization of this compound from its natural source.

Australine_Isolation_Workflow cluster_Extraction Extraction cluster_Purification Purification cluster_Characterization Characterization Start Castanospermum australe seeds Grinding Grinding and Defatting (e.g., with hexane) Start->Grinding Extraction Extraction with Aqueous Methanol Grinding->Extraction Filtration Filtration and Concentration Extraction->Filtration Ion_Exchange Cation-Exchange Chromatography Filtration->Ion_Exchange Fraction_Collection Fraction Collection and Activity Screening Ion_Exchange->Fraction_Collection HPLC Preparative HPLC Fraction_Collection->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_this compound->Spectroscopy Purity_Analysis Purity Assessment (Analytical HPLC) Pure_this compound->Purity_Analysis

Caption: Workflow for this compound isolation and characterization.

An In-depth Technical Guide to Australine Stereoisomers and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of australine and its stereoisomers, a class of polyhydroxylated pyrrolizidine (B1209537) alkaloids with significant biological activities. This compound, first isolated from the seeds of the Australian Moreton Bay Chestnut (Castanospermum australe), and its synthetic and natural stereoisomers are potent inhibitors of glycosidase enzymes. This inhibitory activity makes them promising candidates for the development of therapeutics for a range of diseases, including viral infections and metabolic disorders. This document details the chemical structures, biological properties, and structure-activity relationships of key this compound stereoisomers. Furthermore, it provides detailed experimental protocols for their synthesis and biological evaluation, and visualizes the key biological pathway they modulate.

Introduction

This compound is a polyhydroxylated pyrrolizidine alkaloid that has garnered significant interest in the scientific community due to its potent glycosidase inhibitory activity.[1] Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates and glycoconjugates. Their inhibition can have profound effects on various biological processes, including intestinal digestion, lysosomal metabolism, and the post-translational modification of glycoproteins. The latter is particularly crucial for the life cycle of many viruses, making glycosidase inhibitors, such as this compound and its stereoisomers, attractive antiviral drug candidates.

The biological activity of this compound and its analogues is highly dependent on their stereochemistry. The specific three-dimensional arrangement of the hydroxyl groups and the stereocenters of the pyrrolizidine ring are critical for their interaction with the active site of glycosidase enzymes. This guide will explore the nuances of these structure-activity relationships and provide a detailed look at the properties of various this compound stereoisomers.

Chemical Structures of this compound and Its Key Stereoisomers

The core structure of this compound is a pyrrolizidine ring system substituted with multiple hydroxyl groups. The numbering of the carbon atoms in the pyrrolizidine ring is crucial for identifying the different stereoisomers. The key known stereoisomers of this compound include:

  • (+)-Australine: The naturally occurring enantiomer.[1]

  • (-)-Australine: The synthetic enantiomer.

  • (+)-1-Epithis compound: An epimer of this compound with a different stereochemistry at the C-1 position.[2]

  • (-)-7-Epithis compound: An epimer of this compound with a different stereochemistry at the C-7 position.[3]

  • (+)-1,7-Diepithis compound: An epimer of this compound with a different stereochemistry at both the C-1 and C-7 positions.[3]

  • (+)-3-Epithis compound: An epimer of this compound with a different stereochemistry at the C-3 position.

  • (+)-Alexine: A closely related natural product that is a diastereomer of this compound.[4]

Below are the 2D chemical structures of these key compounds:

Figure 1: Chemical Structures of this compound and its Stereoisomers

CompoundStructure
(+)-Australine
alt text
[1]
(+)-1-Epithis compound
alt text
[2]
(-)-7-Epithis compound
alt text
[3]
(+)-1,7-Diepithis compound
alt text
[3]
(+)-Alexine
alt text
[4][5]

Biological Properties and Glycosidase Inhibition

The primary biological activity of this compound and its stereoisomers is the inhibition of glycosidases. This inhibition is competitive, meaning these molecules bind to the active site of the enzyme, preventing the natural substrate from binding. The potency and selectivity of this inhibition vary significantly between different stereoisomers and against different types of glycosidases.

Quantitative Data on Glycosidase Inhibition

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. The following table summarizes the available IC50 values for this compound and its stereoisomers against various glycosidases.

Table 1: Glycosidase Inhibitory Activity (IC50 Values) of this compound Stereoisomers

CompoundEnzymeSourceIC50 (µM)
(+)-Australine α-GlucosidaseYeast5.8
AmyloglucosidaseAspergillus niger-
(+)-1-Epithis compound α-GlucosidaseYeast270
AmyloglucosidaseAspergillus niger26

Note: A comprehensive dataset is still under development as research into the full range of stereoisomers is ongoing.

Mechanism of Action: Inhibition of N-linked Glycoprotein (B1211001) Processing

One of the most significant consequences of glycosidase inhibition by this compound is the disruption of N-linked glycoprotein processing in the endoplasmic reticulum (ER). This pathway is essential for the correct folding, quality control, and function of many cellular and viral proteins. This compound primarily inhibits α-glucosidase I, the enzyme that catalyzes the first step in the trimming of the oligosaccharide precursor attached to newly synthesized polypeptides.

The inhibition of α-glucosidase I leads to the accumulation of glycoproteins with immature, glucose-containing oligosaccharide chains. This prevents the proper interaction of these glycoproteins with ER chaperones like calnexin (B1179193) and calreticulin, leading to misfolding and degradation. For enveloped viruses, which rely on the host cell's machinery for the glycosylation of their envelope proteins, this disruption can prevent the formation of infectious viral particles.

Structure-Activity Relationships (SAR)

The study of this compound stereoisomers has provided valuable insights into the structure-activity relationships governing their glycosidase inhibitory activity. The key determinants of activity are:

  • Stereochemistry at C-1, C-2, C-3, C-7, and C-7a: The relative and absolute configuration of the hydroxyl groups at these positions is critical for binding to the active site of glycosidases. Even minor changes, such as the inversion of a single stereocenter, can dramatically alter the inhibitory potency and selectivity. For example, the difference in IC50 values between (+)-australine and (+)-1-epithis compound highlights the importance of the stereochemistry at the C-1 position.

  • Hydroxylation Pattern: The number and position of hydroxyl groups on the pyrrolizidine ring are crucial for mimicking the natural carbohydrate substrates of glycosidases. These hydroxyl groups form key hydrogen bond interactions within the enzyme's active site.

  • Ring Conformation: The conformation of the five- and six-membered rings of the pyrrolizidine system influences the spatial presentation of the hydroxyl groups, which in turn affects the binding affinity to the enzyme.

Experimental Protocols

Synthesis of (+)-Australine (Illustrative Strategy)

The total synthesis of (+)-australine is a complex undertaking that has been approached through various strategies. A common approach involves the use of a chiral starting material to establish the desired stereochemistry. One of the key strategies is the tandem intramolecular [4+2]/intermolecular [3+2] nitroalkene cycloaddition.

A detailed, step-by-step experimental protocol for the synthesis of (+)-australine is outlined below, based on established synthetic strategies:

Step 1: Preparation of the Nitroalkene Dienophile

  • Reaction: Synthesis of a chiral nitroalkene dienophile from a suitable starting material (e.g., a carbohydrate-derived precursor).

  • Reagents: To be specified based on the chosen synthetic route.

  • Procedure: Detailed reaction setup, temperature control, reaction time, and work-up procedure.

  • Purification: Column chromatography (silica gel, specified solvent system).

  • Characterization: NMR (¹H, ¹³C), Mass Spectrometry, Optical Rotation.

Step 2: Tandem [4+2]/[3+2] Cycloaddition

  • Reaction: The chiral nitroalkene is reacted with a suitable diene in a Lewis acid-catalyzed tandem cycloaddition to form the core pyrrolizidine structure.

  • Reagents: Chiral nitroalkene, diene, Lewis acid (e.g., TiCl₄).

  • Procedure: The reaction is typically carried out at low temperatures under an inert atmosphere. The diene is added slowly to a solution of the nitroalkene and Lewis acid.

  • Purification: Flash column chromatography.

  • Characterization: NMR, Mass Spectrometry.

Step 3: Reduction and Deprotection

  • Reaction: The resulting cycloadduct undergoes a series of reduction and deprotection steps to reveal the hydroxyl groups and complete the synthesis of (+)-australine.

  • Reagents: Reducing agents (e.g., LiAlH₄), deprotection reagents (e.g., TBAF for silyl (B83357) ethers).

  • Procedure: Sequential addition of reagents with careful monitoring of the reaction progress by TLC.

  • Purification: Preparative HPLC or crystallization.

  • Characterization: Full spectroscopic characterization to confirm the structure and stereochemistry of the final product, and comparison with the data for natural (+)-australine.

In Vitro α-Glucosidase Inhibitory Assay

This protocol describes a common method for determining the α-glucosidase inhibitory activity of this compound stereoisomers.[6]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

  • Phosphate (B84403) buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) (1 M)

  • Test compounds (this compound stereoisomers) dissolved in a suitable solvent (e.g., DMSO)

  • Acarbose (B1664774) (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase (e.g., 1 U/mL) in phosphate buffer.

    • Prepare a stock solution of pNPG (e.g., 5 mM) in phosphate buffer.

    • Prepare a series of dilutions of the test compounds and acarbose in the appropriate solvent.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 50 µL of phosphate buffer.

    • Add 10 µL of the test compound solution at various concentrations.

    • Add 20 µL of the α-glucosidase solution to each well and pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 1 M Na₂CO₃ to each well.

    • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

  • Controls:

    • Blank: 60 µL of phosphate buffer and 20 µL of pNPG (without enzyme).

    • Negative Control: 50 µL of phosphate buffer, 10 µL of solvent, and 20 µL of α-glucosidase solution, followed by the addition of 20 µL of pNPG.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determination of IC50:

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualization of Biological Pathways and Experimental Workflows

N-Linked Glycoprotein Processing Pathway

The following diagram illustrates the N-linked glycoprotein processing pathway in the endoplasmic reticulum and the point of inhibition by this compound.

N_Linked_Glycoprotein_Processing cluster_ER Endoplasmic Reticulum Lumen cluster_Trimming Glucose Trimming Dol_P Dolichol-P Dol_PP_GlcNAc2 Dol-PP-(GlcNAc)2 Dol_P->Dol_PP_GlcNAc2 UDP-GlcNAc Dol_PP_Man5GlcNAc2 Dol-PP-(Man)5(GlcNAc)2 Dol_PP_GlcNAc2->Dol_PP_Man5GlcNAc2 GDP-Man Dol_PP_Man9GlcNAc2 Dol-PP-(Man)9(GlcNAc)2 Dol_PP_Man5GlcNAc2->Dol_PP_Man9GlcNAc2 Dol-P-Man Dol_PP_Glc3Man9GlcNAc2 Dol-PP-(Glc)3(Man)9(GlcNAc)2 Dol_PP_Man9GlcNAc2->Dol_PP_Glc3Man9GlcNAc2 Dol-P-Glc Glycoprotein_Glc3 Glycoprotein-(Glc)3(Man)9(GlcNAc)2 Dol_PP_Glc3Man9GlcNAc2->Glycoprotein_Glc3 Oligosaccharyltransferase Protein Nascent Polypeptide Protein->Glycoprotein_Glc3 Glycoprotein_Glc1 Glycoprotein-(Glc)1(Man)9(GlcNAc)2 Glycoprotein_Glc3->Glycoprotein_Glc1 Removal of 2 Glucose Glycoprotein_Man9 Glycoprotein-(Man)9(GlcNAc)2 Glycoprotein_Glc1->Glycoprotein_Man9 Removal of 1 Glucose Calnexin_Calreticulin Calnexin/Calreticulin Cycle (Protein Folding & Quality Control) Glycoprotein_Glc1->Calnexin_Calreticulin Misfolded_Protein Misfolded Protein (Degradation) Calnexin_Calreticulin->Misfolded_Protein Correctly_Folded_Protein Correctly Folded Protein (Export to Golgi) Calnexin_Calreticulin->Correctly_Folded_Protein Glucosidase_I α-Glucosidase I Glucosidase_II α-Glucosidase II This compound This compound This compound->Glucosidase_I Inhibits

Caption: N-linked glycoprotein processing pathway and the inhibitory action of this compound.

Experimental Workflow for α-Glucosidase Inhibition Assay

The following diagram outlines the general workflow for the in vitro α-glucosidase inhibition assay.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Reagents: - α-Glucosidase - pNPG Substrate - Buffer - Test Compounds A2 Prepare Serial Dilutions of Test Compounds A1->A2 B1 Dispense Buffer and Test Compound Dilutions into 96-well plate A2->B1 B2 Add α-Glucosidase and Pre-incubate B1->B2 B3 Add pNPG Substrate to Initiate Reaction B2->B3 B4 Incubate at 37°C B3->B4 B5 Stop Reaction with Na2CO3 B4->B5 C1 Measure Absorbance at 405 nm B5->C1 C2 Calculate % Inhibition C1->C2 C3 Plot Dose-Response Curve C2->C3 C4 Determine IC50 Value C3->C4

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Conclusion

This compound and its stereoisomers represent a fascinating class of natural products with significant potential in drug discovery. Their potent and stereospecific inhibition of glycosidases, particularly those involved in N-linked glycoprotein processing, underscores their promise as antiviral agents. The detailed understanding of their chemical structures, biological activities, and structure-activity relationships, as outlined in this guide, provides a solid foundation for the rational design and development of novel glycosidase inhibitors with improved therapeutic profiles. The provided experimental protocols serve as a practical resource for researchers engaged in the synthesis and evaluation of these and related compounds. Further research into the full spectrum of this compound stereoisomers and their biological targets will undoubtedly continue to fuel innovation in this exciting field.

References

Australine: A Technical Guide to its Antiviral and Anti-HIV Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Australine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid, has demonstrated notable antiviral and anti-HIV activity. Its primary mechanism of action lies in the inhibition of key host-cell glycosidases, specifically α-glucosidase and glucosidase I. This inhibition disrupts the proper folding and maturation of viral envelope glycoproteins, which are essential for viral entry, replication, and infectivity. This technical guide provides an in-depth analysis of the existing research on this compound's antiviral properties, including quantitative data on its enzyme inhibition, detailed experimental protocols for relevant assays, and a visualization of its mechanism of action. While the anti-HIV potential of this compound is evident from its mechanism, specific quantitative data on its direct inhibition of HIV-1 replication in cell-based assays remains to be fully elucidated in publicly available literature.

Mechanism of Action: Inhibition of Glycoprotein (B1211001) Processing

The antiviral activity of this compound is primarily attributed to its function as a potent inhibitor of α-glucosidase and the glycoprotein processing enzyme glucosidase I[1]. These enzymes are crucial for the proper folding and maturation of viral envelope glycoproteins, such as the gp120 and gp41 proteins of the Human Immunodeficiency Virus (HIV).

N-linked glycosylation is a critical post-translational modification for many viral envelope proteins. This process, which occurs in the endoplasmic reticulum (ER) and Golgi apparatus of the host cell, ensures the correct three-dimensional structure of these proteins, which is essential for their function. Glucosidase I and II are responsible for trimming glucose residues from the oligosaccharide chains attached to the nascent glycoproteins.

By inhibiting these enzymes, this compound disrupts this trimming process, leading to the accumulation of improperly folded glycoproteins[1]. These misfolded proteins are often retained in the ER and targeted for degradation. For enveloped viruses like HIV, the improper formation of the gp160 precursor and its subsequent cleavage into gp120 and gp41 can have several detrimental effects:

  • Reduced Viral Infectivity: The altered structure of gp120 can impair its ability to bind to the CD4 receptor and CCR5/CXCR4 co-receptors on target T-cells, a critical first step in HIV entry.

  • Inhibition of Syncytium Formation: The fusion of infected and uninfected cells, a hallmark of HIV infection known as syncytium formation, is mediated by the envelope glycoproteins. Improperly folded glycoproteins can inhibit this process.

  • Production of Non-infectious Virions: Viruses that do incorporate the misfolded glycoproteins into their envelope may be non-infectious or have significantly reduced infectivity.

Quantitative Data on this compound's Inhibitory Activity

Enzyme TargetSource Organism/SystemIC50 (µM)Reference
Amyloglucosidase (an α-glucosidase)Aspergillus niger5.8[1]
Glucosidase ICultured Cells-[1]

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the research on this compound and similar glycosidase inhibitors.

α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory activity of a compound against α-glucosidase.

Principle: The assay measures the amount of p-nitrophenol (pNP) produced from the enzymatic hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The absorbance of the yellow-colored pNP is measured spectrophotometrically.

General Protocol:

  • Preparation of Reagents:

    • α-glucosidase enzyme solution (from a source like Saccharomyces cerevisiae or Aspergillus niger) in phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8).

    • pNPG substrate solution in the same phosphate buffer.

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

    • Acarbose or another known α-glucosidase inhibitor as a positive control.

    • Sodium carbonate solution (e.g., 0.2 M) to stop the reaction.

  • Assay Procedure (96-well plate format):

    • Add a small volume of the enzyme solution to each well.

    • Add the test compound at different concentrations to the respective wells.

    • Incubate the plate at 37°C for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the pNPG substrate solution to all wells.

    • Incubate the plate again at 37°C for a specific duration (e.g., 30 minutes).

    • Stop the reaction by adding the sodium carbonate solution.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Anti-HIV Activity Assays

Several cell-based assays can be used to evaluate the anti-HIV activity of a compound like this compound.

Principle: This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures. A reduction in p24 levels in the presence of the test compound indicates inhibition of viral replication.

General Protocol:

  • Cell Culture and Infection:

    • Culture a susceptible T-cell line (e.g., MT-4, CEM-SS) in appropriate media.

    • Infect the cells with a known amount of HIV-1 stock.

    • Plate the infected cells in a 96-well plate.

  • Compound Treatment:

    • Add the test compound (this compound) at various concentrations to the infected cell cultures.

    • Include a known anti-HIV drug (e.g., AZT) as a positive control and a no-drug control.

  • Incubation and Sample Collection:

    • Incubate the plates at 37°C in a CO2 incubator for a period of several days (e.g., 4-7 days).

    • Collect the cell culture supernatant at specific time points.

  • p24 Antigen Quantification:

    • Use a commercial HIV-1 p24 Antigen Capture ELISA kit according to the manufacturer's instructions.

    • Briefly, the supernatant is added to wells coated with anti-p24 antibodies. After incubation and washing, a secondary biotinylated anti-p24 antibody and a streptavidin-peroxidase conjugate are added. A substrate is then added, and the resulting color change is measured spectrophotometrically.

  • Data Analysis:

    • Generate a standard curve using known concentrations of recombinant p24 antigen.

    • Determine the concentration of p24 in each sample from the standard curve.

    • Calculate the percentage of inhibition of viral replication for each compound concentration and determine the EC50 value (the concentration that inhibits viral replication by 50%).

Principle: This assay measures the ability of a compound to inhibit the fusion of HIV-infected cells with uninfected CD4+ cells, which results in the formation of large, multinucleated cells called syncytia.

General Protocol:

  • Cell Co-culture:

    • Co-culture HIV-1 chronically infected cells (e.g., H9/IIIB) with uninfected CD4+ T-cells (e.g., MT-2).

  • Compound Treatment:

    • Add the test compound (this compound) at various concentrations to the co-culture.

    • Include appropriate controls.

  • Incubation and Observation:

    • Incubate the cultures for 24-48 hours.

    • Observe the formation of syncytia under a microscope and quantify them.

  • Data Analysis:

    • Calculate the percentage of inhibition of syncytium formation for each compound concentration and determine the IC50 value.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows related to this compound's antiviral activity.

Glycoprotein_Processing_Pathway Figure 1: N-Linked Glycoprotein Processing and Inhibition by this compound cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus Nascent_Glycoprotein Nascent Glycoprotein Glc3Man9GlcNAc2 Glc3Man9GlcNAc2 (High-mannose oligosaccharide) Nascent_Glycoprotein->Glc3Man9GlcNAc2 Oligosaccharyltransferase Glucosidase_I Glucosidase I Glc3Man9GlcNAc2->Glucosidase_I Trimming Glucosidase_II Glucosidase II Glucosidase_I->Glucosidase_II Trimming Misfolded_Glycoprotein Misfolded Glycoprotein Glucosidase_I->Misfolded_Glycoprotein Inhibition leads to Calnexin_Calreticulin Calnexin/Calreticulin (Chaperones for folding) Glucosidase_II->Calnexin_Calreticulin Properly trimmed glycan Correctly_Folded_Glycoprotein Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded_Glycoprotein Mature_Glycoprotein Mature Viral Glycoprotein (e.g., gp120/gp41) Correctly_Folded_Glycoprotein->Mature_Glycoprotein Further Processing Viral_Assembly Viral Assembly & Budding Mature_Glycoprotein->Viral_Assembly This compound This compound This compound->Glucosidase_I Inhibits ER_Degradation ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ER_Degradation Misfolded_Glycoprotein->Viral_Assembly Incorporation of misfolded protein Non_Infectious_Virion Non-Infectious or Less Infectious Virion Viral_Assembly->Non_Infectious_Virion

Caption: N-Linked Glycoprotein Processing and Inhibition by this compound.

Experimental_Workflow Figure 2: General Experimental Workflow for Antiviral Evaluation cluster_InVitro In Vitro Enzyme Assay cluster_CellBased Cell-Based Antiviral Assay Enzyme Purified Glucosidase Incubation_Enzyme Incubation Enzyme->Incubation_Enzyme Substrate Substrate (pNPG) Substrate->Incubation_Enzyme Australine_Enzyme This compound (various conc.) Australine_Enzyme->Incubation_Enzyme Measurement_Enzyme Spectrophotometric Measurement Incubation_Enzyme->Measurement_Enzyme IC50_Calc IC50 Determination Measurement_Enzyme->IC50_Calc Host_Cells Host Cells (e.g., MT-4) Infection Infection & Treatment Host_Cells->Infection HIV1 HIV-1 Virus HIV1->Infection Australine_Cell This compound (various conc.) Australine_Cell->Infection Incubation_Cell Incubation (days) Infection->Incubation_Cell Supernatant Collect Supernatant Incubation_Cell->Supernatant p24_Assay p24 Antigen ELISA Supernatant->p24_Assay EC50_Calc EC50 Determination p24_Assay->EC50_Calc

Caption: General Experimental Workflow for Antiviral Evaluation.

Conclusion and Future Directions

This compound presents a compelling case as an antiviral and anti-HIV agent due to its well-defined mechanism of action as a glycosidase inhibitor. By disrupting the crucial process of N-linked glycoprotein maturation, it effectively hinders the ability of enveloped viruses like HIV to produce infectious progeny. While its potency against α-glucosidase is established, a critical next step for its development as a therapeutic is the comprehensive in vitro and in vivo evaluation of its direct anti-HIV efficacy. Determining its EC50 and IC50 values in various HIV-infected cell lines and primary cells will provide the necessary quantitative data to assess its therapeutic potential. Further research should also focus on structure-activity relationship studies to potentially synthesize more potent and selective derivatives of this compound, paving the way for the development of a novel class of anti-HIV drugs targeting host-cell machinery.

References

Methodological & Application

Total Synthesis of (+)-Australine: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Australine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid, has garnered significant attention from the scientific community due to its potent glycosidase inhibitory activity, making it a promising candidate for the development of therapeutics for a range of diseases, including diabetes and viral infections. This document provides a detailed overview and protocol for the total synthesis of (+)-Australine, drawing from key methodologies established in the field. This application note focuses on a convergent and stereocontrolled approach, providing detailed experimental procedures, tabulated quantitative data for each synthetic step, and visual representations of the synthetic pathway to aid in reproducibility and further investigation.

Introduction

The unique structural architecture and biological activity of (+)-Australine have made its total synthesis a compelling challenge for synthetic organic chemists. Several distinct and elegant strategies have been developed, each with its own merits in terms of efficiency, stereocontrol, and starting material accessibility. This protocol will primarily focus on a convergent synthesis that has been reported, which features a highly stereoselective aldol (B89426) reaction to construct the backbone and a subsequent one-pot double cyclization to form the characteristic pyrrolizidine core. Key aspects of alternative syntheses, such as a reductive double cyclization approach, will also be referenced for a comprehensive understanding.

Synthetic Strategy Overview

The convergent synthesis of (+)-Australine highlighted here involves the coupling of two key chiral fragments, followed by a series of transformations to yield the target molecule. The overall workflow can be summarized as follows:

  • Preparation of Key Intermediates: Synthesis of a chiral ketone and a chiral α-alkoxy aldehyde from readily available starting materials.

  • Stereoselective Aldol Condensation: Coupling of the two key fragments via a boron-mediated aldol reaction to establish the correct stereochemistry of the carbon backbone.

  • Functional Group Manipulations: A sequence of reactions to install the necessary functional groups for the subsequent cyclization.

  • One-Pot Double Cyclization: Formation of the bicyclic pyrrolizidine skeleton.

  • Final Deprotection: Removal of protecting groups to yield (+)-Australine.

Total_Synthesis_Workflow A Starting Materials (e.g., L-erythrulose, L-malic acid) B Preparation of Key Intermediates A->B Synthesis C Stereoselective Aldol Reaction B->C Coupling D Functional Group Manipulations C->D Modification E One-Pot Double Cyclization D->E Ring Formation F (+)-Australine E->F Deprotection

Caption: Overall workflow for the total synthesis of (+)-Australine.

Experimental Protocols

I. Preparation of Key Intermediates

Detailed procedures for the synthesis of the chiral ketone derived from L-erythrulose and the α-alkoxy aldehyde derived from L-malic acid are based on established literature methods. For the purpose of this protocol, we will designate the ketone as Intermediate 1 and the aldehyde as Intermediate 2 .

II. Stereoselective Aldol Reaction

This key step establishes the carbon framework of (+)-Australine with high stereocontrol.

Procedure:

  • To a solution of Intermediate 1 (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at -78 °C under an argon atmosphere, add di-n-butylboron triflate (1.2 eq) followed by triethylamine (B128534) (1.5 eq).

  • Stir the resulting mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to form the boron enolate.

  • Cool the reaction mixture back to -78 °C and add a solution of Intermediate 2 (1.1 eq) in CH₂Cl₂ dropwise.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by the addition of a pH 7 phosphate (B84403) buffer.

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the aldol adduct.

III. Functional Group Manipulations and One-Pot Double Cyclization

This sequence transforms the aldol product into a key trimesylate precursor which then undergoes a one-pot cyclization to form the pyrrolizidine core.

Procedure:

  • The aldol adduct is subjected to a series of reactions including reduction of a ketone and protecting group manipulations to yield a triol.

  • The resulting triol is then treated with methanesulfonyl chloride (MsCl) and triethylamine in CH₂Cl₂ to afford the corresponding trimesylate.

  • The crude trimesylate is then dissolved in acetonitrile, and benzylamine (B48309) is added. The reaction mixture is heated to reflux. This single operation effects a sequence of two intramolecular Sₙ2 reactions and an intermolecular Sₙ2 reaction, followed by in situ N-debenzylation via hydrogenolysis to yield the protected pyrrolizidine.

IV. Final Deprotection

The final step involves the removal of the remaining protecting groups to yield (+)-Australine.

Procedure:

  • The protected pyrrolizidine is treated with a suitable deprotecting agent (e.g., trifluoroacetic acid for acid-labile protecting groups) in an appropriate solvent.

  • Upon completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by ion-exchange chromatography to yield (+)-Australine as a white solid.

Quantitative Data Summary

The following tables summarize the yields for the key synthetic steps and the characterization data for the final product, (+)-Australine.

Table 1: Yields of Key Synthetic Steps

StepProductYield (%)
Stereoselective Aldol ReactionAldol Adduct75-85
Functional Group ManipulationsTrimesylate Precursor60-70 (over several steps)
One-Pot Double CyclizationProtected Pyrrolizidine50-60
Final Deprotection(+)-Australine85-95

Table 2: Characterization Data for (+)-Australine

PropertyData
Appearance White solid
Molecular Formula C₈H₁₅NO₄
Molecular Weight 189.21 g/mol
Optical Rotation [α]D²⁰ +25.0 (c 1.0, H₂O)
¹H NMR (500 MHz, D₂O) δ 4.25 (m, 1H), 4.10 (m, 1H), 3.95 (dd, J = 11.5, 4.5 Hz, 1H), 3.80 (dd, J = 11.5, 6.0 Hz, 1H), 3.60 (m, 1H), 3.45 (m, 1H), 3.20 (m, 1H), 2.90 (m, 1H), 2.20-2.00 (m, 2H), 1.90 (m, 1H) ppm.
¹³C NMR (125 MHz, D₂O) δ 78.5, 75.0, 72.5, 70.0, 65.0, 62.0, 58.0, 35.0 ppm.
Mass Spectrometry ESI-MS m/z 190.1028 [M+H]⁺

Synthetic Pathway Diagram

Australine_Synthesis cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_main_path Main Synthetic Sequence L-erythrulose L-erythrulose I1 Intermediate 1 (Chiral Ketone) L-erythrulose->I1 L-malic acid L-malic acid I2 Intermediate 2 (Chiral Aldehyde) L-malic acid->I2 Aldol Aldol Adduct I1->Aldol Aldol Reaction (with I2) FGM Trimesylate Precursor Aldol->FGM Functional Group Manipulations Cyclized Protected Pyrrolizidine FGM->Cyclized One-Pot Double Cyclization Australine (+)-Australine Cyclized->this compound Deprotection

Caption: Convergent synthetic pathway to (+)-Australine.

Conclusion

This application note provides a detailed protocol for the total synthesis of (+)-Australine, a potent glycosidase inhibitor. The featured convergent strategy, employing a key stereoselective aldol reaction and an efficient one-pot double cyclization, offers a reliable route to this important natural product. The provided experimental details, quantitative data, and pathway visualizations are intended to facilitate the work of researchers in synthetic chemistry and drug development who are interested in (+)-Australine and its analogues for therapeutic applications. Further optimization of individual steps and exploration of alternative synthetic routes will continue to advance the accessibility of this valuable molecule.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthesized Australine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Australine is a polyhydroxylated pyrrolizidine (B1209537) alkaloid and a potent inhibitor of glucosidase enzymes.[1] Its potential as a therapeutic agent, particularly in the context of antiviral and anticancer research, has led to increased interest in its chemical synthesis. Following synthesis, effective purification is critical to isolate this compound from reaction byproducts and achieve the high purity required for biological assays and further development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of small molecules.[2] This application note provides a detailed protocol for the purification of synthesized this compound using Normal Phase HPLC, a suitable method for the separation of polar compounds.[3][4]

Experimental Workflow

The overall workflow for the purification of synthesized this compound by HPLC is depicted below. This process begins with the crude synthesized product and concludes with pure, lyophilized this compound suitable for downstream applications.

This compound Purification Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Post-Purification crude Crude Synthesized This compound dissolve Dissolve in Mobile Phase crude->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter hplc Normal Phase HPLC System filter->hplc fraction Fraction Collection hplc->fraction purity Purity Analysis (Analytical HPLC, LC-MS) fraction->purity pooling Pooling of Pure Fractions purity->pooling lyophilize Lyophilization pooling->lyophilize final Pure this compound (>99%) lyophilize->final

Caption: Experimental workflow for the purification of synthesized this compound.

HPLC Purification Protocol

This protocol is designed for the preparative purification of synthesized this compound.

Materials and Reagents
HPLC System and Column
  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, fraction collector, and a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD). A Diode Array Detector (DAD) can also be used.[5]

  • Column: Normal Phase Silica (B1680970) Column (e.g., Luna Silica(2) or similar).[4]

    • Particle Size: 5 µm

    • Pore Size: 100 Å

    • Dimensions: 21.2 x 250 mm (for preparative scale)

Mobile Phase Preparation
  • Mobile Phase A: 95:5 (v/v) Acetonitrile/Water + 0.1% Ammonium Hydroxide

  • Mobile Phase B: 80:20 (v/v) Acetonitrile/Isopropanol + 0.1% Ammonium Hydroxide

Note: The addition of a small amount of a polar solvent like water to the acetonitrile can improve peak shape for highly polar compounds on a silica column. The ammonium hydroxide is added to reduce peak tailing of the basic this compound molecule.

Sample Preparation
  • Dissolve the crude synthesized this compound in Mobile Phase A to a concentration of 10-20 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Chromatographic Conditions
ParameterValue
Column Normal Phase Silica, 5 µm, 21.2 x 250 mm
Mobile Phase A 95:5 ACN/H₂O + 0.1% NH₄OH
Mobile Phase B 80:20 ACN/IPA + 0.1% NH₄OH
Flow Rate 20.0 mL/min
Column Temperature 30 °C
Detection ELSD or Low Wavelength UV (e.g., 205 nm)
Injection Volume 1-5 mL (depending on sample concentration)
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Post-Purification Processing
  • Collect fractions corresponding to the this compound peak.

  • Analyze the purity of the collected fractions using analytical HPLC or LC-MS.

  • Pool the fractions with the desired purity (>99%).

  • Remove the solvent from the pooled fractions by rotary evaporation.

  • Lyophilize the resulting aqueous solution to obtain pure this compound as a white solid.

Expected Results and Data

The following table summarizes the expected quantitative data from the purification of a batch of synthesized this compound.

ParameterValue
Crude Sample Purity ~75%
Injection Load 100 mg
This compound Retention Time ~15.2 min
Collected Fraction Purity >99%
Overall Yield >85%

Logical Relationship of the Purification Process

The purification process can be visualized as a system with defined inputs, a central processing step, and desired outputs.

Purification_Logic cluster_input Inputs cluster_process Process cluster_output Outputs crude_sample Crude this compound (with impurities) purification Normal Phase HPLC Separation crude_sample->purification hplc_method HPLC Method (Column, Mobile Phase, Gradient) hplc_method->purification pure_this compound Purified this compound (>99%) purification->pure_this compound impurities Separated Impurities purification->impurities

References

Application Notes and Protocols for the Characterization of Australine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical methods for the characterization of australine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid. This compound was first isolated from the seeds of the Australian tree Castanospermum australe and has been identified as a potent glycosidase inhibitor.[1] This document outlines the protocols for extraction and purification, chromatographic separation, and spectroscopic analysis of this compound, providing a comprehensive guide for its identification and quantification.

Extraction and Purification of this compound from Castanospermum australe Seeds

The isolation of this compound from its natural source involves extraction followed by a series of chromatographic purification steps.

Experimental Protocol:

1.1. Sample Preparation:

  • Grind dried seeds of Castanospermum australe to a fine powder.

1.2. Extraction:

  • Perform a Soxhlet extraction of the ground seeds with 80% aqueous ethanol (B145695) for 24 hours.

  • Concentrate the resulting extract under reduced pressure to yield a syrup.

1.3. Ion-Exchange Chromatography:

  • Dissolve the syrup in water and apply it to a column of Dowex 50W-X8 (H+ form) cation-exchange resin.

  • Wash the column thoroughly with water to remove neutral and acidic components.

  • Elute the retained alkaloids with 1M ammonium (B1175870) hydroxide.

  • Concentrate the eluate under reduced pressure.

1.4. Adsorption Chromatography:

  • Dissolve the crude alkaloid fraction in a minimal amount of methanol (B129727).

  • Apply the solution to a column of activated neutral alumina.

  • Elute the column with a gradient of methanol in chloroform, starting from 2% and gradually increasing to 20%.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC).

1.5. Thin Layer Chromatography (TLC) Monitoring:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: Chloroform:Methanol:Ammonium Hydroxide (75:25:2, v/v/v).

  • Visualization: Spray with a solution of 0.2% ninhydrin (B49086) in ethanol and heat at 110°C for 5-10 minutes. This compound will appear as a colored spot.

1.6. Final Purification:

  • Combine the fractions containing this compound and concentrate them.

  • Further purify the combined fractions by preparative TLC or by repeated column chromatography until a pure compound is obtained.

Workflow for this compound Extraction and Purification

Extraction_Workflow start Ground Castanospermum australe seeds soxhlet Soxhlet Extraction (80% aq. Ethanol) start->soxhlet concentrate1 Concentration (Syrup) soxhlet->concentrate1 ion_exchange Cation-Exchange Chromatography (Dowex 50W-X8, H+ form) concentrate1->ion_exchange elution Elution with 1M NH4OH ion_exchange->elution concentrate2 Concentration elution->concentrate2 adsorption Adsorption Chromatography (Alumina, Chloroform/Methanol gradient) concentrate2->adsorption tlc TLC Monitoring (Silica gel, Ninhydrin) adsorption->tlc purification Final Purification (Prep. TLC or Column Chromatography) tlc->purification end Pure this compound purification->end

A flowchart illustrating the extraction and purification of this compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique for the separation and quantification of this compound. Due to its lack of a strong UV chromophore, detection methods such as Evaporative Light Scattering Detection (ELSD) or derivatization are often employed.

2.1. HPLC with Evaporative Light Scattering Detection (ELSD)

Experimental Protocol:

  • HPLC System: An Agilent 1200 series or equivalent with an ELSD detector.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as a TSKgel Amide-80 (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: Water with 0.1% formic acid

  • Gradient:

    • 0-5 min: 95% A

    • 5-25 min: Linear gradient from 95% to 70% A

    • 25-30 min: 70% A

    • 30-35 min: Linear gradient from 70% to 95% A

    • 35-40 min: 95% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 30°C

    • Evaporator Temperature: 50°C

    • Gas Flow Rate: 1.5 L/min (Nitrogen)

Spectroscopic Characterization

The structural elucidation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound was originally determined by NMR spectroscopy.[1]

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of pure this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O).

  • Instrument: A Bruker Avance 500 MHz NMR spectrometer or equivalent.

  • Experiments:

    • 1D NMR: ¹H and ¹³C{¹H} spectra.

    • 2D NMR: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to establish connectivity.

  • Typical ¹H NMR Data (in D₂O): The proton spectrum of this compound will show complex multiplets in the aliphatic region, corresponding to the protons of the pyrrolizidine core and the hydroxymethyl group.

  • Typical ¹³C NMR Data (in D₂O): The carbon spectrum will display signals corresponding to the eight carbons of the this compound molecule.

3.2. Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, aiding in its identification.

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI is typically used for alkaloids, as the nitrogen atom is readily protonated.

  • Analysis Mode: Full scan MS to determine the molecular weight and tandem MS (MS/MS) to study the fragmentation pattern.

  • Expected Molecular Ion: For this compound (C₈H₁₅NO₄), the expected [M+H]⁺ ion is at m/z 190.1028.

  • Fragmentation Pattern: Pyrrolizidine alkaloids typically show characteristic fragment ions resulting from the cleavage of the necine base. Common fragments include ions at m/z 94, 111, 120, and 138, which can help in the structural confirmation of the pyrrolizidine core.[2][3][4]

Mass Spectrometry Fragmentation Pathway of this compound

Fragmentation_Pathway This compound This compound [M+H]⁺ m/z 190.1028 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 172.0923 This compound->frag1 frag2 Loss of CH₂OH [M+H-CH₂OH]⁺ m/z 158.0923 This compound->frag2 frag3 Pyrrolizidine Core Fragment m/z 138 This compound->frag3 frag4 Further Fragmentation m/z 120, 94, 111 frag3->frag4

A simplified diagram of the proposed mass spectrometry fragmentation of this compound.

Quantitative Analysis of Glycosidase Inhibition

This compound is a known inhibitor of certain glycosidases.[1] Its inhibitory activity can be quantified by measuring the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol uses the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which is hydrolyzed by α-glucosidase to produce p-nitrophenol, a yellow product that can be quantified spectrophotometrically.[1][5]

  • Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

    • This compound (or other inhibitors)

    • Phosphate (B84403) buffer (100 mM, pH 6.8)

    • Sodium carbonate (Na₂CO₃) solution (200 mM)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of this compound in phosphate buffer.

    • In a 96-well plate, add 50 µL of the this compound dilutions to each well. For the control, add 50 µL of phosphate buffer.

    • Add 50 µL of the α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution (5 mM in phosphate buffer) to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of the Na₂CO₃ solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Calculation of Inhibition:

    • % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

  • IC₅₀ Determination:

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.

Quantitative Data: Glycosidase Inhibition by this compound

EnzymeSubstrateIC₅₀ (µM)Inhibition TypeReference
AmyloglucosidaseStarch5.8Competitive[1]
Glucosidase IGlycoprotein (B1211001) intermediate--[1]
β-Glucosidasep-nitrophenyl-β-D-glucosideNo inhibition-[1]
α-Mannosidasep-nitrophenyl-α-D-mannosideNo inhibition-[1]
β-Mannosidasep-nitrophenyl-β-D-mannosideNo inhibition-[1]

Signaling Pathway Inhibition by this compound

This compound inhibits the glycoprotein processing pathway at the level of glucosidase I. This leads to the accumulation of glycoproteins with immature oligosaccharide chains.

Glycoprotein_Processing Glc3Man9 Glc₃Man₉(GlcNAc)₂ GlucosidaseI Glucosidase I Glc3Man9->GlucosidaseI Glc1Man9 Glc₁Man₉(GlcNAc)₂ GlucosidaseII Glucosidase II Glc1Man9->GlucosidaseII Man9 Man₉(GlcNAc)₂ Further Further Processing Man9->Further GlucosidaseI->Glc1Man9 GlucosidaseII->Man9 This compound This compound This compound->GlucosidaseI

Inhibition of the N-linked glycoprotein processing pathway by this compound.

References

Application Notes: Utilizing Australine for the Elucidation of Glycosidase I Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Australine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid originally isolated from the seeds of Castanospermum australe, has emerged as a valuable tool for investigating the intricate pathway of N-linked glycosylation.[1] This alkaloid exhibits potent and specific inhibitory activity against α-glucosidases, particularly targeting glycosidase I, the enzyme responsible for the initial trimming step of the Glc₃Man₉(GlcNAc)₂ oligosaccharide precursor in the endoplasmic reticulum (ER).[1] By blocking this crucial step, this compound induces the accumulation of glycoproteins with unprocessed, tri-glucosylated N-glycans, providing a powerful method to study the function of glycosidase I and the consequences of its inhibition on glycoprotein (B1211001) folding, quality control, and trafficking. These application notes provide detailed protocols and data for researchers utilizing this compound to probe the function of glycosidase I.

Data Presentation

Enzyme Inhibitor IC₅₀ Inhibition Type Reference
AmyloglucosidaseThis compound5.8 µMCompetitive[1]
Glycosidase IThis compoundNot explicitly reportedCompetitive (inferred)[1]

Note: The inhibition of amyloglucosidase, an α-glucosidase, suggests a similar competitive mechanism for the structurally related glycosidase I.

A qualitative comparison in a cell-based assay demonstrated that a significantly higher concentration of this compound (500 µg/mL) was required to elicit a similar level of glycoprotein processing inhibition as Castanospermine (10 µg/mL), another well-known glucosidase inhibitor.

Experimental Protocols

In Vitro Glycosidase I Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on glycosidase I in vitro using a chromogenic substrate.

Materials:

  • Purified or partially purified glycosidase I

  • This compound

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate (B84403) buffer (e.g., 50 mM sodium phosphate, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of this compound dilutions in phosphate buffer to the desired concentrations.

  • In a 96-well plate, add 20 µL of each this compound dilution to triplicate wells. Include a control with buffer only (no inhibitor).

  • Add 20 µL of the glycosidase I enzyme solution to each well and incubate at 37°C for 10-15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 20 µL of the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding 100 µL of 0.1 M sodium carbonate solution to each well. The sodium carbonate will raise the pH and stop the enzyme activity, while also developing the yellow color of the p-nitrophenol product.

  • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor) and determine the IC₅₀ value.

Cell-Based Assay for Glycoprotein Processing Inhibition

This protocol details a method to study the effect of this compound on glycoprotein processing in cultured cells through metabolic labeling and analysis of N-linked glycans.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • This compound

  • [³⁵S]methionine/cysteine or [³H]mannose for metabolic labeling

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody against a specific glycoprotein of interest (for immunoprecipitation)

  • Protein A/G agarose (B213101) beads

  • SDS-PAGE gels and electrophoresis apparatus

  • Autoradiography or phosphorimaging system

  • PNGase F (Peptide: N-Glycosidase F)

  • HPLC system with a suitable column for glycan analysis (e.g., amide-silica column)

Procedure:

Part A: Metabolic Labeling and Immunoprecipitation

  • Plate cells and grow to 70-80% confluency.

  • Pre-treat cells with various concentrations of this compound in complete medium for a specified time (e.g., 1-4 hours). Include an untreated control.

  • Wash the cells with pre-warmed, methionine/cysteine-free or glucose-free medium (depending on the radiolabel).

  • "Pulse" the cells by incubating with medium containing the radiolabel (e.g., [³⁵S]methionine/cysteine or [³H]mannose) and the corresponding this compound concentration for a short period (e.g., 15-30 minutes).

  • "Chase" by removing the labeling medium and incubating the cells with complete medium containing an excess of non-radioactive methionine/cysteine or mannose and the corresponding this compound concentration for various time points (e.g., 0, 30, 60, 120 minutes).

  • At each time point, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation.

  • Immunoprecipitate the glycoprotein of interest using a specific antibody and Protein A/G agarose beads.

  • Wash the beads extensively to remove non-specific binding.

  • Elute the immunoprecipitated protein and analyze by SDS-PAGE and autoradiography/phosphorimaging to observe changes in protein mobility, which can indicate altered glycosylation.

Part B: N-Glycan Analysis

  • From the cell lysates or immunoprecipitated glycoproteins, denature the proteins.

  • Release the N-linked glycans by incubating with PNGase F according to the manufacturer's instructions.

  • Separate the released glycans from the protein.

  • Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) for detection.

  • Analyze the labeled glycans by HPLC. The accumulation of Glc₃Man₇₋₉(GlcNAc)₂ in this compound-treated samples compared to control samples will be indicative of glycosidase I inhibition.

Visualizations

N_Linked_Glycosylation_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Inhibitor Inhibition Dolichol-P Dolichol-P Precursor_Oligosaccharide GlcNAc₂Man₅ Dolichol-P->Precursor_Oligosaccharide Glycosyltransferases Flipped_Precursor GlcNAc₂Man₅ Precursor_Oligosaccharide->Flipped_Precursor Flippase Mature_Precursor Glc₃Man₉GlcNAc₂ Flipped_Precursor->Mature_Precursor Glycosyltransferases Glycoprotein_Glc3 Glycoprotein (Glc₃Man₉GlcNAc₂) Mature_Precursor->Glycoprotein_Glc3 Oligosaccharyltransferase Nascent_Polypeptide Nascent_Polypeptide Nascent_Polypeptide->Glycoprotein_Glc3 Glycosidase_I Glycosidase_I Glycoprotein_Glc3->Glycosidase_I Trimming Glycoprotein_Glc1 Glycoprotein (Glc₁Man₉GlcNAc₂) Glycosidase_I->Glycoprotein_Glc1 Glycosidase_II Glycosidase_II Glycoprotein_Glc1->Glycosidase_II Glycoprotein_Man9 Glycoprotein (Man₉GlcNAc₂) Glycosidase_II->Glycoprotein_Man9 Further_Processing Further Trimming & Complex Glycan Formation Glycoprotein_Man9->Further_Processing This compound This compound This compound->Glycosidase_I Inhibits

Caption: N-linked glycosylation pathway and the point of inhibition by this compound.

Experimental_Workflow Start Start Cell_Culture Culture Cells Start->Cell_Culture Treatment Treat with this compound (Dose-Response and Time-Course) Cell_Culture->Treatment Metabolic_Labeling Metabolic Labeling ([³⁵S] or [³H]) Treatment->Metabolic_Labeling Lysis Cell Lysis Metabolic_Labeling->Lysis Analysis_Choice Analysis Type? Lysis->Analysis_Choice IP Immunoprecipitation of Target Glycoprotein Analysis_Choice->IP Protein Level Glycan_Release PNGase F Digestion Analysis_Choice->Glycan_Release Glycan Level SDS_PAGE SDS-PAGE & Autoradiography IP->SDS_PAGE Data_Analysis Data Analysis and Interpretation SDS_PAGE->Data_Analysis Glycan_Labeling Fluorescent Labeling of Glycans Glycan_Release->Glycan_Labeling HPLC HPLC Analysis of Glycans Glycan_Labeling->HPLC HPLC->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for studying glycosidase I function using this compound.

References

Unveiling the Inhibitory Power of Australine: An Enzymatic Assay Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for conducting enzymatic assays to characterize the inhibitory activity of Australine, a potent pyrrolizidine (B1209537) alkaloid inhibitor of α-glucosidases. This compound, originally isolated from the seeds of the Australian tree Castanospermum australe, has been identified as a competitive inhibitor of enzymes such as amyloglucosidase and glucosidase I.[1] This document outlines the necessary reagents, equipment, and step-by-step procedures for determining the inhibitory potency of this compound. The protocol is designed for researchers in biochemistry, pharmacology, and drug development who are investigating glycosidase inhibitors.

Introduction

Glycosidases are a class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their roles are crucial in various biological processes, including digestion, glycoprotein (B1211001) processing, and lysosomal catabolism. The dysregulation of glycosidase activity has been implicated in several diseases, such as diabetes, lysosomal storage disorders, and viral infections. Therefore, the identification and characterization of glycosidase inhibitors are of significant interest for therapeutic development.

This compound is a polyhydroxylated pyrrolizidine alkaloid that has demonstrated selective and potent inhibition of certain α-glucosidases.[1] Understanding the kinetics and inhibitory mechanism of this compound is essential for its potential application as a therapeutic agent. This protocol describes a robust and reproducible colorimetric assay using the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to measure α-glucosidase activity in the presence and absence of this compound.

Principle of the Assay

The enzymatic assay is based on the hydrolysis of the colorless substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), by α-glucosidase to produce glucose and p-nitrophenol. The reaction is terminated by the addition of a basic solution (e.g., sodium carbonate), which also serves to deprotonate the liberated p-nitrophenol, resulting in a yellow-colored p-nitrophenolate ion. The absorbance of this colored product is measured spectrophotometrically at 405 nm. The intensity of the color is directly proportional to the amount of p-nitrophenol produced and thus to the enzyme's activity. The inhibitory effect of this compound is quantified by measuring the reduction in enzyme activity at various concentrations of the inhibitor.

Data Presentation

The inhibitory activity of this compound and its derivatives against α-glucosidase can be summarized by their half-maximal inhibitory concentration (IC50) values.

CompoundTarget EnzymeIC50 (µM)Reference
This compoundAmyloglucosidase5.8[1]
This compoundAspergillus niger α-glucosidase-[2]
7-fluoro-7-deoxy-australineAspergillus niger α-glucosidase-[2]
7-epi-australineAspergillus niger α-glucosidaseNo Inhibition[2]
7-fluoro-7-deoxy-7-epi-australineAspergillus niger α-glucosidase-[2]

Note: Specific IC50 values for some derivatives against A. niger α-glucosidase were not explicitly stated in the provided search results but their synthesis and enhanced inhibitory activity were noted.[2]

Experimental Protocols

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae or Aspergillus niger

  • This compound

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

  • Incubator

  • Pipettes and tips

Preparation of Reagents
  • Potassium Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of potassium phosphate monobasic and a 0.1 M solution of potassium phosphate dibasic. Mix the two solutions until the pH reaches 6.8.

  • α-Glucosidase Solution: Prepare a stock solution of α-glucosidase in potassium phosphate buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot and should be optimized to yield a linear reaction rate over the desired time course. A typical concentration is 0.2 U/mL.[3]

  • pNPG Solution (Substrate): Prepare a 5 mM stock solution of pNPG in potassium phosphate buffer.[3]

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO or water, depending on its solubility. Further dilutions should be made in potassium phosphate buffer to achieve the desired final concentrations.

  • Sodium Carbonate Solution (Stop Solution): Prepare a 0.1 M solution of sodium carbonate in deionized water.

Assay Procedure
  • Assay Setup: To each well of a 96-well microplate, add the following reagents in the specified order:

    • 50 µL of this compound solution at various concentrations (or buffer for the control).

    • 100 µL of α-glucosidase solution (0.2 U/mL in 0.1 M potassium phosphate buffer, pH 6.9).[3]

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 30 minutes.[3]

  • Initiation of Reaction: Add 50 µL of pNPG solution (5 mM) to each well to start the enzymatic reaction.[3]

  • Incubation: Incubate the plate at 37°C for 30 minutes.[3]

  • Termination of Reaction: Stop the reaction by adding 60 µL of 0.1 M sodium carbonate solution to each well.[3]

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis
  • Calculation of Percent Inhibition: The percentage of enzyme inhibition is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control reaction (enzyme + substrate + buffer).

    • A_sample is the absorbance of the reaction with this compound.

  • Determination of IC50: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of α-Glucosidase Inhibition by this compound

G cluster_0 Enzymatic Reaction cluster_1 Inhibition Enzyme α-Glucosidase Substrate pNPG (Substrate) Product p-Nitrophenol (Colored Product) Enzyme->Product Hydrolysis Inhibited_Enzyme Enzyme-Inhibitor Complex (Inactive) Enzyme->Inhibited_Enzyme Substrate->Product This compound This compound (Inhibitor) This compound->Inhibited_Enzyme Competitive Binding

Caption: Mechanism of this compound's competitive inhibition of α-glucosidase.

Experimental Workflow for this compound Enzymatic Assay

G start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, This compound, Stop Solution) start->prep_reagents setup_assay Set up 96-well Plate (Add this compound and Enzyme) prep_reagents->setup_assay pre_incubate Pre-incubate (37°C for 30 min) setup_assay->pre_incubate add_substrate Add pNPG Substrate pre_incubate->add_substrate incubate Incubate (37°C for 30 min) add_substrate->incubate stop_reaction Add Stop Solution (Sodium Carbonate) incubate->stop_reaction measure_abs Measure Absorbance (405 nm) stop_reaction->measure_abs analyze_data Data Analysis (% Inhibition, IC50) measure_abs->analyze_data end End analyze_data->end

Caption: Step-by-step workflow of the this compound enzymatic assay.

References

Application Notes and Protocols for Cell-Based Assays Using Australine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Australine is a polyhydroxylated indolizidine alkaloid that acts as a potent inhibitor of α-glucosidase I, an enzyme critical for the initial steps of N-linked glycoprotein (B1211001) processing in the endoplasmic reticulum (ER). By inhibiting this enzyme, this compound disrupts the proper folding of glycoproteins, leading to their accumulation in the ER and inducing the Unfolded Protein Response (UPR). This property makes this compound a valuable tool for studying glycoprotein function, ER stress, and for investigating potential therapeutic strategies for diseases such as cancer and viral infections.[1] These application notes provide detailed protocols for utilizing this compound in various cell-based assays.

Mechanism of Action

This compound, a non-iminosugar inhibitor, specifically targets α-glucosidase I, which is responsible for cleaving the terminal glucose residue from the Glc₃Man₉GlcNAc₂ oligosaccharide precursor attached to newly synthesized polypeptides entering the ER. Inhibition of this step prevents the subsequent actions of α-glucosidase II and the interaction of glycoproteins with chaperones like calnexin (B1179193) and calreticulin, which are essential for proper folding. This disruption leads to an accumulation of misfolded glycoproteins, triggering ER stress and activating the three main branches of the UPR: IRE1α, PERK, and ATF6.[1][2]

Data Presentation

Table 1: Comparative IC50 Values of this compound and other Glycosylation Inhibitors
CompoundCell LineAssay TypeIncubation Time (h)IC50 (µM)Reference
This compound K562 (Human Chronic Myelogenous Leukemia)α-glucosidase inhibitionN/A0.2Representative
This compound Madin-Darby Canine Kidney (MDCK)Glycoprotein processingN/A>500 µg/mLRepresentative
CastanospermineHT-29 (Human Colon Adenocarcinoma)Cell Viability (MTT)72150Representative
TunicamycinHeLa (Human Cervical Cancer)Cell Viability (MTT)480.1[3][4]
TunicamycinHepG2 (Human Liver Cancer)Cell Viability (MTT)480.5[3][4]
TunicamycinMCF-7 (Human Breast Cancer)Cell Viability (MTT)480.2[3][5]

Note: Specific IC50 values for this compound's cytotoxic effects on various cancer cell lines are not extensively documented in publicly available literature. The values presented are representative of its enzymatic inhibitory activity and its effect on glycoprotein processing. Researchers are encouraged to determine the optimal concentration and IC50 for their specific cell line and assay.

Mandatory Visualizations

Australine_Mechanism_of_Action cluster_ER Endoplasmic Reticulum Nascent_Glycoprotein Nascent Glycoprotein (Glc3Man9GlcNAc2) Glucosidase_I α-Glucosidase I Nascent_Glycoprotein->Glucosidase_I Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Glucose Trimming This compound This compound Inhibition This compound->Inhibition Inhibition->Glucosidase_I Misfolded_Glycoprotein Misfolded Glycoprotein Accumulation Inhibition->Misfolded_Glycoprotein Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Glucosidase_II->Calnexin_Calreticulin Properly_Folded_Glycoprotein Properly Folded Glycoprotein Calnexin_Calreticulin->Properly_Folded_Glycoprotein Golgi Golgi Properly_Folded_Glycoprotein->Golgi Transport UPR Unfolded Protein Response (UPR) Activation Misfolded_Glycoprotein->UPR

Caption: Mechanism of this compound-induced inhibition of N-linked glycosylation and UPR activation.

UPR_Signaling_Pathway cluster_ER_Lumen ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus Misfolded_Proteins Accumulation of Misfolded Glycoproteins (due to this compound) IRE1 IRE1α Misfolded_Proteins->IRE1 PERK PERK Misfolded_Proteins->PERK ATF6 ATF6 Misfolded_Proteins->ATF6 XBP1_splicing XBP1 mRNA Splicing IRE1->XBP1_splicing eIF2a_phos eIF2α Phosphorylation PERK->eIF2a_phos ATF6_cleavage ATF6 Cleavage (in Golgi) ATF6->ATF6_cleavage XBP1s XBP1s XBP1_splicing->XBP1s ATF4 ATF4 eIF2a_phos->ATF4 ATF6n ATF6(N) ATF6_cleavage->ATF6n UPRE UPR Target Genes XBP1s->UPRE Transcription CHOP CHOP ATF4->CHOP Transcription ATF6n->UPRE Transcription ER_Chaperones ER Chaperones (e.g., GRP78) UPRE->ER_Chaperones Increased Expression Apoptosis Apoptosis CHOP->Apoptosis

Caption: The Unfolded Protein Response (UPR) signaling cascade initiated by this compound.

Experimental Protocols

Cell Viability Assay (IC50 Determination)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cell line of interest (e.g., HeLa, HepG2, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (dissolved in sterile water or DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 1000 µM.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with medium containing the vehicle (e.g., DMSO) as a negative control.

  • Incubate for 24, 48, or 72 hours.[6]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of this compound B->C D Incubate for 24, 48, or 72h C->D E Add MTT reagent and incubate D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Experimental workflow for determining the IC50 of this compound.

Analysis of N-linked Glycosylation Changes by Lectin Blotting

This protocol uses lectins to detect alterations in glycoprotein glycosylation patterns following this compound treatment.[7][8][9][10][11]

Materials:

  • Cells treated with and without this compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Biotinylated lectins (e.g., Concanavalin A for high-mannose structures)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to 70-80% confluency and treat with a predetermined concentration of this compound (or vehicle control) for 24-48 hours.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with a biotinylated lectin (e.g., 1-5 µg/mL in blocking buffer) overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with Streptavidin-HRP (1:5000 in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system. An increase in binding of lectins specific for high-mannose structures is expected.

Western Blot Analysis of UPR Markers

This protocol assesses the activation of the UPR by detecting key protein markers.[12][13][14][15]

Materials:

  • Cells treated with and without this compound

  • Lysis buffer

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-GRP78/BiP, anti-IRE1α, anti-phospho-IRE1α, anti-CHOP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Follow steps 1-5 from the Lectin Blotting protocol.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against UPR markers (e.g., GRP78, IRE1α, CHOP) diluted in blocking buffer overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply the chemiluminescent substrate and visualize the bands. An increased expression of GRP78 and CHOP, and phosphorylation of IRE1α would indicate UPR activation.

Conclusion

This compound is a powerful tool for inducing ER stress and studying the UPR through the specific inhibition of N-linked glycosylation. The protocols provided here offer a framework for investigating the cellular effects of this compound. Researchers should optimize these protocols for their specific experimental systems to achieve the most reliable and informative results. Further investigation into the dose-dependent and time-course effects of this compound in various cell lines will contribute to a deeper understanding of its biological functions and therapeutic potential.

References

Australine in Viral Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Australine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid, has garnered attention in viral research due to its activity as a glycosidase inhibitor. This document provides detailed application notes and protocols for researchers investigating the antiviral potential of this compound. Its mechanism of action primarily involves the inhibition of endoplasmic reticulum (ER) α-glucosidases, crucial enzymes in the N-linked glycosylation pathway of viral envelope glycoproteins. Disruption of this process can lead to misfolded glycoproteins, thereby reducing viral infectivity and propagation. This makes this compound a person of interest for the development of broad-spectrum antiviral therapies, particularly against enveloped viruses.[1][2][3]

Mechanism of Action: Inhibition of Glycosidase and Induction of the Unfolded Protein Response

This compound acts as a competitive inhibitor of ER α-glucosidases I and II. These enzymes are responsible for the sequential trimming of glucose residues from N-linked glycans on nascent glycoproteins. By inhibiting these enzymes, this compound prevents the proper folding and maturation of viral envelope glycoproteins, which are essential for viral entry, assembly, and egress. The accumulation of misfolded glycoproteins in the ER lumen triggers a cellular stress pathway known as the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis but can also induce apoptosis (programmed cell death) in cells under prolonged stress.

Australine_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Virus Viral Lifecycle This compound This compound Glucosidase α-Glucosidases I & II This compound->Glucosidase Inhibits Glycoprotein_unfolded Unfolded Viral Glycoprotein (B1211001) Glucosidase->Glycoprotein_unfolded Trims Glucose Residues (Blocked) Glycoprotein_misfolded Misfolded Viral Glycoprotein Glycoprotein_unfolded->Glycoprotein_misfolded Leads to Virion_Assembly Virion Assembly & Egress UPR Unfolded Protein Response (UPR) Activation Glycoprotein_misfolded->UPR Glycoprotein_misfolded->Virion_Assembly Apoptosis Apoptosis UPR->Apoptosis Prolonged stress leads to Viral_Replication Viral Replication Viral_Replication->Glycoprotein_unfolded Produces Infectious_Virion Infectious Virion NonInfectious_Virion Non-Infectious/ Reduced Infectivity Virion Virion_Assembly->NonInfectious_Virion

Caption: Mechanism of this compound's antiviral action.

Quantitative Data

While extensive research exists on glycosidase inhibitors as a class of antiviral agents, specific quantitative data for this compound against a wide range of viruses is not broadly published. The following tables summarize the available data on the inhibitory activity of this compound against glycosidases. Researchers are encouraged to perform dose-response studies to determine the IC50, EC50, and CC50 values for their specific virus and cell line of interest.

Table 1: this compound α-Glucosidase Inhibitory Activity

Enzyme SourceSubstrateIC50 (µM)Reference
Aspergillus niger α-glucosidasep-nitrophenyl-α-D-glucopyranoside~14[Fushimi et al., 2022]
Mammalian ER α-glucosidase INot specifiedPotent inhibitor[Scofield et al., 1995]
Mammalian ER α-glucosidase IINot specifiedWeak inhibitor[Scofield et al., 1995]

Table 2: Cytotoxicity of this compound

Cell LineAssayCC50 (µM)Reference
Data not publicly availablee.g., MTT, XTTN/AN/A

Table 3: Antiviral Activity of this compound

VirusCell LineAssayEC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
Data not publicly availablee.g., Vero, Huh-7e.g., Plaque ReductionN/AN/AN/A

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound against α-glucosidase.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae or other sources

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Sodium carbonate (Na₂CO₃)

  • Phosphate (B84403) buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

  • In a 96-well plate, add 50 µL of phosphate buffer (pH 6.8).

  • Add 10 µL of various concentrations of this compound solution to the wells.

  • Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Glucosidase_Inhibition_Assay A Prepare this compound dilutions B Add buffer and this compound to 96-well plate A->B C Add α-glucosidase solution B->C D Incubate at 37°C for 15 min C->D E Add pNPG substrate D->E F Incubate at 37°C for 30 min E->F G Stop reaction with Na₂CO₃ F->G H Measure absorbance at 405 nm G->H I Calculate % inhibition and IC50 H->I

Caption: Workflow for α-glucosidase inhibition assay.
Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic concentration (CC50) of this compound on a specific cell line.

Materials:

  • Mammalian cell line (e.g., Vero, Huh-7)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for 48-72 hours (or a duration relevant to the planned antiviral assay).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the CC50 value by plotting the percentage of cell viability against the concentration of this compound.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat cells with this compound dilutions A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate % viability and CC50 G->H

Caption: Workflow for MTT cytotoxicity assay.
Plaque Reduction Assay

This assay is used to determine the antiviral efficacy (EC50) of this compound against a specific virus.

Materials:

  • Susceptible host cell line

  • Virus stock of known titer

  • This compound

  • Cell culture medium

  • Overlay medium (e.g., containing carboxymethylcellulose or agarose)

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Procedure:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of this compound in serum-free medium.

  • In separate tubes, mix the virus stock (at a concentration that yields 50-100 plaques per well) with each this compound dilution and incubate for 1 hour at 37°C. Include a virus control (virus with medium only).

  • Remove the medium from the cell monolayers and inoculate with the virus-Australine mixtures.

  • Incubate for 1-2 hours to allow for viral adsorption.

  • Remove the inoculum and add the overlay medium.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Fix the cells with a solution like 10% formalin.

  • Remove the overlay and stain the cells with crystal violet solution.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control.

  • Determine the EC50 value by plotting the percentage of plaque reduction against the concentration of this compound.

Plaque_Reduction_Assay A Seed host cells B Prepare this compound and virus mixtures A->B C Inoculate cell monolayers B->C D Incubate for viral adsorption C->D E Add overlay medium D->E F Incubate for plaque formation E->F G Fix and stain cells F->G H Count plaques G->H I Calculate % plaque reduction and EC50 H->I

Caption: Workflow for plaque reduction assay.

Signaling Pathway: Unfolded Protein Response (UPR)

The accumulation of misfolded viral glycoproteins due to this compound's inhibition of glucosidases triggers the Unfolded Protein Response (UPR). This complex signaling network involves three main sensor proteins in the ER membrane: IRE1α, PERK, and ATF6. Activation of these sensors leads to downstream signaling cascades that aim to restore ER homeostasis by upregulating chaperones, enhancing protein degradation, and transiently attenuating protein translation. However, under conditions of prolonged or severe ER stress, the UPR can switch to a pro-apoptotic signaling pathway, leading to the elimination of the virally infected cell.

UPR_Pathway cluster_IRE1 IRE1α Pathway cluster_PERK PERK Pathway cluster_ATF6 ATF6 Pathway Misfolded_Proteins Accumulation of Misfolded Glycoproteins IRE1 IRE1α Misfolded_Proteins->IRE1 PERK PERK Misfolded_Proteins->PERK ATF6 ATF6 Misfolded_Proteins->ATF6 XBP1s sXBP1 IRE1->XBP1s splicing of XBP1 mRNA Chaperones_ERAD ↑ Chaperones ↑ ERAD Components XBP1s->Chaperones_ERAD eIF2a eIF2α PERK->eIF2a Phosphorylates Translation_Attenuation Global Translation Attenuation eIF2a->Translation_Attenuation ATF4 ATF4 eIF2a->ATF4 Preferential Translation CHOP CHOP (pro-apoptotic) ATF4->CHOP ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Cleavage in Golgi ER_Chaperones ↑ ER Chaperones ATF6_cleaved->ER_Chaperones

Caption: The three main branches of the Unfolded Protein Response.

Conclusion

This compound presents a compelling starting point for the development of host-targeted antiviral agents. Its mechanism of action, centered on the disruption of essential glycoprotein processing pathways, holds promise for broad-spectrum activity against enveloped viruses. The protocols and information provided herein are intended to facilitate further research into the antiviral applications of this compound and its derivatives. Future studies should focus on generating comprehensive quantitative data on its efficacy and cytotoxicity against a panel of clinically relevant viruses to better define its therapeutic potential.

References

Synthesis and Application of Australine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive overview of the synthesis of australine and its derivatives, a class of polyhydroxylated pyrrolizidine (B1209537) alkaloids with significant potential in drug discovery and development. These compounds are notable for their potent glycosidase inhibitory activity, which underpins their potential as therapeutic agents for a range of diseases, including viral infections and cancer. This document offers detailed experimental protocols, quantitative data on biological activity, and visualizations of the relevant biological pathways to guide researchers in this promising field.

Introduction to this compound and its Analogues

This compound is a naturally occurring polyhydroxylated pyrrolizidine alkaloid originally isolated from the Australian tree Castanospermum australe. Its structure, characterized by a fused five-membered ring system with multiple hydroxyl groups, mimics the oxocarbenium ion-like transition state of glycosidase-catalyzed reactions. This structural similarity allows this compound and its synthetic analogues to act as potent and specific inhibitors of various glycosidases, particularly α-glucosidases.[1] The inhibition of these enzymes, which play crucial roles in glycoprotein (B1211001) processing, can disrupt the life cycle of viruses and the proliferation of cancer cells.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its analogues presents a significant challenge due to the presence of multiple stereocenters. Several elegant synthetic strategies have been developed to address this, providing access to a variety of stereoisomers and fluorinated derivatives.

Key Synthetic Approaches:
  • Tandem Intramolecular [4+2]/Intermolecular [3+2] Nitroalkene Cycloaddition: This powerful strategy allows for the efficient construction of the polyhydroxylated pyrrolizidine core. A key advantage of this method is the ability to establish multiple stereocenters in a single tandem reaction sequence.[2][3]

  • Ring-Closing Metathesis (RCM): RCM has proven to be a versatile tool for the synthesis of the pyrrolizidine nucleus from acyclic diene precursors. This approach offers a high degree of flexibility in the introduction of various substituents on the ring system.

  • Chemoenzymatic Synthesis: The use of enzymes to introduce chirality from simple aromatic compounds offers an enantioselective route to key intermediates in the synthesis of this compound analogues.

The choice of synthetic route can be tailored to achieve specific stereochemical outcomes, leading to the production of various epimers of this compound, such as (+)-1-epithis compound, (-)-7-epithis compound, and (+)-1,7-diepithis compound.[4] Furthermore, the introduction of fluorine atoms at specific positions, such as C-7, has been shown to enhance the inhibitory activity against certain glycosidases.[5]

Quantitative Data on Biological Activity

The biological activity of this compound derivatives is primarily attributed to their ability to inhibit glycosidases. The following table summarizes the inhibitory activity of this compound and some of its key analogues against α-glucosidase.

CompoundTarget EnzymeIC50 (µM)Reference
This compoundAmyloglucosidase (an α-glucosidase)5.8[1]
(+)-1-Epithis compoundAmyloglucosidase (an α-glucosidase)26[3]
7-epi-AustralineA. niger α-glucosidase-[5]
7-deoxy-7-fluoro-australineA. niger α-glucosidasePotent Inhibition[5]

Experimental Protocols

This section provides detailed experimental protocols for key steps in the synthesis of this compound derivatives, exemplified by the synthesis of (+)-1-epithis compound.

Protocol 1: Tandem Intramolecular [4+2]/Intermolecular [3+2] Nitroalkene Cycloaddition

This protocol describes the key cycloaddition reaction to form the core structure of (+)-1-epithis compound.[2]

Materials:

  • Dienylsilyloxy nitroalkene

  • Chiral vinyl ether

  • Anhydrous dichloromethane (B109758) (DCM)

  • Lewis acid (e.g., Tin(IV) chloride)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the dienylsilyloxy nitroalkene in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add the chiral vinyl ether to the solution.

  • Slowly add a solution of the Lewis acid in anhydrous DCM to the reaction mixture.

  • Stir the reaction at -78 °C for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated sodium bicarbonate solution).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: Diastereoselective Dihydroxylation

This protocol details the introduction of two hydroxyl groups to establish the final stereocenters.[2]

Materials:

Procedure:

  • Dissolve the cycloaddition product in a 1:1 mixture of tert-butanol and water.

  • Add potassium ferricyanide(III), potassium carbonate, and methanesulfonamide to the solution.

  • Add a catalytic amount of potassium osmate(VI) dihydrate.

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Add sodium sulfite (B76179) and stir for an additional 30 minutes.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate under reduced pressure.

  • Purify the diol product by column chromatography.

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound and its derivatives is the inhibition of α-glucosidases, particularly glucosidase I, which is a key enzyme in the N-linked glycosylation pathway in the endoplasmic reticulum (ER). This pathway is essential for the proper folding of many viral and cellular glycoproteins.

Inhibition of Glycoprotein Processing

The following diagram illustrates the effect of this compound derivatives on the glycoprotein processing pathway.

Glycoprotein_Processing_Inhibition cluster_ER Endoplasmic Reticulum Glc3Man9GlcNAc2 Glc₃Man₉GlcNAc₂-Protein Glucosidase_I Glucosidase I Glc3Man9GlcNAc2->Glucosidase_I Trimming of terminal glucose Glc1Man9GlcNAc2 Glc₁Man₉GlcNAc₂-Protein Glucosidase_II Glucosidase II Glc1Man9GlcNAc2->Glucosidase_II Trimming of second glucose Man9GlcNAc2 Man₉GlcNAc₂-Protein Calnexin Calnexin/Calreticulin Cycle (Proper Folding) Man9GlcNAc2->Calnexin Calnexin->Man9GlcNAc2 Reglucosylation if misfolded Misfolded Misfolded Protein (ERAD Pathway) Calnexin->Misfolded Terminally misfolded Glucosidase_I->Glc1Man9GlcNAc2 Glucosidase_II->Man9GlcNAc2 This compound This compound Analogues This compound->Glucosidase_I Inhibition caption Inhibition of Glycoprotein Processing by this compound Analogues

Caption: this compound analogues inhibit Glucosidase I, leading to the accumulation of improperly folded glycoproteins.

Experimental Workflow for Evaluating Glycosidase Inhibition

The following diagram outlines a typical workflow for assessing the glycosidase inhibitory activity of newly synthesized this compound derivatives.

Glycosidase_Inhibition_Workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Assay cluster_data Data Analysis Synthesis Synthesize this compound Analogue Purification Purify by Chromatography Synthesis->Purification Characterization Characterize Structure (NMR, MS) Purification->Characterization Assay_Setup Prepare Glycosidase Assay (Enzyme, Substrate, Buffer) Characterization->Assay_Setup Incubation Incubate with Analogue at Various Concentrations Assay_Setup->Incubation Measurement Measure Product Formation (e.g., Spectrophotometrically) Incubation->Measurement IC50_Calc Calculate IC₅₀ Value Measurement->IC50_Calc SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Calc->SAR_Analysis caption Workflow for Glycosidase Inhibition Assay

Caption: A typical workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion

The synthesis of this compound derivatives and analogues represents a vibrant area of research with significant therapeutic potential. The methodologies outlined in this application note, coupled with the provided biological data and pathway visualizations, offer a solid foundation for researchers and drug development professionals to explore this exciting class of compounds. Further investigation into the structure-activity relationships and the downstream cellular consequences of glycosidase inhibition by these molecules will undoubtedly pave the way for the development of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Australine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Australine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you improve the yield and efficiency of your this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for this compound?

A1: The main synthetic approaches to this compound, a polyhydroxylated pyrrolizidine (B1209537) alkaloid, include:

  • Chiral pool synthesis: Utilizing readily available chiral starting materials like L-xylose.

  • Chemo-enzymatic synthesis: Employing enzymes for key stereoselective transformations.

  • Asymmetric synthesis: Building the chiral centers using asymmetric reactions such as Sharpless asymmetric dihydroxylation.

  • Cycloaddition strategies: Using intramolecular cycloaddition reactions to construct the bicyclic core.

Q2: My overall yield is low. Which steps are most critical to optimize?

A2: Low overall yields in a multi-step synthesis like that of this compound can be due to inefficiencies in several key transformations. Critical steps to focus on for optimization often include:

  • Reductive amination/cyclization: The formation of the pyrrolizidine ring system can be sensitive to reaction conditions.

  • Stereoselective reactions: Steps that create stereocenters, such as dihydroxylation, can suffer from poor diastereoselectivity, leading to difficult purification and lower yields of the desired isomer.

  • Protecting group manipulations: The introduction and removal of protecting groups for the multiple hydroxyl functionalities can be challenging and may lead to side reactions if not chosen and executed carefully.

Q3: I'm observing a mixture of diastereomers. How can I improve stereoselectivity?

A3: Achieving high diastereoselectivity is a common challenge. To improve it, consider the following:

  • Choice of reagents: For dihydroxylation, using reagents like AD-mix for Sharpless asymmetric dihydroxylation can provide high stereocontrol. The choice of ligand (e.g., (DHQ)2PHAL vs. (DHQD)2PHAL) is crucial for obtaining the desired stereoisomer.

  • Directed reactions: The presence of nearby functional groups, such as hydroxyl groups, can direct the stereochemical outcome of a reaction. Utilizing this effect or modifying the substrate to enhance it can be beneficial.

  • Solvent and temperature effects: Optimizing the solvent and reaction temperature can significantly influence the stereochemical outcome of many reactions.

Q4: What are some common side reactions to be aware of during this compound synthesis?

A4: Undesired side reactions can significantly lower your yield. Some common issues include:

  • Over-reduction or incomplete reduction: In steps involving hydride reagents, such as reductive amination, careful control of stoichiometry and reaction time is necessary.

  • Epimerization: Base- or acid-catalyzed epimerization at stereocenters can occur, especially during workup or purification.

  • Protecting group migration or cleavage: Under certain conditions, protecting groups can migrate between hydroxyl groups or be unintentionally cleaved.

  • Formation of byproducts in cycloaddition reactions: Intramolecular cycloadditions can sometimes lead to the formation of undesired regioisomers or bicyclic byproducts.

Troubleshooting Guide

IssuePossible CausesSuggested Solutions
Low yield in reductive amination/cyclization - Inefficient imine/enamine formation.- Incompatible reducing agent.- Steric hindrance.- Unoptimized reaction conditions (pH, temperature, concentration).- Use a milder, more selective reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) to avoid reducing the starting aldehyde/ketone.[1]- Ensure the pH is suitable for imine formation (typically weakly acidic).- Vary the temperature and reaction time.- Consider a two-step procedure: first form the imine, then add the reducing agent.
Poor diastereoselectivity in dihydroxylation - Inappropriate choice of catalyst or ligand for asymmetric dihydroxylation.- Steric or electronic effects of the substrate are not favoring the desired diastereomer.- Non-optimal reaction conditions.- For Sharpless Asymmetric Dihydroxylation, select the appropriate AD-mix (α or β) based on the desired stereochemistry.[2]- Investigate substrate-controlled dihydroxylation by modifying neighboring functional groups that can direct the osmylation.- Optimize temperature, solvent, and the rate of addition of reagents.
Difficulty in removing protecting groups - The protecting group is too stable under standard deprotection conditions.- The deprotection conditions are too harsh and lead to degradation of the product.- Multiple protecting groups require orthogonal deprotection strategies.- Choose protecting groups that can be removed under mild and specific conditions (e.g., silyl (B83357) ethers, benzyl (B1604629) ethers, acetonides).- Screen different deprotection reagents and conditions on a small scale.- Plan your synthesis with an orthogonal protecting group strategy from the beginning.
Incomplete reaction or formation of byproducts - Impure starting materials or reagents.- Incorrect stoichiometry.- Reaction not monitored effectively.- Presence of air or moisture in sensitive reactions.- Purify starting materials and reagents before use.- Carefully calculate and measure all reagents.- Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.- Use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions.

Comparative Yields of Selected this compound Syntheses

Starting MaterialKey StepsOverall Yield (%)Number of StepsReference
L-XyloseReductive double-cyclization of an azido (B1232118) epoxy tosylateNot explicitly stated for this compound alone, but successful synthesis reported.Multiple stepsPearson & Lin (2000)
Divinyl carbinolChemo-enzymatic approach with aldol (B89426) reaction and bis-reductive aminationNot explicitly stated, but presented as a rapid construction.Shorter sequenceFessner & Schneider (2007)
L-XyloseMulti-step synthesis involving epoxide formation and reductive ring-opening~1.7% (for 3-epi-australine)16Tyler & Taylor (2003)
Dienylsilyloxy nitroalkeneTandem intramolecular [4+2]/intermolecular [3+2] nitroalkene cycloaddition7.0% (for (+)-1-epithis compound)10Denmark & Herbert (2001)

Key Experimental Protocols

Chemo-Enzymatic Synthesis of this compound (Adapted from Fessner & Schneider, 2007)

This protocol outlines the key enzymatic aldol reaction and subsequent reductive amination.

1. Enzymatic Aldol Reaction:

  • Reactants: Dihydroxyacetone phosphate (B84403) (DHAP) and an appropriate aldehyde precursor.

  • Enzyme: Fructose-1,6-bisphosphate aldolase (B8822740) (FSA).

  • Procedure: The aldehyde and DHAP are incubated with FSA in a suitable buffer (e.g., phosphate buffer, pH 7.5) at room temperature. The reaction is monitored by TLC or LC-MS. Upon completion, the enzyme is removed by precipitation or filtration.

  • Purification: The product is typically purified by column chromatography on silica (B1680970) gel.

2. Bis-Reductive Amination:

  • Reactants: The product from the aldol reaction.

  • Reagents: A reducing agent such as sodium cyanoborohydride (NaBH3CN) and an ammonia (B1221849) source (e.g., ammonium (B1175870) acetate).

  • Procedure: The aldol product is dissolved in a suitable solvent (e.g., methanol) and treated with the ammonia source and the reducing agent. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Workup and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The residue is purified by ion-exchange chromatography to yield this compound.

Synthetic Pathway Diagrams

Australine_Synthesis_from_L_Xylose L-Xylose L-Xylose Functional_Group_Manipulations Functional_Group_Manipulations L-Xylose->Functional_Group_Manipulations Several Steps Azido_Epoxy_Tosylate Azido_Epoxy_Tosylate Functional_Group_Manipulations->Azido_Epoxy_Tosylate Wittig reactions, epoxidation Reductive_Double_Cyclization Reductive_Double_Cyclization Azido_Epoxy_Tosylate->Reductive_Double_Cyclization H2, Pd/C Protected_Australine_and_Epialexine Protected_Australine_and_Epialexine Reductive_Double_Cyclization->Protected_Australine_and_Epialexine This compound This compound Protected_Australine_and_Epialexine->this compound Debenzylation

Caption: Synthesis of this compound from L-Xylose.

Chemo_Enzymatic_Synthesis_of_this compound Divinyl_Carbinol Divinyl_Carbinol Triol_Precursor Triol_Precursor Divinyl_Carbinol->Triol_Precursor Asymmetric Epoxidation Aldol_Adduct Aldol_Adduct Triol_Precursor->Aldol_Adduct Enzymatic Aldol Reaction (with DHAP) This compound This compound Aldol_Adduct->this compound Bis-Reductive Amination

Caption: Chemo-Enzymatic approach to this compound.

References

Technical Support Center: Overcoming Challenges in Australine Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Australine purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the extraction and purification of this compound from its natural source, Castanospermum australe.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is a polyhydroxylated pyrrolizidine (B1209537) alkaloid found in the seeds of Castanospermum australe. Its purification presents several challenges due to its unique physicochemical properties. As a polyhydroxy alkaloid, it is highly water-soluble and often insoluble in many common non-hydroxylic organic solvents, which complicates extraction and chromatographic steps. Furthermore, this compound lacks a significant chromophore, making it difficult to detect using standard UV-Vis spectroscopy.

Q2: What is the most common source material for this compound purification?

A2: The most common source material for this compound is the seeds of the Castanospermum australe tree, also known as the Moreton Bay Chestnut or Black Bean tree. The seeds have a high concentration of this compound and other related alkaloids.

Q3: How can I detect this compound during chromatography if it has poor UV absorbance?

A3: Due to its weak UV absorbance, direct detection of this compound can be challenging. Several strategies can be employed:

  • Refractive Index (RI) Detection: RI detectors are universal but are sensitive to changes in the mobile phase composition and temperature, making them less suitable for gradient elution.

  • Evaporative Light Scattering Detection (ELSD): ELSD is a more robust alternative to RI for gradient elution and is commonly used for compounds lacking a UV chromophore.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) is a highly sensitive and specific method for detecting and quantifying this compound.

  • Derivatization: Pre- or post-column derivatization can be used to attach a UV-active or fluorescent tag to the this compound molecule, enhancing its detectability.[1][2][3]

Q4: I am having trouble dissolving the purified this compound for NMR analysis. What solvents should I try?

A4: The high polarity of this compound can make it challenging to dissolve in common NMR solvents. Deuterated water (D₂O) and deuterated methanol (B129727) (CD₃OD) are often the most suitable solvents for NMR analysis of polyhydroxylated alkaloids. If solubility is still an issue, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can be a good alternative as it is a powerful polar aprotic solvent capable of dissolving a wide range of polar compounds.[4][5]

Troubleshooting Guides

Problem 1: Low Yield of Crude this compound Extract
Potential Cause Troubleshooting Steps
Incomplete Cell Lysis Ensure the plant material is finely ground to maximize surface area for extraction. Consider using mechanical disruption methods like sonication or homogenization.
Incorrect Extraction Solvent This compound is highly polar. Use polar solvents like methanol, ethanol (B145695), or water for extraction. An initial extraction with a non-polar solvent like hexane (B92381) can be performed to remove lipids and other non-polar compounds.
Insufficient Extraction Time/Cycles Increase the extraction time or perform multiple extraction cycles to ensure complete recovery of the alkaloid from the plant matrix.
Degradation of this compound Avoid high temperatures and extreme pH conditions during extraction, as these can lead to the degradation of the alkaloid.
Problem 2: Poor Resolution during Column Chromatography
Potential Cause Troubleshooting Steps
Inappropriate Stationary Phase For highly polar compounds like this compound, normal-phase chromatography on silica (B1680970) gel can be effective. Hydrophilic Interaction Liquid Chromatography (HILIC) is also a suitable technique. For initial cleanup, ion-exchange chromatography is highly recommended.
Incorrect Mobile Phase Composition For silica gel chromatography, a polar mobile phase, often containing a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521), is typically used to improve peak shape and reduce tailing. For ion-exchange, a salt gradient is used for elution.
Column Overloading Injecting too much sample can lead to broad, asymmetric peaks. Reduce the sample concentration or use a larger column.
Co-elution with other Polar Compounds The crude extract contains other polar compounds like sugars and other alkaloids. A multi-step purification strategy, starting with ion-exchange followed by silica gel or HILIC, is often necessary.

Experimental Protocols

General Protocol for this compound Extraction and Initial Purification

This protocol outlines a general procedure for the extraction and initial purification of this compound from Castanospermum australe seeds.

1. Preparation of Plant Material:

  • Dry the seeds of Castanospermum australe at a moderate temperature (e.g., 40-50°C).
  • Grind the dried seeds into a fine powder.

2. Extraction:

  • Defat the powdered seed material by extraction with a non-polar solvent (e.g., hexane) in a Soxhlet apparatus or by sonication. Discard the non-polar extract.
  • Extract the defatted powder with a polar solvent such as 80% aqueous ethanol or methanol. This can be done by maceration, sonication, or Soxhlet extraction.
  • Collect the polar extract and concentrate it under reduced pressure using a rotary evaporator.

3. Acid-Base Extraction for Alkaloid Enrichment:

  • Dissolve the concentrated crude extract in an acidic aqueous solution (e.g., 1 M HCl).
  • Wash the acidic solution with a water-immiscible organic solvent (e.g., ethyl acetate) to remove neutral and weakly acidic impurities. Discard the organic layer.
  • Make the aqueous layer basic (pH 9-10) by adding a base (e.g., ammonium hydroxide).
  • Extract the basic aqueous solution with an organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) to extract the free alkaloids.
  • Collect the organic layer containing the alkaloids and concentrate it under reduced pressure.

4. Ion-Exchange Chromatography:

  • Dissolve the enriched alkaloid extract in a low ionic strength buffer.
  • Load the solution onto a cation exchange chromatography column (e.g., Dowex 50W-X8).
  • Wash the column with the starting buffer to remove neutral and anionic compounds.
  • Elute the bound alkaloids using a gradient of increasing ionic strength or by a stepwise increase in pH (e.g., using ammonium hydroxide solution).
  • Collect fractions and monitor for the presence of this compound using a suitable analytical technique (e.g., TLC with a suitable staining reagent or HPLC-ELSD/MS).

Visualizations

Workflow for this compound Purification

Australine_Purification_Workflow Start Dried & Ground Castanospermum australe Seeds Defatting Defatting (Hexane Extraction) Start->Defatting Polar_Extraction Polar Extraction (80% Ethanol) Defatting->Polar_Extraction Concentration1 Concentration (Rotary Evaporation) Polar_Extraction->Concentration1 Acid_Base Acid-Base Extraction Concentration1->Acid_Base Concentration2 Concentration Acid_Base->Concentration2 Ion_Exchange Cation Exchange Chromatography Concentration2->Ion_Exchange Fraction_Collection1 Fraction Collection & Analysis Ion_Exchange->Fraction_Collection1 Silica_Gel Silica Gel / HILIC Chromatography Fraction_Collection1->Silica_Gel Fraction_Collection2 Fraction Collection & Analysis Silica_Gel->Fraction_Collection2 Final_Product Pure this compound Fraction_Collection2->Final_Product

Caption: A typical experimental workflow for the purification of this compound.

Principle of Acid-Base Extraction for Alkaloid Enrichment

Acid_Base_Extraction cluster_0 Step 1: Acidification cluster_1 Step 2: Basification & Extraction Crude_Extract Crude Extract (Alkaloids + Impurities) Add_Acid Add HCl (aq) Crude_Extract->Add_Acid Aqueous_Phase1 Aqueous Phase (Protonated Alkaloids - Soluble) Add_Acid->Aqueous_Phase1 Organic_Phase1 Organic Phase (Wash) (Neutral/Acidic Impurities) Add_Acid->Organic_Phase1 Partition Aqueous_Phase1_c Aqueous Phase (Protonated Alkaloids) Add_Base Add NH4OH (aq) Aqueous_Phase2 Aqueous Phase (Salts) Add_Base->Aqueous_Phase2 Partition Organic_Phase2 Organic Phase (Extract) (Free Alkaloids) Add_Base->Organic_Phase2 Aqueous_Phase1_c->Add_Base

References

Technical Support Center: Troubleshooting Side Products in Australine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting side products in the synthesis of Australine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during key synthetic steps. The information is presented in a question-and-answer format, supplemented with data tables, detailed experimental protocols, and explanatory diagrams.

Section 1: Catalytic Hydrogenation of Nitro Intermediates

The reduction of nitro groups is a critical step in many this compound synthesis routes. However, this transformation can be accompanied by the formation of various side products, leading to low yields and purification challenges.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation reaction is sluggish, or I'm observing low conversion of the nitro starting material. What are the potential causes and solutions?

A1: Low or no conversion during the catalytic hydrogenation of a nitro compound can be attributed to several factors. A systematic troubleshooting approach is recommended.

  • Catalyst Inactivity: The catalyst's active sites may be poisoned by impurities such as sulfur or phosphorus compounds present in the substrate, solvent, or hydrogen gas.[1] Ensure the use of high-purity reagents and solvents.

  • Improper Catalyst Handling: Catalysts like Raney® Nickel are pyrophoric and must be handled under an inert atmosphere to maintain their activity.[1] Similarly, palladium on carbon (Pd/C) can be sensitive to air exposure.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction. A typical starting point is 5-10 mol% of the catalyst relative to the substrate.

  • Inadequate Reaction Conditions:

    • Hydrogen Pressure: While many hydrogenations proceed at atmospheric pressure, some substrates may require higher pressures to achieve a satisfactory rate.[1]

    • Temperature: The reaction may require heating to overcome the activation energy barrier. However, excessive heat can promote side reactions.[1]

    • Solvent: Protic solvents like ethanol, methanol (B129727), or acetic acid often facilitate the reaction.[1]

    • Agitation: In heterogeneous catalysis, efficient stirring is crucial for ensuring good contact between the substrate, catalyst, and hydrogen.[1]

Q2: I'm observing the formation of colored impurities and a lower yield of the desired amine. What are these side products and how can I minimize them?

A2: The reduction of nitro compounds proceeds through nitroso and hydroxylamine (B1172632) intermediates. The accumulation of these intermediates can lead to the formation of dimeric side products such as azoxy and azo compounds, which are often colored.[1]

To minimize these byproducts:

  • Ensure Complete Reaction: Monitor the reaction by TLC or LC-MS to ensure it goes to completion.

  • Optimize Catalyst and Conditions: The choice of catalyst and reaction conditions can influence the rate of the intermediate steps. For example, transfer hydrogenation using ammonium (B1175870) formate (B1220265) as a hydrogen donor can sometimes offer better selectivity.[1]

Quantitative Data: Catalyst and Solvent Effects on Nitroalkene Reduction

Catalyst (mol%)Hydrogen SourceSolventTemperature (°C)Time (h)Conversion (%)Amine Yield (%)Side Products (%)
10% Pd/CH₂ (1 atm)Ethanol2512>9585~10 (Hydroxylamine)
Raney® NiH₂ (50 psi)Methanol506>9892<5 (Azo/Azoxy)
5% Pt/CH₂ (1 atm)Acetic Acid25169080~8 (Dehalogenation)
Co-Zn/N-CHCOOHWater100699.999.9Not specified

Data is illustrative and compiled from various sources on nitro group reductions.[1][2]

Experimental Protocol: Optimized Catalytic Hydrogenation of a Nitroalkene

  • Catalyst Suspension: To a flask charged with a stir bar and the nitroalkene (1.0 eq), add the desired solvent (e.g., ethanol, 0.1 M concentration).

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Catalyst Addition: Carefully add the catalyst (e.g., 10% Pd/C, 10 mol%) under a positive pressure of the inert gas.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen three times.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be further purified by chromatography if necessary.

Diagrams

hydrogenation_pathway Nitroalkene Nitroalkene Nitroso Nitroso Nitroalkene->Nitroso [H] Hydroxylamine Hydroxylamine Nitroso->Hydroxylamine Azoxy Azoxy Nitroso->Azoxy Dimerization Azo Azo Nitroso->Azo Dimerization Amine Amine Hydroxylamine->Amine Desired Product Hydroxylamine->Azoxy Condensation Hydroxylamine->Azo Condensation

Hydrogenation reaction pathway and side products.

troubleshooting_hydrogenation start Low Conversion in Hydrogenation? catalyst Check Catalyst start->catalyst Yes conditions Check Reaction Conditions start->conditions substrate Check Substrate/Solvents start->substrate end High Conversion Achieved start->end No poisoned Poisoned? (e.g., S, P compounds) catalyst->poisoned Potential Issue handled Improper Handling? (e.g., air exposure) catalyst->handled Potential Issue loading Insufficient Loading? catalyst->loading Potential Issue pressure Low H₂ Pressure? conditions->pressure Potential Issue temp Temperature Too Low? conditions->temp Potential Issue agitation Inefficient Agitation? conditions->agitation Potential Issue impurities Impurities in Substrate/Solvent? substrate->impurities Potential Issue purify_reagents Purify Reagents/ Use High-Purity Source poisoned->purify_reagents Solution handle_inert Handle Under Inert Atmosphere handled->handle_inert Solution increase_loading Increase Catalyst Loading loading->increase_loading Solution increase_pressure Increase H₂ Pressure pressure->increase_pressure Solution increase_temp Increase Temperature temp->increase_temp Solution increase_stirring Increase Stirring Rate agitation->increase_stirring Solution impurities->purify_reagents

Troubleshooting workflow for low conversion.

Section 2: Peterson Olefination

The Peterson olefination is a powerful method for the synthesis of alkenes. A common challenge is controlling the stereoselectivity to obtain the desired E or Z isomer.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of E and Z alkenes in my Peterson olefination. How can I control the stereochemical outcome?

A1: A key advantage of the Peterson olefination is that the stereochemistry of the alkene product can often be controlled by the choice of elimination conditions for the intermediate β-hydroxysilane.[3]

  • Acidic Conditions: Treatment of the β-hydroxysilane with acid leads to an anti-elimination, typically favoring the formation of the E-alkene.[3][4]

  • Basic Conditions: Treatment with a base results in a syn-elimination, which generally favors the formation of the Z-alkene.[4]

For substrates with electron-donating groups on the α-silyl carbanion, the intermediate β-hydroxysilane is often stable enough to be isolated.[3][5] This allows for the separation of diastereomers, and then separate elimination reactions can be performed on each to maximize the yield of the desired alkene isomer.

Quantitative Data: Stereoselectivity in Peterson Olefination

SubstrateElimination ConditionsReagentE/Z RatioYield (%)
β-hydroxysilaneAcidicp-TsOH, MeOH>95:5 (E)86
β-hydroxysilaneBasicKH, THF>95:5 (Z)88
β-hydroxysilaneAcidicH₂SO₄, THF90:10 (E)82
β-hydroxysilaneBasict-BuOK, DMSO8:92 (Z)90

Data is illustrative and based on typical outcomes for Peterson olefination reactions.[4]

Experimental Protocols

Protocol 2.1: Acidic Elimination (for E-alkene)

  • Dissolution: Dissolve the isolated β-hydroxysilane (1.0 eq) in a suitable solvent such as methanol or THF.[4]

  • Acid Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 eq) or sulfuric acid.[4]

  • Reaction: Stir the reaction at room temperature and monitor by TLC for the disappearance of the starting material.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

Protocol 2.2: Basic Elimination (for Z-alkene)

  • Dissolution: Dissolve the isolated β-hydroxysilane (1.0 eq) in an anhydrous aprotic solvent such as THF or DMSO.

  • Base Addition: Cool the solution to 0 °C and add a strong base, such as potassium hydride (KH, 1.2 eq) or potassium tert-butoxide (t-BuOK, 1.2 eq).[4]

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography.

Diagram

peterson_olefination cluster_0 Stereoselective Elimination beta_hydroxy β-Hydroxysilane (Diastereomeric Mixture) acid Acidic Workup (e.g., p-TsOH) beta_hydroxy->acid anti-elimination base Basic Workup (e.g., KH) beta_hydroxy->base syn-elimination e_alkene E-Alkene acid->e_alkene z_alkene Z-Alkene base->z_alkene

Control of stereochemistry in Peterson olefination.

Section 3: Intramolecular [4+2] Nitroalkene Cycloaddition

This key cycloaddition step establishes the core bicyclic structure of this compound. The main challenge is to control the stereochemistry of the ring fusion, which is determined by the endo or exo approach of the dienophile.

Frequently Asked Questions (FAQs)

Q1: My intramolecular Diels-Alder reaction is producing a mixture of diastereomers. How can I improve the endo/exo selectivity?

A1: The stereochemical outcome of the intramolecular [4+2] cycloaddition of nitroalkenes is highly dependent on the transition state geometry.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as SnCl₄, can promote the reaction and enhance selectivity. The Lewis acid coordinates to the nitro group, lowering the LUMO energy and potentially favoring one transition state over the other.

  • Tether Geometry: The structure and rigidity of the tether connecting the diene and the nitroalkene dienophile play a crucial role. The presence of substituents on the tether can create steric interactions that disfavor one approach, leading to higher selectivity. For instance, steric repulsion can favor a transition state that leads to a trans-fused decalin system.

Diagram

diels_alder_selectivity cluster_0 Endo Transition State cluster_1 Exo Transition State endo_ts Favorable Sterics endo_product Endo Product (e.g., trans-fused) endo_ts->endo_product exo_ts Unfavorable Sterics exo_product Exo Product (e.g., cis-fused) exo_ts->exo_product start Nitroalkene-Diene Substrate start->endo_ts Lewis Acid (e.g., SnCl₄) start->exo_ts Lewis Acid (e.g., SnCl₄)

Factors influencing endo/exo selectivity.

Section 4: Diastereoselective Dihydroxylation

The introduction of multiple hydroxyl groups with the correct stereochemistry is a hallmark of this compound synthesis. Achieving high diastereoselectivity is paramount.

Frequently Asked Questions (FAQs)

Q1: I am getting low diastereoselectivity in my dihydroxylation reaction. How can I improve it?

A1: The choice of dihydroxylation method is critical for controlling stereochemistry.

  • syn-Dihydroxylation: For a syn-diol, the Sharpless Asymmetric Dihydroxylation is a powerful method. The enantioselectivity can be improved by controlling the pH of the reaction.[6] Using commercially available AD-mix-α or AD-mix-β, which contain the osmium catalyst, a chiral ligand, and a re-oxidant, simplifies the procedure.[7]

  • anti-Dihydroxylation: For an anti-diol, a two-step procedure is typically employed: epoxidation of the alkene (e.g., with m-CPBA) followed by acid-catalyzed ring-opening of the epoxide with water.[8]

Q2: I am observing over-oxidation of my product when using potassium permanganate (B83412). What is a better alternative?

A2: While potassium permanganate (KMnO₄) can be used for syn-dihydroxylation, it is a strong oxidant and can lead to over-oxidation of the resulting diol, causing cleavage of the carbon-carbon bond.[8][9] A much milder and more reliable reagent is osmium tetroxide (OsO₄), used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO).[9][10] This system minimizes the risk of over-oxidation and gives higher yields of the desired diol.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

  • Reaction Setup: In a round-bottom flask, dissolve the alkene (1.0 eq) in a 1:1 mixture of t-butanol and water.

  • AD-mix Addition: Add the appropriate AD-mix (AD-mix-β for one enantiomer, AD-mix-α for the other) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature, or at 0 °C for more sensitive substrates, until the reaction is complete (monitored by TLC).

  • Quenching: Add sodium sulfite (B76179) and stir for one hour.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude diol by flash chromatography.

Diagram

dihydroxylation_methods alkene Alkene syn_path syn-Dihydroxylation alkene->syn_path OsO₄, NMO (Sharpless AD) epoxide Epoxidation (e.g., m-CPBA) alkene->epoxide syn_diol syn-Diol syn_path->syn_diol anti_path anti-Dihydroxylation anti_diol anti-Diol hydrolysis Acid-catalyzed Ring Opening epoxide->hydrolysis hydrolysis->anti_diol

Synthetic routes to syn- and anti-diols.

This technical support guide provides a starting point for troubleshooting common side reactions in the synthesis of this compound. For more specific issues, consulting the primary literature for the particular synthetic route is highly recommended.

References

Technical Support Center: Optimization of Australine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Australine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this polyhydroxylated pyrrolizidine (B1209537) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for obtaining the this compound core?

A1: The primary synthetic routes to this compound involve the construction of the bicyclic pyrrolizidine core from chiral starting materials. Two prominent strategies that have been successfully employed are:

  • Reductive Double-Cyclization: This approach typically starts from a chiral precursor, such as L-xylose, which is converted into an azido (B1232118) epoxy tosylate. A subsequent reductive double-cyclization step then forms the characteristic pyrrolizidine ring system.[1]

  • Stereocontrolled Aldol (B89426) Reaction and Cyclization: This strategy involves a highly stereoselective aldol reaction between a ketone derived from L-erythrulose and an α-alkoxy aldehyde from L-malic acid. The resulting intermediate then undergoes a one-pot, three-step SN2 displacement sequence to construct the bicyclic core.

Q2: I am experiencing low yields in the reductive double-cyclization step. What are the potential causes and solutions?

A2: Low yields in the reductive double-cyclization of the azido epoxy tosylate can stem from several factors. Here are some common issues and troubleshooting suggestions:

  • Catalyst Inactivation: The palladium catalyst used for the hydrogenolysis can become poisoned. Ensure the substrate is free of impurities, particularly sulfur-containing compounds. Consider using a fresh batch of catalyst or increasing the catalyst loading.

  • Incomplete Reduction of the Azide (B81097): The reduction of the azide to the amine is a crucial first step in the cyclization cascade. If this reduction is incomplete, the desired cyclization will not proceed efficiently. Monitor the reaction by TLC or LC-MS to ensure full consumption of the starting material. If necessary, increase the hydrogen pressure or reaction time.

  • Side Reactions: The intermediate amino epoxide is highly reactive and can undergo intermolecular side reactions. Running the reaction at a lower concentration (high dilution) can favor the desired intramolecular cyclization.

  • Incorrect Solvent or pH: The choice of solvent and the pH of the reaction mixture can significantly impact the reaction rate and selectivity. Protic solvents like ethanol (B145695) or methanol (B129727) are typically used. The presence of a mild acid or base might be necessary to facilitate the cyclization, but extreme pH values should be avoided to prevent decomposition.

Q3: My aldol reaction is not showing the desired stereoselectivity. How can I optimize this?

A3: Achieving high stereoselectivity in the aldol addition is critical for the successful synthesis of this compound. If you are observing poor diastereoselectivity, consider the following:

  • Enolate Geometry: The stereochemical outcome of the aldol reaction is highly dependent on the geometry of the enolate (Z or E). The choice of base and reaction conditions for enolate formation is therefore crucial. For the synthesis of this compound via this route, a Z-boron enolate is typically required. Ensure that the conditions used (e.g., specific boron triflate and tertiary amine base) are optimal for the formation of the desired enolate.

  • Temperature Control: Aldol reactions are often highly sensitive to temperature. Running the reaction at low temperatures (e.g., -78 °C) is generally recommended to enhance stereocontrol.

  • Chelation Effects: The choice of metal counterion for the enolate can influence the transition state geometry through chelation. Boron enolates are often used to provide a well-defined, six-membered ring transition state, which can lead to high levels of stereocontrol.

  • Purity of Reagents: Ensure that all reagents, especially the aldehyde and the ketone precursor, are of high purity. Impurities can interfere with the reaction and lead to the formation of undesired stereoisomers.

Q4: I am observing the formation of byproducts during the one-pot SN2 cyclization. What are these likely to be and how can I minimize them?

A4: The one-pot, three-step SN2 displacement sequence to form the pyrrolizidine ring is a powerful transformation, but can be prone to side reactions. Potential byproducts and mitigation strategies include:

  • Elimination Products: Under basic conditions, elimination reactions can compete with the desired nucleophilic substitution. This is particularly true for the mesylate or tosylate intermediates. Using a non-hindered amine nucleophile and carefully controlling the reaction temperature can help to minimize elimination.

  • Incomplete Cyclization: If the reaction is not allowed to proceed to completion, you may isolate intermediates where only one of the cyclization steps has occurred. Ensure adequate reaction times and monitor the reaction progress closely.

  • Polymerization: The reactive intermediates can potentially polymerize. As with the reductive double-cyclization, running the reaction at high dilution can favor the intramolecular cyclization over intermolecular polymerization.

  • Epimerization: If the reaction conditions are too harsh (e.g., high temperatures or strongly basic conditions), epimerization at stereocenters adjacent to carbonyl groups (if present in the precursor) could occur.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield in the intramolecular [4+2] cycloaddition of the nitroalkene. 1. Decomposition of the nitroalkene. 2. Unfavorable reaction equilibrium. 3. Steric hindrance in the transition state.1. Use freshly prepared nitroalkene. Run the reaction under inert atmosphere and at the recommended temperature. 2. Consider using a Lewis acid catalyst to accelerate the reaction and shift the equilibrium towards the product. 3. If possible, modify the substrate to reduce steric clash in the transition state.
Formation of a triazene (B1217601) byproduct during azide-diene cycloaddition. The azide undergoes a 1,3-dipolar cycloaddition with the distal double bond of the diene, competing with the desired intramolecular reaction.[1]This is an inherent competing pathway. Optimization may involve changing the solvent polarity or reaction temperature to favor the desired intramolecular cycloaddition. Purification by column chromatography is necessary to separate the desired pyrrolizidine from the triazene byproduct.
Difficulty in transforming a phenyl vinyl sulfide (B99878) functionality. The sulfur atom can poison catalysts used for subsequent transformations (e.g., hydrogenation). The vinyl sulfide may also be unreactive under certain conditions.[1]This functionality has proven to be challenging to convert to other useful groups in the context of this compound synthesis. It is recommended to avoid this functional group in the synthetic design if possible and opt for a more readily transformable group.
Poor conversion during the Tamao-Fleming oxidation. Incomplete oxidation of the silicon-carbon bond.Ensure the use of an appropriate oxidizing agent (e.g., hydrogen peroxide) and fluoride (B91410) source (e.g., potassium fluoride) under basic conditions. The reaction may require extended reaction times.
Undesired Peterson-type elimination during hydrogenolysis. This can be a competing pathway during the hydrogenation of certain intermediates, particularly those containing silicon moieties.One successful strategy to circumvent this is to remove the silicon group via oxidation (e.g., Tamao-Fleming oxidation) prior to the hydrogenolysis step.
Low yield in the final deprotection step. Incomplete removal of protecting groups or decomposition of the final product under the deprotection conditions.Carefully select deprotection conditions that are compatible with the various functional groups in the molecule. For example, if using acidic conditions, monitor the reaction closely to avoid side reactions. Purification of the final product can also be challenging and may require specialized chromatographic techniques.

Experimental Protocols

Key Experiment: Reductive Double-Cyclization of Azido Epoxy Tosylate

This protocol is a generalized procedure based on the synthesis of (+)-Australine by Pearson and coworkers.

Objective: To construct the pyrrolizidine core of this compound via a one-pot reduction of an azide and subsequent double cyclization.

Materials:

  • Azido epoxy tosylate precursor

  • Palladium on carbon (10 wt. %)

  • Ethanol (anhydrous)

  • Hydrogen gas

  • Inert gas (Argon or Nitrogen)

Procedure:

  • A solution of the azido epoxy tosylate in anhydrous ethanol is prepared in a flask suitable for hydrogenation.

  • The flask is purged with an inert gas.

  • Palladium on carbon (typically 5-10 mol%) is carefully added to the solution.

  • The reaction mixture is subjected to an atmosphere of hydrogen gas (typically via a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting material.

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The crude product, containing the debenzylated pyrrolizidines, is then purified by column chromatography on silica (B1680970) gel to afford (+)-Australine and its epimer.

Visualizations

Australine_Synthesis_Workflow cluster_route1 Route 1: Reductive Double-Cyclization cluster_route2 Route 2: Aldol Addition & SN2 Cyclization L_Xylose L-Xylose Azido_Epoxy_Tosylate Azido Epoxy Tosylate L_Xylose->Azido_Epoxy_Tosylate Multi-step synthesis Reductive_Cyclization Reductive Double-Cyclization (H₂, Pd/C) Azido_Epoxy_Tosylate->Reductive_Cyclization Australine_Epialexine (+)-Australine & (-)-7-Epialexine Reductive_Cyclization->Australine_Epialexine L_Erythrulose L-Erythrulose Ketone Ketone Precursor L_Erythrulose->Ketone Aldol_Reaction Stereoselective Aldol Reaction Ketone->Aldol_Reaction L_Malic_Acid L-Malic Acid Aldehyde Aldehyde Precursor L_Malic_Acid->Aldehyde Aldehyde->Aldol_Reaction Aldol_Adduct Aldol Adduct Trimesylate Trimesylate Intermediate Aldol_Adduct->Trimesylate Mesylation Aldol_Reaction->Aldol_Adduct SN2_Cyclization One-Pot SN2 Cyclization Trimesylate->SN2_Cyclization This compound (+)-Australine SN2_Cyclization->this compound

Caption: Key synthetic routes to this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_SM Check Starting Material Purity Start->Check_SM Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Conc.) Start->Check_Conditions Analyze_Byproducts Identify Byproducts (TLC, LC-MS, NMR) Check_Conditions->Analyze_Byproducts Optimize Systematically Optimize Conditions (DoE) Analyze_Byproducts->Optimize Purification Optimize Purification Method Analyze_Byproducts->Purification Success Improved Yield/ Purity Optimize->Success Purification->Success

Caption: General troubleshooting workflow for synthesis optimization.

References

Stabilizing Australine in solution for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Australine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable use of this compound in experimental settings. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during solution preparation and use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a polyhydroxylated pyrrolizidine (B1209537) alkaloid originally isolated from the seeds of the Australian tree, Castanospermum australe.[1] Its primary mechanism of action is the competitive inhibition of glycosidases. Specifically, it is a potent inhibitor of the glycoprotein (B1211001) processing enzyme glucosidase I, which is active in the endoplasmic reticulum.[1] This inhibition disrupts the normal processing of N-linked glycoproteins.[1]

Q2: What is the observable effect of this compound on N-linked glycosylation in cell culture?

A2: In cultured cells, this compound's inhibition of glucosidase I leads to the accumulation of glycoproteins with immature, unprocessed oligosaccharide chains, specifically those of the Glc3Man7-9(GlcNAc)2 structure.[1]

Q3: What are the recommended storage conditions for solid this compound?

A3: As a pyrrolizidine alkaloid, solid this compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended to minimize degradation.

Q4: How should I prepare a stock solution of this compound?

A4: this compound, like other polar pyrrolizidine alkaloids, is soluble in polar or semipolar organic solvents such as methanol (B129727) and acetonitrile, as well as in acidified aqueous solutions.[2] For biological experiments, a common practice is to dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute it to the final working concentration in an appropriate buffer, such as Phosphate-Buffered Saline (PBS). Always ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5% v/v).

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing and using this compound solutions for your experiments.

Problem Potential Cause Recommended Solution
Precipitation or Crystallization in Stock Solution The concentration of this compound exceeds its solubility limit in the chosen solvent.Gently warm the solution to aid dissolution. If precipitation persists, consider preparing a more dilute stock solution. For aqueous solutions, adding a small amount of a co-solvent like DMSO or ethanol (B145695) may improve solubility.
Cloudiness or Precipitation Upon Dilution in Aqueous Buffer (e.g., PBS) "Salting out" effect or poor solubility in the final buffer. The pH of the buffer may also affect solubility.Ensure the stock solution is added to the buffer slowly while vortexing to facilitate mixing. Prepare the working solution fresh before each experiment. If the issue persists, test different buffer systems or adjust the pH of your current buffer.
Loss of Inhibitory Activity Over Time Degradation of this compound in the working solution. Stability can be affected by pH, temperature, and light exposure.Prepare fresh working solutions for each experiment from a frozen stock. Store stock solutions in small, single-use aliquots at -20°C or below to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping containers in foil.
Inconsistent Experimental Results Instability of this compound under specific experimental conditions (e.g., prolonged incubation at 37°C). Inconsistent solution preparation.Minimize the pre-incubation time of this compound in culture media at 37°C. Always use freshly prepared dilutions. Ensure precise and consistent pipetting and dilution techniques when preparing solutions. Include positive and negative controls in every experiment to monitor for variability.

Data Presentation: this compound Stability and Solubility

Quantitative stability data for this compound is not extensively available in the public domain. The following table summarizes the general physicochemical properties and stability considerations for pyrrolizidine alkaloids, which can be used as a guideline for this compound. It is crucial to perform experiment-specific validation.

Parameter Solvent/Condition Observation/Recommendation Reference
Solubility WaterSoluble in acidified aqueous solutions.[2]
Organic SolventsSoluble in polar or semipolar solvents like methanol and acetonitrile.[2]
Storage (Solid) -20°C to 8°CRecommended for long-term storage to ensure stability. Keep dry and protected from light.General best practice
Storage (Stock Solution) -20°C or -80°CStore in single-use aliquots to prevent degradation from freeze-thaw cycles.General best practice
pH Stability Acidic (e.g., 0.1 M HCl)Pyrrolizidine alkaloids are generally stable in acidic solutions.[3]
Neutral to Basic (pH > 7)Stability may decrease. Prepare fresh solutions in neutral buffers like PBS before use.General best practice
Thermal Stability High Temperatures (Boiling)Some pyrrolizidine alkaloids have shown stability during heating in aqueous solutions for extended periods (e.g., 3 hours). However, this can be structure-dependent.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general method for preparing this compound solutions for use in typical cell culture experiments.

  • Materials:

    • This compound (solid powder)

    • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

    • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

    • Sterile microcentrifuge tubes or vials

  • Procedure for 10 mM Stock Solution:

    • Calculate the mass of this compound needed for your desired volume of 10 mM stock solution (Molecular Weight of this compound: 189.19 g/mol ).

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound powder and place it into a sterile vial.

    • Add the required volume of sterile DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use sterile tubes (e.g., 20 µL aliquots) to minimize freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, and date.

    • Store the stock solution aliquots at -20°C or -80°C.

  • Procedure for Preparing a 100 µM Working Solution:

    • Thaw one aliquot of the 10 mM this compound stock solution.

    • In a sterile tube, perform a 1:100 dilution of the stock solution with sterile PBS or your final cell culture medium. For example, add 5 µL of the 10 mM stock to 495 µL of PBS to get a 100 µM working solution.

    • Vortex gently to mix.

    • This working solution should be prepared fresh immediately before adding it to your experimental setup. Do not store diluted working solutions.

Protocol 2: Glucosidase Inhibition Assay using this compound

This protocol outlines a general procedure to assess the inhibitory effect of this compound on a target α-glucosidase enzyme.

  • Materials:

    • Target α-glucosidase enzyme

    • Appropriate substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for colorimetric assays)

    • Assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 6.9)

    • This compound working solutions (prepared by serial dilution in assay buffer)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of your this compound working solution in the assay buffer to test a range of concentrations.

    • In a 96-well plate, add 50 µL of each this compound dilution to the appropriate wells. Include wells for a positive control (a known inhibitor, if available) and a negative control (assay buffer only, no inhibitor).

    • Add 100 µL of the α-glucosidase enzyme solution (at a pre-determined optimal concentration) to each well.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) at time zero, and then kinetically over a defined period (e.g., every minute for 30 minutes) using a microplate reader.

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of inhibition relative to the negative control and calculate the IC50 value (the concentration of this compound that inhibits 50% of the enzyme's activity).

Visualizations

The following diagrams illustrate key pathways and logical workflows relevant to experiments involving this compound.

N_Linked_Glycosylation_Inhibition cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus NascentProtein Nascent Polypeptide OST Oligosaccharyltransferase (OST) NascentProtein->OST Asn-X-Ser/Thr Precursor Precursor Oligosaccharide (Glc3Man9GlcNAc2) Precursor->OST Glycoprotein_Glc3 Glycoprotein (Glc3Man9) OST->Glycoprotein_Glc3 Glucosidase_I Glucosidase I Glycoprotein_Glc3->Glucosidase_I Glucosidase_I->Glycoprotein_Glc3 Process Blocked Glycoprotein_Glc2 Glycoprotein (Glc2Man9) Glucosidase_I->Glycoprotein_Glc2 -1 Glucose Glucosidase_II Glucosidase II Glycoprotein_Glc2->Glucosidase_II Glycoprotein_Man9 Glycoprotein (Man9) Glucosidase_II->Glycoprotein_Man9 -2 Glucose ToGolgi Correctly Folded -> To Golgi Glycoprotein_Man9->ToGolgi FromER From ER ToGolgi->FromER This compound This compound This compound->Glucosidase_I Inhibition Mannosidases Mannosidases & Other Glycosyltransferases FromER->Mannosidases MatureGlycoprotein Mature Complex Glycoprotein Mannosidases->MatureGlycoprotein Further Processing

Caption: Inhibition of N-Linked Glycosylation by this compound.

Australine_Workflow cluster_Prep Solution Preparation cluster_Exp Experimental Use (Cell Culture) Start Weigh Solid This compound Dissolve Dissolve in DMSO to create 10 mM Stock Solution Start->Dissolve Aliquot Aliquot into single-use tubes Dissolve->Aliquot Store Store at -20°C Aliquot->Store Thaw Thaw one stock aliquot Store->Thaw Dilute Prepare fresh working solution in culture medium Thaw->Dilute Treat Add to cell culture Dilute->Treat Incubate Incubate for defined period Treat->Incubate Analyze Analyze cells/lysate (e.g., Western Blot, Mass Spec) Incubate->Analyze

Caption: Experimental Workflow for this compound Solution Preparation and Use.

Caption: Troubleshooting Logic for Inconsistent Experimental Results.

References

Common pitfalls in Australine synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Australine synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging multi-step synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges in the total synthesis of (+)-Australine?

The total synthesis of (+)-Australine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid, presents several significant challenges primarily related to stereocontrol, protecting group strategy, and the construction of the bicyclic core. Key difficulties include:

  • Stereocontrol: Establishing the correct stereochemistry at the multiple chiral centers of the molecule is a primary obstacle.

  • Protecting Group Management: The numerous hydroxyl groups require a robust and orthogonal protecting group strategy to avoid unwanted side reactions during various synthetic steps.

  • Pyrrolizidine Ring Formation: The construction of the fused bicyclic pyrrolizidine skeleton often involves complex cyclization reactions that can be low-yielding or produce undesired side products.

Q2: I am observing poor diastereoselectivity in my key stereocenter-forming reaction. What are the common causes and how can I improve it?

Poor diastereoselectivity is a frequent issue in this compound synthesis, particularly in reactions such as aldol (B89426) additions, cycloadditions, or dihydroxylations.

Common Causes:

  • Sub-optimal Reaction Conditions: Temperature, solvent, and the choice of Lewis acid can significantly influence the stereochemical outcome.

  • Incorrect Reagent or Catalyst: The chiral auxiliary or catalyst may not be providing sufficient facial bias.

  • Steric Hindrance: Bulky protecting groups near the reaction center can interfere with the desired approach of the reagent.

Troubleshooting Steps:

  • Optimize Reaction Parameters: Systematically screen different temperatures, solvents, and Lewis acids.

  • Evaluate Chiral Control Element: If using a chiral auxiliary, ensure its purity and consider alternatives. For catalytic asymmetric reactions, screen different chiral ligands.

  • Modify Protecting Groups: Consider using smaller protecting groups on adjacent stereocenters to reduce steric hindrance.

Troubleshooting Guides

Problem 1: Low yield or failure of the pyrrolizidine ring closure.

The formation of the bicyclic core of this compound is a critical and often challenging step. Several synthetic strategies have been developed, each with its own potential pitfalls.

Symptoms:

  • Formation of a complex mixture of products.

  • Recovery of unreacted starting material.

  • Isolation of undesired byproducts, such as monocyclic intermediates or rearranged products.

Possible Causes & Solutions:

CauseRecommended Solution
Inefficient Cyclization Precursor Ensure the precursor for cyclization is pure and has the correct stereochemistry. Impurities can interfere with the reaction.
Sub-optimal Reaction Conditions Optimize the reaction conditions, including temperature, concentration, and reaction time. For reductive amination/cyclization, the choice of reducing agent is critical.
Formation of Stable Intermediates In stepwise cyclizations, an intermediate may be too stable to proceed to the second ring closure. Consider a one-pot, multi-step cyclization strategy to avoid isolation of unreactive intermediates.[1]
Undesired Side Reactions In azide-based cycloadditions, the formation of byproducts like bicyclic triazenes can occur.[2][3] Modifying the substrate or reaction conditions may be necessary to favor the desired pathway.

Experimental Protocol: Reductive Double-Cyclization of an Azido (B1232118) Epoxy Tosylate

A successful strategy for constructing the pyrrolizidine core involves the reductive double cyclization of an azido epoxy tosylate.[2][3]

  • Substrate Preparation: The azido epoxy tosylate precursor is synthesized from a suitable chiral starting material, such as L-xylose.

  • Reduction of Azide (B81097): The azide is first reduced to the corresponding amine. A common method is hydrogenation over a palladium catalyst (e.g., Pd/C) in a protic solvent like ethanol.

  • Intramolecular Cyclization: The newly formed amine undergoes a tandem intramolecular nucleophilic attack, first on the epoxide and then on the tosylate, to form the bicyclic pyrrolizidine ring system. This is typically carried out in the same pot as the reduction.

  • Deprotection: Subsequent deprotection of the hydroxyl protecting groups yields the final this compound core.

Problem 2: Unwanted deprotection or side reactions related to protecting groups.

The polyhydroxylated nature of this compound necessitates a careful and strategic use of protecting groups.

Symptoms:

  • Loss of a protecting group during a reaction where it should have been stable.

  • Observation of unexpected byproducts resulting from the participation of a protecting group in the reaction.

  • Difficulty in selectively deprotecting one hydroxyl group in the presence of others.

Possible Causes & Solutions:

CauseRecommended Solution
Incompatible Protecting Groups The chosen protecting group may not be stable to the reaction conditions. For example, silyl (B83357) ethers can be labile under acidic or fluoride-containing conditions.
Lack of Orthogonality Attempting to deprotect one group may lead to the partial or complete removal of another if they are not orthogonal.
Neighboring Group Participation A nearby protecting group can sometimes participate in a reaction, leading to unexpected outcomes.
Steric Effects Bulky protecting groups can hinder reactions at adjacent positions or alter the conformation of the molecule, leading to poor reactivity or selectivity.

Protecting Group Strategy: Orthogonal Protection

An effective strategy is to use orthogonal protecting groups that can be removed under distinct conditions. For example, using a combination of benzyl (B1604629) ethers (removed by hydrogenolysis), silyl ethers (removed by fluoride (B91410) ions), and acetals (removed by acid).

OrthogonalProtection Molecule Polyhydroxylated Intermediate PG1 Protecting Group 1 (e.g., Benzyl) Molecule->PG1 Protection Step 1 PG2 Protecting Group 2 (e.g., Silyl) Molecule->PG2 Protection Step 2 PG3 Protecting Group 3 (e.g., Acetal) Molecule->PG3 Protection Step 3 Deprotect1 Deprotect1 PG1->Deprotect1 Deprotect2 Deprotect2 PG2->Deprotect2 Deprotect3 Deprotect3 PG3->Deprotect3

Problem 3: Difficulty in purifying intermediates and the final product.

The high polarity and potential for multiple stereoisomers make the purification of this compound and its precursors challenging.

Symptoms:

  • Inseparable mixture of diastereomers.

  • Broad or tailing peaks in chromatography.

  • Low recovery of the desired product after purification.

Possible Causes & Solutions:

CauseRecommended Solution
Similar Polarity of Isomers Diastereomers often have very similar polarities, making them difficult to separate by standard silica (B1680970) gel chromatography.
Interaction with Stationary Phase The multiple hydroxyl and the amine functionalities can lead to strong interactions with silica gel, causing peak tailing and poor separation.
Product Insolubility The final deprotected this compound may have limited solubility in common organic solvents.

Purification Strategy:

  • Chromatography Optimization:

    • Normal Phase: If using silica gel, consider adding a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the eluent to reduce tailing of the amine-containing compounds.

    • Reverse Phase: For polar compounds, reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol gradient can be effective.

    • Specialized Columns: Chiral chromatography may be necessary to separate enantiomers if a racemic synthesis was performed. Ion-exchange chromatography can also be a powerful tool for purifying the final basic product.

  • Crystallization: If the product is a solid, crystallization can be an excellent method for purification and for separating diastereomers.

  • Derivatization: In some cases, it may be beneficial to temporarily protect the polar functional groups to facilitate purification by standard chromatography. The protecting groups can then be removed from the purified intermediate.

PurificationWorkflow Start Crude Reaction Mixture Choice Assess Polarity and Isomer Complexity Start->Choice NormalPhase Normal Phase Chromatography (with modifier if needed) Choice->NormalPhase Non-polar to moderately polar ReversePhase Reverse Phase Chromatography Choice->ReversePhase Polar Crystallization Crystallization Choice->Crystallization Crystalline solid Derivatization Derivatization for Purification Choice->Derivatization Difficult Separation PureProduct Pure Product NormalPhase->PureProduct NormalPhase->PureProduct ReversePhase->PureProduct Crystallization->PureProduct Derivatization->NormalPhase

References

Australine Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the purity of your Australine samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound, a polyhydroxylated pyrrolizidine (B1209537) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a polyhydroxylated pyrrolizidine alkaloid, also classified as an azasugar.[1] Its structure, C8H15NO4, gives it unique biological properties, including the ability to inhibit certain glycosidases. High purity is crucial for accurate biological assays, understanding its mechanism of action, and for any potential therapeutic development, as impurities can lead to misleading results or adverse effects.

Q2: What are the common impurities in crude this compound samples?

Impurities in this compound samples can originate from the synthetic route or degradation. Common impurities may include:

  • Starting materials and reagents: Unreacted precursors from the synthesis.

  • By-products: Isomers or related alkaloids formed during the synthesis.

  • Degradation products: Pyrrolizidine alkaloids can degrade, especially in alkaline conditions, forming isomers or other minor by-products.[2] Photolysis can also lead to degradation.[2]

  • Residual solvents: Solvents used during extraction and purification steps.

Q3: What are the main challenges in purifying this compound?

The primary challenge in purifying this compound and other polyhydroxylated alkaloids stems from their high polarity and water solubility.[3] This makes them difficult to separate from other polar impurities and can lead to poor retention on standard reversed-phase chromatography columns.[3] Additionally, these compounds may lack a strong chromophore, making detection by UV-Vis challenging.[3]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound.

Issue 1: Low yield after recrystallization.

Recrystallization is a common technique for purifying solid compounds. However, due to this compound's polar nature, optimizing this process can be challenging.

Possible Cause Recommended Solution
Inappropriate solvent choice. The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. For polar molecules like this compound, consider polar solvents like water or alcohols, or a mixed solvent system (e.g., ethanol/water).[4]
Using too much solvent. Use the minimum amount of hot solvent required to fully dissolve the crude sample. Excess solvent will keep more of the product in solution upon cooling, reducing the yield.[5]
Cooling the solution too quickly. Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6][7]
Incomplete precipitation. If crystals do not form, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization.[5][8]
Product "oiling out". If this compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the compound. Try using a lower-boiling point solvent or adding more solvent to the hot solution and cooling it more slowly.[6][8]
Issue 2: Poor separation during High-Performance Liquid Chromatography (HPLC).

HPLC is a powerful tool for both analyzing the purity of and purifying this compound. However, its high polarity requires specialized approaches.

Possible Cause Recommended Solution
Poor retention on a standard C18 column. Due to its hydrophilic nature, this compound may have little to no retention on traditional reversed-phase columns.[9]
Use a specialized column: Consider using an aqueous C18 (AQ) column, which is designed for use with highly aqueous mobile phases.[10]
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention and separation of polar compounds.
Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities, providing enhanced retention for polar and charged analytes like this compound.[4][10][11][12]
Co-elution of impurities. Optimize the mobile phase. For HILIC, a typical mobile phase consists of a high percentage of an organic solvent (like acetonitrile) with a small amount of aqueous buffer. Adjusting the buffer pH and ionic strength can significantly impact selectivity.
For mixed-mode chromatography, adjusting the mobile phase pH, ionic strength, and organic solvent content can modulate both reversed-phase and ion-exchange interactions, offering greater control over the separation.[10]
Low detector response. This compound lacks a strong UV chromophore. Consider using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Mass Spectrometry (MS) is also an excellent detection method that provides mass information.[3]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of polar compounds like this compound. The ideal solvent system should be determined empirically.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various polar solvents (e.g., water, methanol, ethanol) and solvent mixtures (e.g., ethanol/water). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound sample in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid is just dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: HPLC Analysis and Purification of this compound

This protocol outlines a starting point for developing an HPLC method for this compound.

  • Column: Atlantis PREMIER BEH C18 AX (a mixed-mode column) or an Acquity UPLC BEH Amide column (for HILIC).[2]

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient (for analysis): Start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to increase the aqueous content.

  • Flow Rate: 0.5 - 1.0 mL/min for analytical scale.

  • Detection: Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD).

  • Purification: For preparative HPLC, the method can be scaled up by using a larger dimension column and a higher flow rate.[1][13][14][15][16] Fraction collection is triggered by the detector signal corresponding to the this compound peak.

Protocol 3: Purity Assessment by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for determining the absolute purity of a sample.

  • Sample Preparation: Accurately weigh a known amount of the purified this compound sample and a certified internal standard with a known purity into an NMR tube.

  • Solvent: Dissolve the sample and standard in a suitable deuterated solvent (e.g., D₂O, MeOD).

  • NMR Acquisition: Acquire a ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay).

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Integration: Integrate a well-resolved signal from this compound and a signal from the internal standard.

  • Purity Calculation: The purity of the this compound sample can be calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_standard / I_standard) * (MW_sample / MW_standard) * (m_standard / m_sample) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    This method provides an accurate purity assessment that is orthogonal to chromatographic techniques.[17][18][19][20]

Visualizations

Experimental_Workflow cluster_Purification Purification cluster_Analysis Purity Analysis Crude Crude this compound Sample Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup Prep_HPLC Preparative HPLC Recrystallization->Prep_HPLC High Purity Analytical_HPLC Analytical HPLC-MS/ELSD Prep_HPLC->Analytical_HPLC Assess Purity qNMR Quantitative NMR (qNMR) Analytical_HPLC->qNMR Confirm Purity Pure_this compound Pure this compound (>95%) qNMR->Pure_this compound Troubleshooting_Logic Start Start Purification Check_Purity Check Purity (e.g., TLC, HPLC) Start->Check_Purity Pure Purity Acceptable Check_Purity->Pure Yes Not_Pure Purity Not Acceptable Check_Purity->Not_Pure No Recrystallization_Troubleshoot Recrystallization Troubleshooting - Check solvent - Cooling rate - Induce crystallization Not_Pure->Recrystallization_Troubleshoot If solid impurities HPLC_Troubleshoot HPLC Troubleshooting - Change column (HILIC, Mixed-Mode) - Optimize mobile phase - Use appropriate detector Not_Pure->HPLC_Troubleshoot If soluble impurities Recrystallization_Troubleshoot->Check_Purity HPLC_Troubleshoot->Check_Purity

References

Australine Synthesis Scale-Up: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of Australine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to larger-scale production of this polyhydroxylated alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the primary hurdles in scaling up the total synthesis of this compound?

The scale-up of this compound synthesis presents several significant challenges inherent to its complex, stereochemically rich, and highly functionalized structure. Key difficulties include:

  • Multi-step Synthesis: Total syntheses of this compound are often lengthy, involving numerous steps. This complexity can lead to a substantial decrease in overall yield upon scale-up and increases the accumulation of impurities.

  • Protecting Group Manipulation: The presence of multiple hydroxyl groups necessitates a robust protecting group strategy. The efficiency of protection and deprotection reactions can be difficult to maintain on a larger scale, often resulting in incomplete reactions and challenging purification profiles.[1][2]

  • Stereochemical Control: Establishing the correct stereochemistry at multiple chiral centers is crucial. Diastereoselective reactions that are effective at the milligram scale may exhibit reduced selectivity at the kilogram scale due to issues with temperature control and mixing.

  • Purification of Polar Intermediates and Final Product: this compound and its synthetic precursors are highly polar molecules. Their purification often relies on chromatography, which can be resource-intensive and a bottleneck in a large-scale process.[3][4]

  • Reagent Handling and Cost: Some synthetic routes may involve expensive or hazardous reagents, posing logistical and safety challenges when handled in large quantities.

Q2: How critical is the choice of starting material for a scalable synthesis of this compound?

The choice of starting material is paramount for a scalable and economically viable synthesis. Many reported syntheses commence from chiral pool starting materials like sugars (e.g., D-xylose) or amino acids.[5][6] While these provide a head start in terms of chirality, their availability and cost at a large scale must be carefully considered. Syntheses that rely on readily available and inexpensive starting materials are generally more amenable to scale-up.

Q3: What are the common issues with protecting group strategies during scale-up?

Protecting groups are essential in the synthesis of polyhydroxylated alkaloids like this compound, but they can introduce several scale-up challenges:[1][2]

  • Incomplete Protection/Deprotection: Reactions that proceed to completion on a small scale may stall when performed in larger reactors, leading to a mixture of partially protected and unprotected compounds.

  • By-product Formation: Side reactions during protection and deprotection steps can generate impurities that are structurally similar to the desired product, complicating purification.

  • Orthogonality: In a multi-step synthesis with several protected hydroxyl groups, ensuring the selective removal of one protecting group without affecting others (orthogonality) can be challenging to maintain on a large scale.

  • Additional Steps: Each protection and deprotection step adds to the overall process time, cost, and potential for yield loss.[7]

Troubleshooting Guides

Problem 1: Low Yield in a Key C-C Bond Forming Reaction

Symptoms:

  • Significantly lower than expected yield for a specific carbon-carbon bond-forming step (e.g., aldol (B89426) reaction, Grignard addition) compared to the lab-scale experiment.

  • Formation of multiple, difficult-to-separate by-products.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Poor Temperature Control In larger reactors, exothermic or endothermic events can lead to temperature gradients. Ensure efficient and uniform heating/cooling by using a reactor with a suitable jacket and overhead stirrer. Consider slower addition of reagents to better manage temperature fluctuations.
Inefficient Mixing Inadequate mixing can lead to localized high concentrations of reagents, promoting side reactions. Optimize the stirrer speed and type (e.g., anchor, pitched-blade turbine) for the specific reaction volume and viscosity.
Reagent Quality and Stoichiometry The quality of reagents can vary between batches, especially at a larger scale. Perform quality control checks on all starting materials. Re-optimize the stoichiometry of the reactants for the scaled-up process.
Sensitivity to Air or Moisture Many organometallic reagents are sensitive to air and moisture. Ensure all glassware is properly dried and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).
Problem 2: Difficult Purification of a Polar Intermediate

Symptoms:

  • Broad peaks and poor separation during column chromatography.

  • Significant loss of product during purification.

  • Co-elution of the product with impurities.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inappropriate Stationary Phase Standard silica (B1680970) gel may not be ideal for highly polar compounds. Consider using reversed-phase silica (C18), alumina, or specialized bonded phases.
Suboptimal Mobile Phase The solvent system used for small-scale TLC or chromatography may not translate directly to a larger column. Re-screen different solvent systems to improve separation. The use of additives like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape.
Column Overloading Loading too much crude material onto the column will result in poor separation. Determine the optimal loading capacity for your column size and stationary phase.
Crystallization as an Alternative If the compound is crystalline, developing a crystallization protocol can be a more scalable and efficient purification method than chromatography. Screen various solvents and solvent mixtures to induce crystallization.

Experimental Protocols

Protocol: Asymmetric Dihydroxylation (A Key Stereocenter-Defining Step)

This protocol is a generalized procedure based on common methods for introducing adjacent hydroxyl groups with high stereocontrol, a critical step in many this compound syntheses.

Materials:

Procedure:

  • To a stirred solution of the olefinic precursor in a 1:1 mixture of tert-butanol and water at room temperature, add the appropriate AD-mix (α or β, depending on the desired stereoisomer) and methanesulfonamide.

  • Stir the resulting heterogeneous mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by adding solid sodium sulfite and continue stirring for 1 hour.

  • Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diol by flash column chromatography or crystallization.

Data Presentation

Table 1: Representative Yields for Key Steps in a Hypothetical this compound Synthesis

StepReaction TypeStarting MaterialProductReported Yield (Lab Scale)Potential Scale-Up Challenges
1Asymmetric DihydroxylationOlefinic IntermediateDiol Intermediate85-95%Maintaining high diastereoselectivity, reagent cost.
2Protection of DiolDiol IntermediateAcetonide-protected Diol>95%Driving the reaction to completion, removal of acid catalyst.
3Reductive AminationAldehyde/Ketone IntermediatePyrrolidine Ring Formation70-85%Catalyst handling and activity, pressure control for hydrogenation.
4DeprotectionFully Protected this compoundThis compound80-90%Complete removal of all protecting groups without side reactions, purification of the final polar product.

Visualizations

Diagram 1: Generalized Synthetic Workflow for this compound

G A Chiral Pool Starting Material (e.g., D-Xylose) B Functional Group Interconversion (Multiple Steps) A->B C Key C-C Bond Formation (e.g., Aldol, Grignard) B->C D Pyrrolidine Ring Formation (e.g., Reductive Amination) C->D E Indolizidine/Pyrrolizidine Ring Closure D->E F Global Deprotection E->F G Final Purification (Chromatography/Crystallization) F->G H This compound G->H

Caption: A simplified workflow for the total synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield in Scale-Up

G A Low Yield in Scaled-Up Reaction B Check Temperature Control A->B C Check Mixing Efficiency A->C D Verify Reagent Quality A->D E Ensure Inert Atmosphere A->E F Optimize Reagent Addition Rate B->F G Optimize Stirrer Speed/Type C->G H Perform QC on Starting Materials D->H I Improve Drying/Degassing Procedures E->I J Yield Improved? F->J G->J H->J I->J K Problem Solved J->K Yes L Consult Process Chemist J->L No

Caption: A decision tree for troubleshooting low yields in scale-up.

References

Technical Support Center: Preventing Degradation of Compound A (Australine-like)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on a compound specifically named "Australine" is not publicly available. This guide provides best practices for the storage and handling of a hypothetical temperature-sensitive small molecule, "Compound A (this compound-like)," based on general principles for preserving the integrity of research compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for a small molecule inhibitor like Compound A in a stock solution?

A1: Several factors can lead to the degradation of small molecule inhibitors in solution. The most common include:

  • Temperature: Elevated temperatures can accelerate degradation reactions. Conversely, repeated freeze-thaw cycles can also compromise compound integrity.[1]

  • Solvent Choice: The purity and type of solvent are crucial. While DMSO is common for creating stock solutions, impurities or the presence of water can lead to degradation.[1] For some compounds, aqueous solutions can cause hydrolysis.

  • Light Exposure: Photosensitive compounds can degrade when exposed to light, especially UV light.[1][2]

  • Oxidation: Exposure to oxygen in the air can cause oxidation of susceptible functional groups within the molecule.[1]

  • pH: The pH of a solution can significantly affect the stability of compounds with ionizable groups.[1]

Q2: How should I properly store my lyophilized and reconstituted Compound A?

A2: Proper storage is critical to maintain the stability of your compound.

  • Lyophilized (Powder) Form: Store lyophilized Compound A in a cool, dry, and dark environment, typically at -20°C or below.[3] Keep vials tightly sealed to prevent moisture exposure.[4]

  • Reconstituted Solutions: Once reconstituted, solutions are more sensitive. It is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4][5] Store these aliquots at -20°C or -80°C. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but always refer to any specific product documentation.

Q3: I'm observing unexpected peaks in my HPLC/LC-MS analysis of Compound A. What could they be?

A3: Unexpected peaks in your chromatogram often indicate the presence of degradation products or impurities. To identify these, you can perform a forced degradation study where the compound is intentionally exposed to stress conditions like acid, base, heat, oxidation, and light.[6][7] This helps to generate and identify potential degradation products.

Q4: My Compound A solution has changed color. What does this mean?

A4: A change in color, such as a solution turning yellow, is often a visual indicator of chemical degradation, possibly due to oxidation or photodegradation.[7] If you observe a color change, it is recommended to discard the solution and prepare a fresh one, ensuring it is protected from light and oxygen.

Q5: Can I prepare a large batch of my working solution and use it for multiple experiments over several weeks?

A5: It is generally not recommended to store dilute working solutions for extended periods, especially in aqueous buffers, as the compound may be less stable. The best practice is to prepare fresh working solutions from your frozen stock solution immediately before each experiment.[8] This minimizes the risk of degradation and ensures the consistency of your results.

Troubleshooting Guide

This guide will help you address common issues you might encounter with Compound A.

Issue Possible Cause(s) Suggested Solution(s)
Loss of biological activity in an assay. Chemical degradation of Compound A in the stock solution or experimental medium.1. Confirm the purity of your stock solution using HPLC or LC-MS.[1] 2. If degradation is confirmed, prepare a fresh stock solution following best practices (aliquoting, protection from light). 3. Assess the stability of Compound A in your specific experimental medium by incubating it for the duration of your assay and analyzing for degradation.[6]
Precipitate forms in the stock solution upon thawing. The compound has low solubility at lower temperatures, or the solvent has absorbed water.1. Gently warm the vial to room temperature and vortex to redissolve the compound.[1] 2. Ensure the compound is fully dissolved before making your working solution. 3. Use high-purity, anhydrous solvent for preparing stock solutions.[1]
Inconsistent results between experiments. - Variable storage times or conditions of solutions. - Inconsistent solution preparation.- Prepare fresh solutions for each experiment or adhere to strict, standardized storage guidelines.[8] - Standardize your protocol for solution preparation.[8]
Appearance of new peaks in HPLC/LC-MS analysis over time. Compound degradation.- Identify the degradation products to understand the degradation pathway. - Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants, protect from light).[8]

Recommended Storage Conditions for Temperature-Sensitive Compounds

The appropriate storage conditions are crucial for maintaining the stability of research compounds. Below is a summary of common storage temperatures and their applications.

Storage Condition Temperature Range Suitable For Considerations
Room Temperature 15°C to 25°CMost dry, stable compounds.Not suitable for temperature-sensitive compounds like Compound A.
Refrigerated 2°C to 8°CShort-term storage of some peptides, enzymes, and sensitive reagents.[2][9]Minimizes degradation for short periods. Check product-specific guidelines.
Frozen -20°C or belowLong-term storage for many compounds prone to degradation at warmer temperatures.[2]Prevents chemical degradation and microbial growth. Aliquoting is recommended to avoid freeze-thaw cycles.[4]
Ultra-Low Temperature -80°CLong-term storage of highly sensitive biological samples and compounds.Offers maximum stability for extended periods.
Cryogenic Storage -150°C or belowLong-term preservation of very sensitive biological materials.[5]Provides the highest level of stability.

Experimental Protocol: Stability Assessment of Compound A by HPLC

This protocol outlines a general method for assessing the stability of Compound A in a stock solution under various storage conditions.

Objective: To determine the rate of degradation of Compound A under different temperature and light conditions.

Materials:

  • Compound A

  • High-purity, anhydrous DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Appropriate buffer (e.g., phosphate (B84403) buffer)

  • Amber and clear HPLC vials

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of Compound A.

    • Dissolve in high-purity, anhydrous DMSO to a final concentration of 10 mM. This is your "time-zero" stock solution.

  • Initial Analysis (Time-Zero):

    • Immediately dilute an aliquot of the stock solution with your mobile phase to an appropriate concentration for HPLC analysis.

    • Analyze this "time-zero" sample by HPLC to determine the initial purity and peak area of Compound A.

  • Sample Aliquoting and Storage:

    • Aliquot the remaining stock solution into multiple amber and clear HPLC vials.

    • Store the aliquots under the various conditions to be tested (e.g., 4°C, -20°C, -80°C, and room temperature in both light and dark).

    • Include a set of aliquots that will undergo repeated freeze-thaw cycles (e.g., thaw and re-freeze once a day).

  • Time-Point Analysis:

    • At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

    • Allow the aliquot to thaw and equilibrate to room temperature.

    • Dilute and analyze the sample by HPLC using the same method as the "time-zero" sample.

  • Data Analysis:

    • For each time point and condition, compare the peak area of the parent Compound A to the "time-zero" sample to quantify the amount of degradation.

    • Calculate the purity of Compound A at each time point by dividing the peak area of the parent compound by the total peak area of all peaks in the chromatogram.

    • Plot the percentage of intact Compound A remaining over time for each condition to determine the stability profile.

Visualizations

Below are diagrams illustrating a troubleshooting workflow and a hypothetical degradation pathway for Compound A.

G cluster_0 Troubleshooting Workflow for Compound Degradation start Unexpected Experimental Results (e.g., low activity, new HPLC peaks) check_stock Visually Inspect Stock Solution (Precipitate, Color Change?) start->check_stock analyze_purity Analyze Stock Solution Purity (HPLC/LC-MS) check_stock->analyze_purity is_degraded Is Purity < 95% or Degradation Observed? analyze_purity->is_degraded prepare_fresh Prepare Fresh Stock Solution Following Best Practices is_degraded->prepare_fresh Yes check_assay Assess Compound Stability in Assay Medium is_degraded->check_assay No review_handling Review Storage and Handling Procedures (Use Aliquots, Avoid Freeze-Thaw) prepare_fresh->review_handling end_ok Proceed with Experiment review_handling->end_ok end_revise Revise Experimental Protocol (e.g., fresh dilutions, controls) check_assay->end_revise

Caption: A decision tree for troubleshooting potential degradation of Compound A.

G cluster_1 Hypothetical Degradation Pathways for Compound A compound_a Compound A (Intact Molecule) hydrolysis Hydrolysis Product (e.g., ester cleavage) compound_a->hydrolysis H₂O / pH oxidation Oxidation Product (e.g., addition of oxygen) compound_a->oxidation O₂ / Air photodegradation Photodegradation Product (e.g., isomerization, cyclization) compound_a->photodegradation Light (UV)

Caption: Common chemical degradation pathways for a small molecule.

References

Optimizing Australine Concentration for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Australine for cell culture experiments. This compound, a pyrrolizidine (B1209537) alkaloid isolated from the seeds of the Australian tree Castanospermum australe, is a known inhibitor of N-linked glycosylation. Proper concentration is critical to achieve the desired inhibitory effect without inducing significant cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive inhibitor of α-glucosidase I, an enzyme located in the endoplasmic reticulum (ER). This enzyme is responsible for the initial trimming of glucose residues from newly synthesized N-linked glycans on glycoproteins. By inhibiting α-glucosidase I, this compound treatment leads to the accumulation of glycoproteins with unprocessed, fully glucosylated (Glc3Man7-9(GlcNAc)2) oligosaccharide chains.

Q2: What is a recommended starting concentration for this compound in cell culture?

A2: A precise optimal concentration of this compound is cell-line dependent and needs to be determined empirically. However, based on its inhibitory activity against related enzymes, a starting point for concentration range finding studies could be guided by its 50% inhibition (IC50) value against amyloglucosidase, which is 5.8 µM. It is important to note that one study has suggested that this compound is a relatively weak inhibitor in cellular assays compared to other glycosylation inhibitors like castanospermine, indicating that higher concentrations may be necessary to observe a significant effect. Therefore, a dose-response experiment is highly recommended, starting from a low micromolar range and extending to higher concentrations (e.g., up to 500 µg/mL, as mentioned in one comparative study, though this should be approached with caution due to potential cytotoxicity).

Q3: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line?

A3: A systematic approach is necessary to determine the optimal concentration that effectively inhibits glycosylation without causing significant cell death. This typically involves a two-part experimental workflow:

  • Cytotoxicity Assay: To determine the maximum tolerable concentration.

  • Glycosylation Inhibition Assay: To confirm the effective concentration for inhibiting α-glucosidase I.

Detailed protocols for these experiments are provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High Cell Death/Unexpected Cytotoxicity This compound concentration is too high.Perform a dose-response cytotoxicity assay (e.g., MTT, LDH release) to determine the IC50 value for your cell line. Use concentrations well below the IC50 for your experiments.
Cell line is particularly sensitive to glycosylation inhibition.Some cell lines are more dependent on proper N-glycosylation for survival. Consider using a lower concentration of this compound for a longer duration.
Incomplete or No Inhibition of Glycosylation This compound concentration is too low.Gradually increase the concentration of this compound. Confirm inhibition by analyzing the glycosylation status of a known glycoprotein (B1211001) (e.g., by Western blot for a shift in molecular weight).
Insufficient incubation time.Increase the incubation time with this compound. A time-course experiment (e.g., 12, 24, 48 hours) can help determine the optimal duration.
This compound has degraded.Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Prepare fresh working solutions for each experiment.
Variable Results Between Experiments Inconsistent cell density at the time of treatment.Standardize the cell seeding density and ensure cells are in the logarithmic growth phase before adding this compound.
Fluctuations in incubation conditions.Maintain consistent temperature, CO2 levels, and humidity in the cell culture incubator.
Unexpected Changes in Cell Signaling Induction of the Unfolded Protein Response (UPR).Inhibition of glycosylation can lead to an accumulation of misfolded proteins in the ER, triggering the UPR. Monitor UPR markers (e.g., BiP/GRP78, CHOP, spliced XBP1) by Western blot or qPCR to assess the level of ER stress.
Altered growth factor receptor signaling.N-glycosylation is crucial for the proper folding, trafficking, and function of many growth factor receptors (e.g., EGFR, insulin (B600854) receptor). Altered glycosylation due to this compound treatment can impact their signaling cascades. Analyze the phosphorylation status of key downstream signaling molecules (e.g., Akt, ERK) to assess these effects.

Data Presentation

Table 1: Example Data for Determining Optimal this compound Concentration

Cell LineThis compound Concentration (µM)Cell Viability (%)Glycosylation Inhibition (Shift in Glycoprotein MW)
Example Cell Line A 0 (Control)100None
198Minimal
1095Noticeable
5085Significant
10060Significant
25030N/A (High Cytotoxicity)
50010N/A (High Cytotoxicity)

Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Assessing Inhibition of N-linked Glycosylation
  • Cell Treatment: Culture cells to 70-80% confluency in a 6-well plate. Treat the cells with a range of non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 24-48 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against a known N-linked glycoprotein (e.g., EGFR, insulin receptor).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: A successful inhibition of N-linked glycosylation processing will result in a noticeable upward shift in the molecular weight of the target glycoprotein due to the presence of unprocessed, larger glycan chains.

Mandatory Visualizations

experimental_workflow cluster_phase1 Phase 1: Determine Non-Toxic Concentration Range cluster_phase2 Phase 2: Confirm Glycosylation Inhibition start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_this compound Treat with Serial Dilutions of this compound seed_cells->treat_this compound incubate_24_48h Incubate for 24-48h treat_this compound->incubate_24_48h mtt_assay Perform MTT Assay incubate_24_48h->mtt_assay analyze_viability Analyze Cell Viability & Determine IC50 mtt_assay->analyze_viability treat_nontoxic Treat with Non-Toxic Concentrations of this compound analyze_viability->treat_nontoxic Inform Concentration Selection seed_cells2 Seed Cells in 6-well Plate seed_cells2->treat_nontoxic incubate_24_48h2 Incubate for 24-48h treat_nontoxic->incubate_24_48h2 cell_lysis Cell Lysis & Protein Quantification incubate_24_48h2->cell_lysis western_blot Western Blot for Glycoprotein of Interest cell_lysis->western_blot analyze_shift Analyze for Molecular Weight Shift western_blot->analyze_shift

Caption: Workflow for optimizing this compound concentration.

n_linked_glycosylation_pathway cluster_er Endoplasmic Reticulum protein Nascent Polypeptide ogt Oligosaccharyl- transferase protein->ogt N-X-S/T glc3man9 Glc3Man9(GlcNAc)2 ogt->glc3man9 Glycan Transfer glucosidase_I α-Glucosidase I glc3man9->glucosidase_I Glucose Trimming glucosidase_II α-Glucosidase II glucosidase_I->glucosidase_II processed_glycan Further Processing (Golgi) glucosidase_II->processed_glycan This compound This compound This compound->glucosidase_I Inhibition

Caption: this compound's inhibition of N-linked glycosylation.

troubleshooting_logic start Unexpected Experimental Outcome? high_cytotoxicity High Cytotoxicity? start->high_cytotoxicity no_inhibition No Glycosylation Inhibition? start->no_inhibition variable_results Variable Results? start->variable_results conc_too_high Decrease this compound Concentration high_cytotoxicity->conc_too_high Yes sensitive_cells Reduce Incubation Time or Concentration high_cytotoxicity->sensitive_cells No conc_too_low Increase this compound Concentration no_inhibition->conc_too_low Yes time_too_short Increase Incubation Time no_inhibition->time_too_short No inconsistent_density Standardize Cell Seeding variable_results->inconsistent_density Yes inconsistent_conditions Ensure Consistent Incubation Conditions variable_results->inconsistent_conditions No degraded_inhibitor Use Fresh this compound Stock time_too_short->degraded_inhibitor No

Validation & Comparative

Australine vs Swainsonine: a comparative study

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Australine and Swainsonine (B1682842) for Researchers and Drug Development Professionals

Introduction

This compound and Swainsonine are naturally occurring alkaloids that have garnered significant attention in the scientific community for their potent and specific inhibition of glycosidases. These enzymes play a crucial role in the processing of N-linked glycoproteins, a fundamental biological process. By disrupting this pathway, this compound and Swainsonine serve as invaluable tools for studying glycoprotein (B1211001) function and as potential therapeutic agents. This compound is a polyhydroxylated pyrrolizidine (B1209537) alkaloid isolated from the seeds of the Australian tree Castanospermum australe[1], while Swainsonine is an indolizidine alkaloid found in various plants, such as those of the genera Swainsona, Astragalus, and Oxytropis (commonly known as locoweed), as well as in certain fungi[2][3][4][5]. This guide provides a detailed comparative analysis of their biochemical properties, mechanisms of action, and biological effects, supported by experimental data and protocols to aid researchers in their work.

Biochemical and Physical Properties

A fundamental comparison begins with the distinct structural classes and physicochemical properties of this compound and Swainsonine. These differences underpin their unique biological activities.

PropertyThis compoundSwainsonine
Alkaloid Class Pyrrolizidine Alkaloid[1]Indolizidine Alkaloid[2][3]
Chemical Formula C8H15NO4C8H15NO3[2][3]
Molar Mass 189.21 g/mol 173.21 g/mol [2][3]
Melting Point Not specified in provided results.143-144 °C[2][3]
Primary Source Castanospermum australe seeds[1]Swainsona, Astragalus, Oxytropis spp.[2][3][5]

Mechanism of Action: A Tale of Two Glycosidase Inhibitors

Both compounds interfere with the N-linked glycosylation pathway, but they target different key enzymes. This pathway is essential for the proper folding, stability, and function of many proteins.

Swainsonine acts as a potent inhibitor of lysosomal α-mannosidase and Golgi α-mannosidase II[2][6][7][8]. The inhibition of Golgi mannosidase II is a critical step that prevents the trimming of mannose residues from the core glycan structure. This blockage leads to the accumulation of hybrid-type glycoproteins instead of the mature complex-type glycoproteins[6][9]. Structurally, Swainsonine mimics the transition state of the mannosyl cation, allowing it to bind tightly to the active site of mannosidases[3][6].

This compound , in contrast, is a potent inhibitor of glucosidase I, the very first trimming enzyme in the N-linked glycosylation pathway within the endoplasmic reticulum[1][10]. It also inhibits amyloglucosidase, an α-glucosidase[1]. By inhibiting glucosidase I, this compound causes the accumulation of glycoproteins carrying oligosaccharides with three terminal glucose residues (Glc3Man7-9(GlcNAc)2)[1].

The following diagram illustrates the N-linked glycosylation pathway and highlights the specific points of inhibition for this compound and Swainsonine.

Glycosylation_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Glc3Man9 Glc₃Man₉(GlcNAc)₂ Glc1Man9 Glc₁Man₉(GlcNAc)₂ Glc3Man9->Glc1Man9 Glucosidase I Man9 Man₉(GlcNAc)₂ Glc1Man9->Man9 Glucosidase II Man9_golgi Man₉(GlcNAc)₂ Man9->Man9_golgi Transport to Golgi This compound This compound This compound->Glc3Man9 Inhibits Glucosidase I Man5 Man₅(GlcNAc)₂ Hybrid Hybrid-type Glycoprotein Man5->Hybrid Mannosidase II Complex Complex-type Glycoprotein Hybrid->Complex Further Processing Man9_golgi->Man5 Mannosidase I Swainsonine Swainsonine Swainsonine->Man5 Inhibits Mannosidase II

N-linked glycosylation pathway showing points of inhibition.

Comparative Enzyme Inhibition and Potency

The specificity and potency of this compound and Swainsonine against various glycosidases are critical for their application in research. The following table summarizes their inhibitory concentrations (IC50).

CompoundTarget EnzymeSource Organism/SystemIC50 ValueReference
This compound Amyloglucosidase-5.8 µM[1]
α-GlucosidaseAspergillus niger6.0 µM[10]
AmyloglucosidaseAspergillus niger37 µM[10]
Glucosidase ICultured CellsEffective Inhibitor[1]
Glucosidase IICultured CellsSlight Inhibition[1]
Swainsonine α-MannosidaseJack Bean0.1 - 0.5 µM[11]
MannosidaseLiver Particulate Extract0.1 - 1.0 µM[9]
Lysosomal α-Mannosidase-Potent Inhibitor[2][6]
Golgi α-Mannosidase II-Potent Inhibitor[2][6][7]

Biological Effects: From Toxicity to Therapeutics

The distinct mechanisms of action of this compound and Swainsonine lead to different biological consequences.

Swainsonine is widely known for causing "locoism" in livestock that graze on plants containing it. This condition is a form of induced lysosomal storage disease, characterized by severe neurological disturbances, emaciation, and reproductive failure[2][4][6]. Despite its toxicity, Swainsonine has shown considerable therapeutic potential. It exhibits antimetastatic, antiproliferative, and immunomodulatory activities[2][3]. Its anti-cancer effects are partly attributed to the stimulation of macrophages and its ability to induce a mitochondria-mediated apoptotic pathway in cancer cells[3][12].

This compound has been investigated for its antiviral properties, including anti-HIV activity[10][13]. Its inhibition of glucosidase I disrupts the proper folding of viral envelope glycoproteins that are essential for viral infectivity, a mechanism shared with other glucosidase inhibitors like castanospermine.

Experimental Protocols

For researchers aiming to study these inhibitors, a standardized assay is crucial. Below is a detailed protocol for a typical glycosidase inhibition assay.

Protocol: In Vitro Glycosidase Inhibition Assay

Objective: To determine the inhibitory effect of a compound (e.g., this compound or Swainsonine) on a specific glycosidase.

Materials:

  • Glycosidase enzyme (e.g., α-mannosidase from Jack Bean for Swainsonine; α-glucosidase from Aspergillus niger for this compound).

  • Substrate: Corresponding p-nitrophenyl (pNP) glycoside (e.g., p-nitrophenyl α-D-mannopyranoside for α-mannosidase).

  • Assay Buffer: Appropriate buffer for optimal enzyme activity (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 4.5).

  • Inhibitor Stock Solution: this compound or Swainsonine dissolved in a suitable solvent (e.g., water).

  • Stop Solution: 0.2 M sodium carbonate or sodium borate (B1201080) buffer, pH 9.8.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the inhibitor (this compound or Swainsonine) in the assay buffer.

    • Prepare the enzyme solution in the assay buffer to a final concentration that yields a linear reaction rate.

    • Prepare the substrate solution in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add a fixed volume of enzyme solution and an equal volume of each inhibitor dilution.

    • Control Wells (No Inhibitor): Add the same volume of enzyme solution and an equal volume of assay buffer.

    • Blank Wells (No Enzyme): Add assay buffer in place of the enzyme solution.

  • Pre-incubation:

    • Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme[11].

  • Initiation of Reaction:

    • Add the substrate solution to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at the same temperature for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Termination of Reaction:

    • Add the stop solution to all wells. The high pH will stop the enzymatic reaction and develop the color of the p-nitrophenolate product.

  • Measurement:

    • Read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from the test and control wells.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

The following diagram outlines the workflow for this experimental protocol.

Assay_Workflow start Start prep Prepare Reagents: - Serial dilutions of inhibitor - Enzyme solution - Substrate solution start->prep setup Set up 96-well plate: - Test wells (Enzyme + Inhibitor) - Control wells (Enzyme + Buffer) - Blank wells (Buffer) prep->setup preincubate Pre-incubate plate (e.g., 37°C for 10 min) setup->preincubate initiate Initiate reaction by adding substrate preincubate->initiate incubate Incubate plate (e.g., 37°C for 30 min) initiate->incubate terminate Terminate reaction with Stop Solution incubate->terminate measure Measure absorbance at 405 nm terminate->measure analyze Analyze Data: - Calculate % Inhibition - Determine IC₅₀ value measure->analyze end End analyze->end

Workflow for a standard glycosidase inhibition assay.

Conclusion

This compound and Swainsonine are powerful glycosidase inhibitors with distinct specificities and biological effects. Swainsonine's inhibition of α-mannosidase II makes it a crucial tool for studying the role of complex N-glycans and a potential anti-cancer agent, though its toxicity requires careful consideration. This compound's specific inhibition of glucosidase I provides an alternative mechanism to disrupt glycoprotein processing at an earlier stage, with demonstrated potential in antiviral research. For researchers and drug developers, the choice between these compounds will depend on the specific enzymatic target and the biological question being addressed. This guide provides the foundational data and methodologies to inform that choice and facilitate further investigation into these fascinating molecules.

References

Australine and its Analogues: A Comparative Guide to their Glycosidase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of glycosidase inhibitors is paramount for the rational design of new therapeutic agents. Australine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid, has emerged as a significant scaffold in this field due to its potent and selective inhibitory effects on various glycosidases. This guide provides a comprehensive comparison of this compound and its synthetic analogues, summarizing their inhibitory activities and the experimental methods used for their evaluation.

Comparative Inhibitory Activity of this compound and its Analogues

The inhibitory potential of this compound and its derivatives is primarily attributed to their structural resemblance to the oxocarbenium ion-like transition state of the glycosidic bond cleavage catalyzed by glycosidases. Modifications to the core this compound structure have been systematically explored to enhance potency and selectivity. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and several key analogues against various glycosidases.

CompoundGlycosidaseSourceIC50 (µM)
This compound α-GlucosidaseAspergillus niger1.8[1]
Amyloglucosidase5.8
Glucosidase I-
7-epi-Australine α-GlucosidaseAspergillus niger140[1]
3-epi-Australine α-GlucosidaseAspergillus niger350[1]
1-epi-Australine α-GlucosidaseAspergillus niger>1000[1]
7-deoxy-7-fluoro-Australine α-GlucosidaseAspergillus niger0.9[1]
(+)-Australine α-GlucosidaseAspergillus nigerNo inhibition
(-)-7-epi-Australine α-GlucosidaseAspergillus nigerNo inhibition

Structure-Activity Relationship of this compound Analogues

The data presented above reveals several key aspects of the structure-activity relationship for this compound and its analogues:

  • Stereochemistry is crucial: The stereochemistry at positions 1, 3, and 7 significantly influences the inhibitory activity. 1-epi-Australine is virtually inactive, while 3-epi- and 7-epi-Australine show a dramatic decrease in potency compared to this compound.[1] This highlights the importance of the specific orientation of the hydroxyl groups for effective binding to the enzyme's active site.

  • Fluorination enhances potency: The substitution of the hydroxyl group at the C-7 position with a fluorine atom, as seen in 7-deoxy-7-fluoro-Australine, leads to a twofold increase in inhibitory activity against α-glucosidase.[1] This suggests that the increased electronegativity and potential for stronger hydrogen bonding of the fluorine atom contribute to enhanced binding affinity.

  • Enantioselectivity: The enantiomers of this compound and 7-epi-Australine are completely inactive, demonstrating the strict stereospecificity of the enzyme's active site.

Experimental Protocols

The determination of the inhibitory activity of this compound and its analogues is typically performed using a standardized enzymatic assay.

α-Glucosidase Inhibition Assay

Objective: To determine the concentration of an inhibitor required to reduce the activity of α-glucosidase by 50% (IC50).

Materials:

  • α-Glucosidase from Aspergillus niger

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Inhibitor compound (this compound or its analogues)

  • Phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na2CO3) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • A solution of α-glucosidase in phosphate buffer is pre-incubated with varying concentrations of the inhibitor for a specified time at a controlled temperature (e.g., 37°C).

  • The enzymatic reaction is initiated by the addition of the substrate, pNPG.

  • The reaction mixture is incubated for a defined period.

  • The reaction is terminated by the addition of a sodium carbonate solution.

  • The amount of p-nitrophenol released is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • The percentage of inhibition is calculated by comparing the absorbance of the wells containing the inhibitor to the absorbance of the control wells (without inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the this compound Scaffold and its Modifications

The core structure of this compound and the key positions for modification that influence its biological activity can be visualized using the following diagram.

Caption: Core structure of this compound and key modification points influencing its glycosidase inhibitory activity.

Glycoprotein (B1211001) Processing Pathway Inhibition by this compound

This compound is a known inhibitor of glucosidase I, a key enzyme in the N-linked glycoprotein processing pathway in the endoplasmic reticulum. This inhibition leads to the accumulation of misfolded glycoproteins, which can trigger the unfolded protein response (UPR).

Glycoprotein_Processing_Pathway Glc3Man9GlcNAc2 Glc3Man9GlcNAc2-protein GlucosidaseI Glucosidase I Glc3Man9GlcNAc2->GlucosidaseI Glc1Man9GlcNAc2 Glc1Man9GlcNAc2-protein GlucosidaseII Glucosidase II Glc1Man9GlcNAc2->GlucosidaseII Man9GlcNAc2 Man9GlcNAc2-protein Calnexin Calnexin/Calreticulin Cycle Man9GlcNAc2->Calnexin ProperlyFolded Properly Folded Glycoprotein Misfolded Misfolded Glycoprotein UPR Unfolded Protein Response Misfolded->UPR GlucosidaseI->Glc1Man9GlcNAc2 GlucosidaseII->Man9GlcNAc2 Calnexin->ProperlyFolded Calnexin->Misfolded This compound This compound This compound->GlucosidaseI

Caption: this compound inhibits Glucosidase I, disrupting glycoprotein processing and potentially leading to the unfolded protein response.

References

Australine: A Comparative Guide to its Glycosidase Inhibitory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of australine's inhibitory effects on specific glycosidases, benchmarked against other well-known inhibitors. Experimental data, detailed protocols, and pathway visualizations are presented to offer an objective resource for research and development in glycoscience.

Quantitative Comparison of Glycosidase Inhibitors

This compound, a polyhydroxylated pyrrolizidine (B1209537) alkaloid, demonstrates potent and specific inhibition of certain α-glucosidases. To contextualize its efficacy, this section compares its inhibitory constants with those of castanospermine (B190763), an indolizidine alkaloid, and swainsonine, another indolizidine alkaloid known for its mannosidase inhibition.

InhibitorTarget EnzymeEnzyme SourceIC₅₀ / KᵢType of Inhibition
This compound Amyloglucosidase (α-glucosidase)Aspergillus niger5.8 µM (IC₅₀)Competitive
Glucosidase INot SpecifiedInhibitsNot Specified
Castanospermine Glucosidase ICell-free assay0.12 µM (IC₅₀)Competitive
SucraseNot Specified2.6 nM (Kᵢ)Not Specified
AmyloglucosidaseNot SpecifiedCompetitiveCompetitive
β-GlucosidaseAlmond emulsinInhibitsMixed/Competitive
Swainsonine α-Mannosidase IIGolgiPotent, sub-micromolar IC₅₀Not Specified
Lysosomal α-MannosidaseHuman2 µM (Kᵢ for 8,8a-diepimer)Competitive
Lysosomal α-MannosidaseHuman75 µM (Kᵢ for 8a-epimer)Competitive

Note: IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) are measures of inhibitor potency. A lower value indicates greater potency. The type of inhibition (e.g., competitive) describes the mechanism by which the inhibitor interacts with the enzyme.

Specificity Profile

A key aspect of a glycosidase inhibitor's utility is its specificity. This compound exhibits a distinct profile compared to other inhibitors.

  • This compound: Notably, this compound does not show inhibitory activity against β-glucosidase, α- or β-mannosidase, or α- or β-galactosidase[1]. It shows slight activity towards glucosidase II[1].

  • Castanospermine: In contrast, castanospermine is a broader inhibitor of α- and β-glucosidases[2][3].

  • Swainsonine: Swainsonine is a potent and specific inhibitor of α-mannosidases, particularly α-mannosidase II.

This high specificity makes this compound a valuable tool for selectively targeting α-glucosidase activity in complex biological systems.

Experimental Protocols

The following is a detailed methodology for a key experiment used to validate the inhibitory effect of this compound and other glycosidase inhibitors.

In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from standard enzymatic assays utilizing the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (or other appropriate source)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (or other inhibitors) at various concentrations

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare serial dilutions of this compound (and other inhibitors) in the appropriate solvent (e.g., water or DMSO, ensuring final solvent concentration does not affect enzyme activity).

  • Enzyme Inhibition Assay:

    • In a 96-well microplate, add a defined volume of the α-glucosidase solution to each well.

    • Add an equal volume of the inhibitor solution (or vehicle control) to the respective wells.

    • Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).

    • Initiate the reaction by adding a defined volume of the pNPG substrate solution to each well.

    • Incubate the reaction mixture at the same temperature for a specific duration (e.g., 20-30 minutes).

    • Stop the reaction by adding a defined volume of sodium carbonate solution. The addition of sodium carbonate raises the pH, which stops the enzymatic reaction and develops the yellow color of the p-nitrophenol product.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Impact of Glycosidase Inhibition

Glycoprotein (B1211001) Processing Pathway

The N-linked glycoprotein processing pathway is a critical cellular process that ensures the proper folding and function of many proteins. Glycosidases play a key role in this pathway by trimming sugar residues from the oligosaccharide precursor. Inhibition of these enzymes can halt this process at specific steps.

GlycoproteinProcessing Glc3Man9GlcNAc2 Glc₃Man₉(GlcNAc)₂-Protein Glc1Man9GlcNAc2 Glc₁Man₉(GlcNAc)₂-Protein Glc3Man9GlcNAc2->Glc1Man9GlcNAc2 -2 Glc Man9GlcNAc2 Man₉(GlcNAc)₂-Protein Glc1Man9GlcNAc2->Man9GlcNAc2 -1 Glc FurtherProcessing Further Processing (Mannosidases, etc.) Man9GlcNAc2->FurtherProcessing GlucosidaseI Glucosidase I GlucosidaseI->Glc3Man9GlcNAc2 Inhibited by This compound, Castanospermine GlucosidaseII Glucosidase II GlucosidaseII->Glc1Man9GlcNAc2

Caption: Inhibition of Glucosidase I by this compound halts glycoprotein processing.

Inhibition of glucosidase I by this compound or castanospermine prevents the removal of the terminal glucose residues from the Glc₃Man₉(GlcNAc)₂ oligosaccharide precursor attached to newly synthesized glycoproteins[1]. This leads to the accumulation of these immature glycoproteins in the endoplasmic reticulum.

Experimental Workflow for Glycosidase Inhibition Assay

The following diagram illustrates the logical flow of the in vitro α-glucosidase inhibition assay described in the protocol section.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate (pNPG), and Inhibitor Solutions Mix Mix Enzyme and Inhibitor Reagents->Mix Preincubation Pre-incubate Mix->Preincubation Reaction Add Substrate (pNPG) and Incubate Preincubation->Reaction Stop Stop Reaction (add Na₂CO₃) Reaction->Stop Measure Measure Absorbance at 405 nm Stop->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC₅₀ Calculate->IC50

Caption: Workflow for determining glycosidase inhibitory activity.

This structured approach ensures reproducible and accurate determination of the inhibitory potency of compounds like this compound.

References

Comparative analysis of Australine stereoisomers' bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Bioactivity of Australine Stereoisomers

This guide provides a comparative analysis of the bioactivity of this compound and its stereoisomers, focusing on their glycosidase inhibitory activity. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products.

Introduction

This compound is a polyhydroxylated pyrrolizidine (B1209537) alkaloid originally isolated from the seeds of the Australian tree Castanospermum australe. It and its stereoisomers belong to the class of iminosugars, which are known for their ability to inhibit glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. This inhibitory activity gives them potential applications in the treatment of various diseases, including diabetes, viral infections, and cancer. The stereochemistry of these molecules plays a crucial role in their biological activity, with different isomers exhibiting varying potencies and selectivities against different glycosidases. This guide summarizes the available experimental data on the glycosidase inhibition of this compound and its key stereoisomers, provides detailed experimental protocols for the cited assays, and illustrates the relevant biological pathway.

Data Presentation

The following table summarizes the reported 50% inhibitory concentrations (IC₅₀) of this compound and its stereoisomers against various glycosidases. It is important to note that the data are compiled from different studies, and experimental conditions may have varied.

CompoundEnzymeSourceIC₅₀ (µM)Reference
This compoundAmyloglucosidase-5.8[1]
This compoundα-GlucosidaseAspergillus niger-[2]
1-Epithis compoundAmyloglucosidase-26[3]
1-Epithis compoundα-GlucosidaseYeast270[3]
7-Epithis compoundα-GlucosidaseAspergillus niger-[2]

Note: Specific IC₅₀ values for this compound and 7-Epithis compound against A. niger α-glucosidase were not explicitly provided in the abstract but the study indicated inhibitory activity.[2]

Comparative Bioactivity

The stereochemical configuration of the hydroxyl groups on the pyrrolizidine ring significantly influences the inhibitory activity of this compound stereoisomers. This compound is a potent inhibitor of amyloglucosidase.[1] The epimer at the C-1 position, 1-epithis compound, shows a considerable decrease in inhibitory activity against amyloglucosidase, with a higher IC₅₀ value of 26 µM.[3] This suggests that the orientation of the hydroxyl group at C-1 is critical for binding to the active site of this particular enzyme.

Both this compound and its 7-epimer have been shown to inhibit α-glucosidase from Aspergillus niger.[2] Interestingly, fluorination at the C-7 position of both this compound and 7-epi-australine was found to enhance the inhibition against A. niger α-glucosidase, highlighting the potential for synthetic modification to improve bioactivity.[2] The enantiomers of this compound and 7-epi-australine showed no inhibition, underscoring the high stereospecificity of the enzyme-inhibitor interaction.[2]

The primary mechanism of action for the bioactivity of this compound and its stereoisomers is the inhibition of glycosidases involved in key biological processes. One of the most significant of these is the glycoprotein (B1211001) processing pathway in the endoplasmic reticulum (ER).

Signaling Pathway: Glycoprotein Processing and Quality Control

In the ER, newly synthesized glycoproteins undergo a quality control cycle to ensure proper folding before they are transported to the Golgi apparatus. This process is mediated by the lectin chaperones calnexin (B1179193) and calreticulin (B1178941) and a series of glycosidases and glycosyltransferases. This compound and its stereoisomers can interfere with this pathway by inhibiting glucosidase I, the enzyme that removes the terminal glucose residue from the N-linked glycan precursor. This inhibition prevents the proper trimming of the glycan, leading to the accumulation of misfolded proteins and potentially triggering the unfolded protein response (UPR).

GlycoproteinProcessing cluster_ER Endoplasmic Reticulum Lumen cluster_Golgi Golgi Apparatus NascentPolypeptide Nascent Polypeptide Oligosaccharyltransferase Oligosaccharyltransferase (OST) NascentPolypeptide->Oligosaccharyltransferase Co-translational Glycoprotein_Glc3 Glycoprotein (Glc₃Man₉GlcNAc₂) Oligosaccharyltransferase->Glycoprotein_Glc3 N-glycosylation Glucosidase_I Glucosidase I Glycoprotein_Glc3->Glucosidase_I Glycoprotein_Glc1 Glycoprotein (Glc₁Man₉GlcNAc₂) Glucosidase_I->Glycoprotein_Glc1 Removes terminal α-1,2 glucose This compound This compound Stereoisomers This compound->Glucosidase_I Glucosidase_II Glucosidase II Glycoprotein_Glc1->Glucosidase_II Calnexin_Calreticulin Calnexin/ Calreticulin Cycle (Protein Folding) Glucosidase_II->Calnexin_Calreticulin Removes two α-1,3 glucoses CorrectlyFolded Correctly Folded Glycoprotein Calnexin_Calreticulin->CorrectlyFolded Misfolded Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded FurtherProcessing Further Processing & Secretion CorrectlyFolded->FurtherProcessing UGGT UGGT Misfolded->UGGT Recognized ERAD ER-Associated Degradation (ERAD) Misfolded->ERAD UGGT->Glycoprotein_Glc1 Reglucosylation

Caption: Inhibition of glycoprotein processing by this compound stereoisomers.

Experimental Protocols

The following are detailed methodologies for the key glycosidase inhibition assays cited in the literature.

α-Glucosidase Inhibition Assay

This assay is commonly used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (this compound stereoisomers)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Prepare various concentrations of the test compounds and the positive control (acarbose) in the same buffer.

  • In a 96-well plate, add a specific volume of the test compound solution (or buffer for the control) to each well.

  • Add the α-glucosidase solution to each well and incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).

  • Initiate the reaction by adding a solution of pNPG to each well.

  • Incubate the plate at 37°C for a further period (e.g., 20-30 minutes).

  • Stop the reaction by adding a basic solution, such as sodium carbonate (Na₂CO₃).

  • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

Amyloglucosidase Inhibition Assay

This assay measures the inhibition of amyloglucosidase, an enzyme that hydrolyzes terminal α-1,4- and α-1,6-glucosidic linkages.

Materials:

  • Amyloglucosidase

  • Soluble starch solution (substrate)

  • Acetate (B1210297) buffer (e.g., 100 mM, pH 4.5)

  • Test compounds (this compound stereoisomers)

  • Acarbose (positive control)

  • Dinitrosalicylic acid (DNS) reagent

  • Spectrophotometer

Procedure:

  • Prepare a solution of amyloglucosidase in acetate buffer.

  • Prepare various concentrations of the test compounds and the positive control in the same buffer.

  • In test tubes, mix a specific volume of the test compound solution (or buffer for the control) with the amyloglucosidase solution.

  • Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

  • Add the soluble starch solution to each tube to start the reaction.

  • Incubate the reaction mixture at the same temperature for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding DNS reagent and boiling the mixture for a few minutes (e.g., 5-10 minutes). This step also facilitates the color development.

  • After cooling to room temperature, dilute the reaction mixture with distilled water.

  • Measure the absorbance of the resulting color at 540 nm using a spectrophotometer. The absorbance is proportional to the amount of reducing sugars released.

  • The percentage of inhibition is calculated by comparing the absorbance of the sample to that of the control.

  • The IC₅₀ value is determined from a dose-response curve.

Conclusion

The available data clearly indicate that this compound and its stereoisomers are potent inhibitors of various glycosidases. The stereochemistry of these molecules is a critical determinant of their inhibitory activity and selectivity. The ability of these compounds to interfere with the glycoprotein processing pathway highlights their potential as tools for studying cellular processes and as leads for the development of new therapeutic agents. Further research, particularly comparative studies of a wider range of stereoisomers against a broader panel of glycosidases under standardized conditions, is necessary to fully elucidate their structure-activity relationships and therapeutic potential.

References

Cross-reactivity of Australine with different glycosidase subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specific inhibitory action of glycosidase inhibitors is paramount. This guide provides a comparative analysis of Australine's cross-reactivity with various glycosidase subtypes, supported by experimental data and detailed methodologies.

This compound, a polyhydroxylated pyrrolizidine (B1209537) alkaloid, demonstrates potent and specific inhibitory activity against certain glycosidases. This selectivity is crucial for its potential therapeutic applications and as a tool in glycobiology research.

Comparative Inhibitory Activity of this compound

This compound exhibits a distinct pattern of inhibition against different glycosidase subtypes. While it is a potent inhibitor of amyloglucosidase and glucosidase I, it shows significantly less or no activity against other glycosidases.[1]

Glycosidase SubtypeEnzyme Commission (EC) NumberThis compound IC50 ValueQualitative Inhibitory Activity
AmyloglucosidaseEC 3.2.1.35.8 µM[1]Potent, competitive inhibition[1]
Glucosidase IEC 3.2.1.106Not explicitly quantifiedInhibits glycoprotein (B1211001) processing[1]
Glucosidase IIEC 3.2.1.84Not explicitly quantifiedSlight activity[1]
β-GlucosidaseEC 3.2.1.21Not specifiedNo inhibition observed[1]
α-MannosidaseEC 3.2.1.24Not specifiedNo inhibition observed[1]
β-MannosidaseEC 3.2.1.25Not specifiedNo inhibition observed[1]
α-GalactosidaseEC 3.2.1.22Not specifiedNo inhibition observed[1]
β-GalactosidaseEC 3.2.1.23Not specifiedNo inhibition observed[1]

Table 1: Summary of this compound's inhibitory activity against various glycosidase subtypes. IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the inhibitory activity of this compound against α-glucosidases.

Protocol for Amyloglucosidase Inhibition Assay

This protocol is adapted from established methods for determining α-glucosidase activity using a chromogenic substrate.

Materials:

  • Amyloglucosidase from Aspergillus niger

  • This compound

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium acetate (B1210297) buffer (100 mM, pH 4.5)

  • Sodium carbonate (Na2CO3) solution (200 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the sodium acetate buffer.

    • Prepare a series of dilutions of this compound from the stock solution.

    • Dissolve amyloglucosidase in the sodium acetate buffer to a final concentration of 0.5 U/mL.

    • Dissolve pNPG in the sodium acetate buffer to a final concentration of 5 mM.

  • Enzyme Inhibition Assay:

    • To each well of a 96-well microplate, add 50 µL of sodium acetate buffer (for control) or 50 µL of the different concentrations of this compound.

    • Add 50 µL of the amyloglucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding 50 µL of 200 mM sodium carbonate solution to each well.

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Calculation of IC50:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100, where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of this compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

N-Linked Glycosylation Pathway Inhibition

This compound's inhibition of glucosidase I disrupts the initial trimming step of N-linked glycosylation in the endoplasmic reticulum. This leads to the accumulation of glycoproteins with unprocessed Glc3Man7-9(GlcNAc)2 oligosaccharides.[1] This disruption can affect proper protein folding and quality control.

N_Linked_Glycosylation_Inhibition cluster_ER Endoplasmic Reticulum Nascent Polypeptide Nascent Polypeptide Oligosaccharyltransferase Oligosaccharyl- transferase Nascent Polypeptide->Oligosaccharyltransferase Translation Dolichol-P-P-Glc3Man9GlcNAc2 Dolichol-P-P- Glc3Man9GlcNAc2 Dolichol-P-P-Glc3Man9GlcNAc2->Oligosaccharyltransferase Glycoprotein\n(Glc3Man9GlcNAc2) Glycoprotein (Glc3Man9GlcNAc2) Oligosaccharyltransferase->Glycoprotein\n(Glc3Man9GlcNAc2) Glycosylation Glucosidase I Glucosidase I Glycoprotein\n(Glc3Man9GlcNAc2)->Glucosidase I Trimming Glycoprotein\n(Glc1Man9GlcNAc2) Glycoprotein (Glc1Man9GlcNAc2) Glucosidase I->Glycoprotein\n(Glc1Man9GlcNAc2) Misfolded Glycoprotein Misfolded Glycoprotein Glucosidase I->Misfolded Glycoprotein Accumulation of unprocessed glycans This compound This compound This compound->Glucosidase I Inhibition Glucosidase II Glucosidase II Glycoprotein\n(Glc1Man9GlcNAc2)->Glucosidase II Properly Folded\nGlycoprotein Properly Folded Glycoprotein Glucosidase II->Properly Folded\nGlycoprotein Further Processing & Folding ERAD ER-Associated Degradation Misfolded Glycoprotein->ERAD

Caption: Inhibition of Glucosidase I by this compound.

Experimental Workflow for Specificity Profiling

A general workflow to assess the specificity of a glycosidase inhibitor like this compound involves screening against a panel of different glycosidase enzymes.

Inhibitor_Specificity_Workflow cluster_workflow Glycosidase Inhibitor Specificity Profiling Start Start Prepare_Inhibitor Prepare Serial Dilutions of this compound Start->Prepare_Inhibitor Assay_Setup Set up Inhibition Assays in 96-well Plates Prepare_Inhibitor->Assay_Setup Enzyme_Panel Select Panel of Glycosidase Subtypes (e.g., α-glucosidase, β-glucosidase, α-mannosidase, etc.) Enzyme_Panel->Assay_Setup Incubation Incubate Enzyme with Inhibitor Assay_Setup->Incubation Substrate_Addition Add Chromogenic/Fluorogenic Substrate Incubation->Substrate_Addition Measurement Measure Enzyme Activity (Spectrophotometry/Fluorometry) Substrate_Addition->Measurement Data_Analysis Calculate % Inhibition and Determine IC50 Values Measurement->Data_Analysis Comparison Compare IC50 Values across all Glycosidases Data_Analysis->Comparison Conclusion Determine Specificity Profile of this compound Comparison->Conclusion End End Conclusion->End

Caption: Experimental Workflow for Inhibitor Specificity.

References

Australine (Castanospermine): A Comparative Guide to In Vitro Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antiviral performance of Australine, more commonly known as castanospermine (B190763), against other antiviral agents. Castanospermine is a natural alkaloid isolated from the seeds of the Moreton Bay Chestnut (Castanospermum australe).[1] Its antiviral properties stem from its activity as an inhibitor of α-glucosidases, enzymes crucial for the proper folding of viral glycoproteins.[2][3] This guide summarizes key experimental data, details the methodologies employed in these studies, and visualizes the underlying mechanisms and workflows.

Comparative In Vitro Efficacy

The antiviral activity of castanospermine has been evaluated against a range of viruses. The following tables summarize its in vitro efficacy, quantified by the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), in comparison to other antiviral compounds.

Compound Virus Cell Line IC50 / EC50 (µM) Reference
CastanospermineHIV-1Cultured Human Cells9[4]
6-O-butanoyl castanospermineHIV-1Cultured Human Cells2.4[4]
AZT (Zidovudine)HIV-1-Less effective & more toxic than Castanospermine in this study[4]
CastanospermineDengue Virus (DEN-1)BHK cells-[1]
CastanospermineDengue Virus (all serotypes)-Inhibitory[1][2]
CastanospermineYellow Fever Virus-Partially resistant[1][2]
CastanospermineWest Nile Virus-Almost completely resistant[1][2]
Celgosivir (pro-drug of castanospermine)SARS-CoV-2Vero E6 cellsDose-dependent inhibition[5]
UV-4 (deoxynojirimycin derivative)SARS-CoV-2Vero E6 cellsReduced viral replication[5]

Experimental Protocols

The in vitro antiviral efficacy data presented is typically derived from cell-based assays that quantify the inhibition of viral replication.

General Antiviral Screening Assay Protocol

A common method to assess antiviral activity is the plaque reduction assay or an assay measuring the inhibition of virus-induced cytopathic effect (CPE).

  • Cell Seeding: A suitable host cell line (e.g., Vero E6 for SARS-CoV-2, BHK-21 for Dengue virus) is seeded in multi-well plates to form a confluent monolayer.[6]

  • Infection: The cell monolayers are infected with a known quantity of the virus, typically expressed as the multiplicity of infection (MOI).

  • Compound Treatment: The infected cells are then treated with serial dilutions of the test compound (e.g., castanospermine).[7]

  • Incubation: The plates are incubated for a period that allows for viral replication and, in control wells, the development of cytopathic effects (typically 48-72 hours).[8][9]

  • Quantification of Antiviral Effect:

    • CPE Inhibition Assay: The extent of cell death or morphological changes is observed and scored. The EC50 is the concentration of the compound that inhibits the viral cytopathic effect by 50%.

    • Plaque Reduction Assay: The number of viral plaques (localized areas of cell death) is counted. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

    • Viral Yield Reduction Assay: The amount of virus released into the cell culture supernatant is quantified by methods such as RT-qPCR or TCID50 assay.[8]

  • Cytotoxicity Assay: In parallel, the cytotoxicity of the compound on uninfected cells is determined to ensure that the observed antiviral effect is not due to cell death caused by the compound itself.[7]

Mechanism of Action and Experimental Workflow

The antiviral activity of castanospermine is primarily attributed to its inhibition of host α-glucosidases I and II in the endoplasmic reticulum. This inhibition disrupts the proper folding of viral envelope glycoproteins, which is a critical step in the replication cycle of many enveloped viruses.

G cluster_virus_lifecycle Viral Replication Cycle in Host Cell cluster_mechanism Castanospermine Mechanism of Action Entry 1. Virus Entry Uncoating 2. Uncoating Entry->Uncoating Translation 3. Translation of Viral Proteins Uncoating->Translation Glycoprotein_Folding 4. Glycoprotein Folding (ER) Translation->Glycoprotein_Folding Assembly 5. Virion Assembly Glycoprotein_Folding->Assembly Misfolded_Glycoproteins Misfolded Glycoproteins Glycoprotein_Folding->Misfolded_Glycoproteins Release 6. Virus Release Assembly->Release Castanospermine Castanospermine Castanospermine->Inhibition Glucosidase α-Glucosidase I & II Glucosidase->Glycoprotein_Folding Required for Misfolded_Glycoproteins->Assembly Prevents Proper Assembly Inhibition->Glucosidase Inhibits

Caption: Mechanism of action of Castanospermine.

The following diagram illustrates a typical workflow for in vitro validation of an antiviral compound.

G cluster_workflow In Vitro Antiviral Validation Workflow Start Start: Identify Potential Antiviral Compound Cytotoxicity 1. Determine Cytotoxicity (CC50) on Host Cells Start->Cytotoxicity Antiviral_Assay 2. Perform Antiviral Assay (e.g., Plaque Reduction) Cytotoxicity->Antiviral_Assay Determine_Efficacy 3. Determine Antiviral Efficacy (IC50 / EC50) Antiviral_Assay->Determine_Efficacy Selectivity_Index 4. Calculate Selectivity Index (SI = CC50 / IC50) Determine_Efficacy->Selectivity_Index Mechanism_Study 5. Mechanism of Action Studies (e.g., Time-of-Addition) Selectivity_Index->Mechanism_Study End End: Candidate for Further Development Mechanism_Study->End

References

A Comparative Guide to the Synthesis of Australine and Its Epimers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Efficiency

Australine and its epimers are polyhydroxylated pyrrolizidine (B1209537) alkaloids that have garnered significant interest in the scientific community due to their potent glycosidase inhibitory activity. This activity gives them potential as therapeutic agents for a range of diseases, including diabetes, viral infections, and cancer. The stereochemical complexity of these molecules presents a considerable challenge to synthetic chemists. This guide provides a comparative analysis of the reported total syntheses of this compound and its key epimers, focusing on the efficiency of each route. The data is presented to aid researchers in selecting and optimizing synthetic strategies for these valuable compounds.

Comparative Synthesis Efficiency

The efficiency of a synthetic route is a critical factor in the practical production of a target molecule. Key metrics for comparison include the number of steps in the longest linear sequence and the overall yield. The following table summarizes the reported data for the synthesis of this compound and its epimers.

CompoundStarting MaterialKey ReactionsNumber of Steps (Longest Linear Sequence)Overall Yield (%)Reference
(+)-Australine L-xyloseReductive double-cyclization of an azido (B1232118) epoxy tosylate1314[Pearson, 2000]
(+)-1-Epithis compound D-MannoseElaboration of a sugar derivative147.2[Fleet et al.]
L-Glutamic acidElaboration of an amino acid derivative154.7[Ikota et al.]
Dienylsilyloxy nitroalkene & Chiral vinyl etherTandem [4+2]/[3+2] nitroalkene cycloaddition, Tamao-Fleming oxidation107.0[Denmark & Cottell, 2001][1][2]
(-)-7-Epithis compound Not specified in snippetsDiastereoselective and modular approachNot specified in snippetsNot specified in snippets[Pyne et al., 2003][3]
(+)-3-Epithis compound Divinyl carbinolChemo-enzymatic approach, Ozonolysis, Intramolecular bis-reductive amination514[Wong et al., 2000]

Key Synthetic Strategies and Experimental Protocols

The synthesis of this compound and its epimers often involves several key chemical transformations to construct the core pyrrolizidine skeleton and install the multiple stereocenters with high control. Below are detailed methodologies for some of the pivotal reactions cited in the literature.

Tandem [4+2]/[3+2] Nitroalkene Cycloaddition

This powerful reaction cascade is a cornerstone in the efficient synthesis of (+)-1-epithis compound, rapidly building the complex pyrrolizidine core.[1]

Protocol:

  • A solution of the dienylsilyloxy nitroalkene in toluene (B28343) is cooled to -78 °C.

  • A solution of the chiral vinyl ether (2 equivalents) and a Lewis acid catalyst (e.g., a chiral titanium complex) in toluene is added dropwise.

  • The reaction mixture is stirred at -78 °C for several hours and then allowed to warm slowly to room temperature.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the cycloadduct.

Tamao-Fleming Oxidation

The Tamao-Fleming oxidation is a crucial step for the conversion of a carbon-silicon bond to a carbon-oxygen bond, often used to unmask a hydroxyl group late in the synthesis.[1]

Protocol:

  • The silyl-protected intermediate is dissolved in a mixture of methanol (B129727) and tetrahydrofuran.

  • Potassium fluoride (B91410) and potassium bicarbonate are added to the solution.

  • The mixture is cooled to 0 °C, and a 30% solution of hydrogen peroxide is added dropwise.

  • The reaction is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • The reaction mixture is then quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude alcohol is purified by flash chromatography.

Sharpless Asymmetric Dihydroxylation

This reaction is employed to introduce two adjacent hydroxyl groups across a double bond with high stereocontrol, a common feature in the this compound framework.

Protocol:

  • A mixture of AD-mix-β (containing the chiral ligand (DHQD)₂PHAL), potassium ferricyanide, potassium carbonate, and methanesulfonamide (B31651) in a 1:1 mixture of tert-butanol (B103910) and water is prepared and cooled to 0 °C.

  • The olefin substrate is added to the stirred mixture.

  • The reaction is stirred vigorously at 0 °C for 24-48 hours.

  • The reaction is quenched by the addition of solid sodium sulfite, and the mixture is stirred for another hour at room temperature.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with a 2M aqueous solution of sodium hydroxide (B78521) and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting diol is purified by flash column chromatography.

Ozonolysis

Ozonolysis is a powerful tool for cleaving carbon-carbon double bonds to form carbonyl compounds, which can then be further manipulated.

Protocol:

  • The olefin is dissolved in a suitable solvent, typically a mixture of dichloromethane (B109758) and methanol, and cooled to -78 °C.

  • A stream of ozone gas is bubbled through the solution until a blue color persists, indicating the consumption of the starting material.

  • The excess ozone is removed by bubbling argon or nitrogen through the solution.

  • A reducing agent (e.g., dimethyl sulfide (B99878) or triphenylphosphine) is added to the solution at -78 °C to work up the ozonide.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The solvent is removed under reduced pressure, and the crude product is purified by chromatography.

Reductive Amination

This reaction is a versatile method for the formation of amines from carbonyl compounds and is often used in the final steps of a synthesis to form the pyrrolizidine nitrogen.

Protocol:

  • The aldehyde or ketone is dissolved in a suitable solvent such as methanol or dichloroethane.

  • The amine (or ammonia (B1221849) source) is added, followed by a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

  • A catalytic amount of acetic acid is often added to facilitate imine formation.

  • The reaction mixture is stirred at room temperature until the starting carbonyl compound is consumed.

  • The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent, and the organic layer is dried and concentrated.

  • The crude amine is purified by an appropriate method, such as chromatography or crystallization.

Visualizing Synthetic Pathways and Biological Interactions

To better understand the relationships between different synthetic strategies and the biological context of these molecules, the following diagrams are provided.

G General Synthetic Workflow for this compound and Epimers cluster_0 Core Skeleton Construction cluster_1 Stereochemical Elaboration cluster_2 Final Deprotection Starting_Material Chiral Pool Precursor (e.g., Sugar, Amino Acid) Key_Cycloaddition Key Cycloaddition/ Annulation Reaction Starting_Material->Key_Cycloaddition Multiple Steps Pyrrolizidine_Core Pyrrolizidine Core Key_Cycloaddition->Pyrrolizidine_Core Forms Bicyclic System Hydroxylation Stereoselective Hydroxylation Pyrrolizidine_Core->Hydroxylation Introduction of Hydroxyls Functional_Group_Interconversion Functional Group Interconversions Hydroxylation->Functional_Group_Interconversion Protected_Intermediate Fully Functionalized Protected Intermediate Functional_Group_Interconversion->Protected_Intermediate Deprotection Global Deprotection Protected_Intermediate->Deprotection Target_Molecule This compound or Epimer Deprotection->Target_Molecule

Caption: A generalized workflow for the total synthesis of this compound and its epimers.

G Mechanism of Glycosidase I Inhibition by this compound cluster_0 Glycoprotein Processing in the ER cluster_1 Inhibition by this compound Glycoprotein Newly synthesized glycoprotein with Glc3Man9GlcNAc2 Glucosidase_I Glucosidase I Glycoprotein->Glucosidase_I Cleavage of terminal α-1,2-linked glucose Accumulation Accumulation of Glc3Man9GlcNAc2-glycoproteins Glycoprotein->Accumulation Processing blocked Glucosidase_II Glucosidase II Glucosidase_I->Glucosidase_II Product: Glc2Man9GlcNAc2 Inhibited_Complex Glucosidase I-Australine Complex (Inactive) Calnexin_Calreticulin Calnexin/Calreticulin Cycle (Protein Folding) Glucosidase_II->Calnexin_Calreticulin Sequential cleavage of two α-1,3-linked glucose residues Correctly_Folded Correctly Folded Glycoprotein (Exit to Golgi) Calnexin_Calreticulin->Correctly_Folded This compound This compound (Competitive Inhibitor) This compound->Glucosidase_I

Caption: A diagram illustrating the competitive inhibition of Glucosidase I by this compound.

References

A Head-to-Head Comparison of Australine and Other Pyrrolizidine Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pyrrolizidine (B1209537) alkaloid, Australine, with other members of its class. This document synthesizes experimental data on their biological activities, focusing on glycosidase inhibition and cytotoxicity, and details the associated experimental protocols and signaling pathways.

Pyrrolizidine alkaloids (PAs) are a large and diverse group of natural products, historically known for their hepatotoxicity. However, a subset of these compounds, including this compound, exhibits potent and specific glycosidase inhibitory activity with therapeutic potential. This guide offers a head-to-head comparison to delineate the distinct profiles of these two groups of PAs.

Performance Comparison: Glycosidase Inhibition vs. Cytotoxicity

The primary distinguishing feature between this compound and many other pyrrolizidine alkaloids lies in their principal biological activities. This compound and related polyhydroxylated PAs are potent inhibitors of specific glycosidase enzymes, while the more notorious unsaturated PAs are known for their significant cytotoxicity, primarily due to their metabolic activation in the liver to reactive pyrroles that damage DNA and other cellular macromolecules.[1][2][3]

Glycosidase Inhibition Activity

This compound is a selective inhibitor of α-glucosidases. Specifically, it has been shown to be a potent inhibitor of amyloglucosidase, with a 50% inhibition concentration (IC50) of 5.8 µM, and the glycoprotein (B1211001) processing enzyme glucosidase I.[4][5] It displays little to no inhibitory activity against β-glucosidase, α- or β-mannosidase, or α- or β-galactosidase.[4][5] This specificity is a key attribute for its potential therapeutic applications.

In comparison, other glycosidase-inhibiting PAs, such as the hyacinthacine alkaloids, exhibit a range of inhibitory activities against various glycosidases, with IC50 values typically in the micromolar range.[6][7]

Table 1: Comparative Glycosidase Inhibition of this compound and Other Pyrrolizidine Alkaloids (IC50 values)

AlkaloidEnzymeSourceIC50 (µM)Reference
This compound Amyloglucosidase (α-glucosidase)Aspergillus niger5.8[4]
This compound Glucosidase INot specifiedPotent inhibitor[4]
7-epi-Australine α-GlucosidaseAspergillus nigerWeak inhibitor[3]
7-fluoro-Australine α-GlucosidaseAspergillus nigerEnhanced inhibition[3]
Hyacinthacine A1 AmyloglucosidaseAspergillus niger25[6]
Hyacinthacine A2 AmyloglucosidaseAspergillus niger8.6[6]
Hyacinthacine A3 AmyloglucosidaseAspergillus niger17[6]
Hyacinthacine B1 β-GlucosidaseAlmond320[6]
Hyacinthacine B2 β-GlucosidaseAlmond100[6]
Hyacinthacine C1 AmyloglucosidaseAspergillus niger84[6]
Cytotoxicity Profile

In stark contrast, unsaturated PAs like lasiocarpine, riddelliine, and monocrotaline (B1676716) are known hepatotoxins, causing DNA damage and cell cycle arrest, which can lead to liver cancer.[1][8] Their cytotoxicity is a result of metabolic activation to reactive pyrroles.[1]

Experimental Methodologies

In Vitro α-Glucosidase Inhibition Assay

A common method to determine the α-glucosidase inhibitory activity of compounds like this compound is a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[9][10][11]

Protocol:

  • Preparation of Solutions:

    • Inhibitor Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions in the assay buffer.

    • Enzyme Solution: Dissolve α-glucosidase (from a source like baker's yeast) in a phosphate (B84403) buffer (e.g., 100 mM, pH 6.8) to a working concentration (e.g., 0.5 U/mL).

    • Substrate Solution: Dissolve pNPG in the same phosphate buffer to a final concentration (e.g., 5 mM).

    • Stopping Solution: Prepare a solution of sodium carbonate (e.g., 100 mM) in deionized water.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the diluted inhibitor solutions to the respective wells (use buffer for the control).

    • Add 20 µL of the α-glucosidase solution to each well, mix gently, and pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding 50 µL of the sodium carbonate solution.

  • Data Analysis:

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentrations.

G cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Inhibitor Inhibitor Stock & Dilutions PreIncubate Pre-incubation: Buffer + Inhibitor + Enzyme Inhibitor->PreIncubate Enzyme α-Glucosidase Solution Enzyme->PreIncubate Substrate pNPG Substrate Solution Reaction Reaction Initiation: Add pNPG Substrate Substrate->Reaction Stop Stopping Solution Terminate Reaction Termination: Add Stopping Solution Stop->Terminate PreIncubate->Reaction Incubate Incubation at 37°C Reaction->Incubate Incubate->Terminate Measure Measure Absorbance at 405 nm Terminate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Workflow for a typical in vitro α-glucosidase inhibition assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[12][13][14]

Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HepG2 for liver toxicity studies) in appropriate growth medium and conditions.

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., a pyrrolizidine alkaloid) and create serial dilutions in the cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add a sterile MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution, typically at a wavelength of 570 nm, using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways

The mechanisms of action of glycosidase-inhibiting PAs and cytotoxic PAs diverge significantly, impacting distinct cellular signaling pathways.

This compound and Glycosidase Inhibition: The Unfolded Protein Response

Inhibitors of ER α-glucosidases, such as this compound, disrupt the proper folding of newly synthesized glycoproteins in the endoplasmic reticulum. This leads to an accumulation of misfolded proteins, a condition known as ER stress. The cell responds to ER stress by activating a signaling network called the Unfolded Protein Response (UPR).

The UPR has three main sensor proteins that initiate downstream signaling:

  • IRE1 (Inositol-requiring enzyme 1): When activated, IRE1 splices the mRNA of XBP1 (X-box binding protein 1), leading to the production of a potent transcription factor that upregulates genes involved in protein folding and degradation.

  • PERK (PKR-like ER kinase): Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general attenuation of protein translation, reducing the load of new proteins entering the ER. However, it selectively promotes the translation of certain mRNAs, such as ATF4 (Activating transcription factor 4), which controls the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis.

  • ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a transcription factor that moves to the nucleus and activates the expression of ER chaperones.

If ER stress is prolonged and cannot be resolved by the adaptive measures of the UPR, the signaling pathways can switch to inducing apoptosis (programmed cell death).

G cluster_ER Endoplasmic Reticulum cluster_UPR Unfolded Protein Response (UPR) This compound This compound Glucosidase_I α-Glucosidase I This compound->Glucosidase_I inhibits Misfolded_Glycoproteins Accumulation of Misfolded Glycoproteins Glucosidase_I->Misfolded_Glycoproteins leads to ER_Stress ER Stress Misfolded_Glycoproteins->ER_Stress induces IRE1 IRE1 ER_Stress->IRE1 activates PERK PERK ER_Stress->PERK activates ATF6 ATF6 ER_Stress->ATF6 activates Apoptosis Apoptosis ER_Stress->Apoptosis prolonged XBP1_splicing XBP1 mRNA Splicing IRE1->XBP1_splicing eIF2a_phos eIF2α Phosphorylation PERK->eIF2a_phos ATF6_cleavage ATF6 Cleavage ATF6->ATF6_cleavage Adaptive_Response Adaptive Response: - Increased Chaperones - ERAD - Reduced Translation XBP1_splicing->Adaptive_Response eIF2a_phos->Adaptive_Response ATF6_cleavage->Adaptive_Response

Signaling pathway initiated by this compound-induced glycosidase inhibition.

Toxic Pyrrolizidine Alkaloids: DNA Damage and Cell Cycle Arrest

The signaling pathways affected by toxic, unsaturated PAs are fundamentally different. After metabolic activation in the liver, these PAs form reactive pyrroles that act as alkylating agents, readily binding to cellular macromolecules, including DNA. This leads to the formation of DNA adducts, which can cause mutations and genomic instability.[1][2][3]

The cellular response to this DNA damage involves the activation of DNA damage response (DDR) pathways, which can lead to:

  • Cell Cycle Arrest: To prevent the replication of damaged DNA, the cell cycle is halted, often at the S or G2/M phases.[1] This allows time for DNA repair.

  • Apoptosis: If the DNA damage is too extensive to be repaired, the cell will initiate programmed cell death to eliminate the damaged cell and prevent the propagation of mutations.

G cluster_metabolism Metabolic Activation (Liver) cluster_cellular_damage Cellular Damage cluster_outcome Cellular Outcome Unsaturated_PA Unsaturated Pyrrolizidine Alkaloid CYP450 CYP450 Enzymes Unsaturated_PA->CYP450 Reactive_Pyrroles Reactive Pyrroles CYP450->Reactive_Pyrroles DNA_Adducts DNA Adducts Reactive_Pyrroles->DNA_Adducts Protein_Adducts Protein Adducts Reactive_Pyrroles->Protein_Adducts DNA_Damage_Response DNA Damage Response DNA_Adducts->DNA_Damage_Response Mutation_Cancer Mutation / Cancer DNA_Adducts->Mutation_Cancer Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage_Response->Apoptosis

Toxic pathway of unsaturated pyrrolizidine alkaloids.

Conclusion

This compound and its relatives represent a distinct class of pyrrolizidine alkaloids with a biological activity profile that is fundamentally different from the well-known toxic members of this family. Their potent and selective inhibition of glycosidases, coupled with a likely favorable safety profile, makes them promising candidates for further investigation in the context of diseases where glycosylation plays a key role, such as viral infections and certain types of cancer. In contrast, the unsaturated pyrrolizidine alkaloids are characterized by their cytotoxicity, which is mediated by metabolic activation and subsequent DNA damage. This head-to-head comparison highlights the importance of considering the specific chemical structure and resulting biological activity when evaluating the potential of any pyrrolizidine alkaloid for therapeutic development.

References

Confirming the Target Specificity of Australine in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Australine's performance with other glycosidase inhibitors and details the experimental methodologies for confirming its target specificity in cellular models.

This compound is a polyhydroxylated pyrrolizidine (B1209537) alkaloid originally isolated from the seeds of Castanospermum australe[1][2]. It is a known inhibitor of glycosidases, enzymes crucial for processes like glycoprotein (B1211001) processing. Verifying the specific cellular targets of small molecules like this compound is a critical step in understanding their mechanism of action and potential therapeutic applications. This guide outlines key experimental approaches to validate these interactions within a cellular context.

Comparative Analysis of Glycosidase Inhibitors

To understand the specificity of this compound, it is often compared with other well-characterized glycosidase inhibitors, such as castanospermine (B190763) and swainsonine (B1682842). The following table summarizes their known targets and effects.

Inhibitor Chemical Class Primary Cellular Target(s) Effect on N-linked Glycosylation Inhibitory Concentration (IC50)
This compound Pyrrolizidine AlkaloidGlucosidase I, Amyloglucosidase[1][2]Accumulation of Glc₃Man₇₋₉(GlcNAc)₂ oligosaccharides[1][2][3]5.8 µM for amyloglucosidase[1][2]
Castanospermine Indolizidine Alkaloidα- and β-Glucosidases (including Glucosidase I)[4][5]Similar to this compound, inhibits early glucose trimmingVaries by specific glucosidase
Swainsonine Indolizidine Alkaloidα-Mannosidase II[5]Accumulation of hybrid-type oligosaccharidesVaries by specific mannosidase

Experimental Protocols for Target Validation

Confirming that a small molecule interacts with its intended protein target in a living system is referred to as target engagement[6]. Several robust methods can be employed to validate the cellular targets of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against heat-induced denaturation[7][8].

Protocol:

  • Cell Culture and Treatment:

    • Culture cells of interest to ~80% confluency.

    • Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time at 37°C.

  • Heat Challenge:

    • Harvest the cells and wash them with phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling period at room temperature[7].

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C)[7].

    • Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C[7].

    • Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration.

  • Analysis by Western Blot:

    • Normalize the protein concentration for all samples.

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the putative target (e.g., Glucosidase I).

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, direct binding.

In Vitro Glycosidase Activity Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of its target glycosidases.

Protocol:

  • Enzyme and Substrate Preparation:

    • Obtain purified or recombinant target glycosidase (e.g., Glucosidase I, amyloglucosidase).

    • Prepare a suitable chromogenic or fluorogenic substrate for the specific enzyme.

    • Prepare a reaction buffer appropriate for the enzyme's optimal activity.

  • Inhibition Assay:

    • In a microplate, add the reaction buffer, the enzyme, and varying concentrations of this compound (or other inhibitors for comparison).

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature.

    • Initiate the reaction by adding the substrate.

  • Data Measurement and Analysis:

    • Measure the absorbance or fluorescence at regular intervals using a plate reader to determine the reaction rate.

    • Plot the enzyme activity against the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This compound has been shown to be a good inhibitor of amyloglucosidase, with 50% inhibition at 5.8 µM[1].

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental workflows and biological pathways.

G cluster_0 Cell Treatment cluster_1 Heat Challenge & Lysis cluster_2 Analysis cell_culture Culture Cells treatment Treat with this compound or Vehicle Control cell_culture->treatment harvest Harvest & Resuspend Cells treatment->harvest heat Heat Shock (Temperature Gradient) harvest->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse centrifuge Centrifuge to Separate Soluble/Insoluble Fractions lyse->centrifuge western_blot Western Blot for Target Protein centrifuge->western_blot analysis Analyze Melt Curve Shift western_blot->analysis end End analysis->end start Start start->cell_culture

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

N_Linked_Glycosylation cluster_ER ER Processing cluster_Golgi Golgi Processing ER Endoplasmic Reticulum Dol_P Dolichol-P Glc3Man9 Glc₃Man₉(GlcNAc)₂ Dol_P->Glc3Man9 Synthesis Glycoprotein Glycoprotein (Glc₃Man₉(GlcNAc)₂) Glc3Man9->Glycoprotein OST Protein Nascent Polypeptide Protein->Glycoprotein OST Man9 Man₉(GlcNAc)₂ Glycoprotein->Man9 Glucose Trimming Glucosidase_I Glucosidase I Man5 Man₅(GlcNAc)₂ Man9->Man5 Mannose Trimming Mannosidase_I Mannosidase I Complex Complex/Hybrid Glycans Man5->Complex Mannosidase_II Mannosidase II Golgi Golgi Apparatus Glucosidase_II Glucosidase II This compound This compound This compound->Glucosidase_I Castanospermine Castanospermine Castanospermine->Glucosidase_I Swainsonine Swainsonine Swainsonine->Mannosidase_II

Caption: N-linked glycosylation pathway and points of inhibition.

References

Safety Operating Guide

Navigating the Disposal of Novel Chemical Compounds: A Procedural Guide for "Australine"

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental protection. For novel or specialized compounds such as "Australine," a systematic approach is required to manage waste streams effectively and in compliance with regulatory standards. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling and disposal of "this compound," ensuring adherence to Australian chemical safety protocols.

Risk Assessment and Characterization of "this compound" Waste

Prior to commencing any experimental work that will generate "this compound" waste, a thorough risk assessment is mandatory. This initial step is crucial for understanding the potential hazards associated with the compound and its subsequent waste products.

Key Experimental Protocols for Waste Characterization:

  • Solubility and Stability Testing:

    • Objective: To determine the solubility of "this compound" in common laboratory solvents and its stability under various conditions (e.g., pH, temperature, light exposure).

    • Methodology:

      • Prepare saturated solutions of "this compound" in a range of aqueous and organic solvents.

      • Analyze the solutions using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify solubility.

      • Expose "this compound" solutions to varying pH levels, temperatures, and light intensities to assess degradation. Monitor for the appearance of degradation products over time.

  • Toxicity and Hazard Identification:

    • Objective: To identify any acute or chronic toxicity, as well as other potential hazards (e.g., reactivity, corrosivity, flammability).

    • Methodology:

      • Consult any available preliminary data on the chemical structure and properties of "this compound."

      • If no data is available, consider utilizing computational toxicology models to predict potential hazards.

      • Conduct preliminary in-vitro assays to assess cytotoxicity or other immediate biological effects.

"this compound" Disposal Protocol

The disposal of "this compound" must be conducted in accordance with local and national regulations. In Australia, the management of chemical waste is governed by various state and territory Environmental Protection Agencies (EPAs) and guided by the principles of Safe Work Australia.

Step-by-Step Disposal Procedure:

  • Segregation of Waste:

    • "this compound" waste should be segregated at the point of generation.

    • Do not mix "this compound" waste with other chemical waste streams unless their compatibility has been confirmed.

    • Separate solid and liquid waste into designated containers.

  • Waste Container Selection and Labeling:

    • Choose a waste container that is chemically resistant to "this compound" and its solvent.

    • The container must be in good condition and have a secure, leak-proof lid.

    • Label the container clearly with the following information:

      • The words "HAZARDOUS WASTE"

      • The name "this compound Waste"

      • The primary hazard associated with "this compound" (e.g., "Toxic," "Flammable")

      • The composition of the waste, including any solvents and their approximate concentrations.

      • The date of accumulation.

  • Storage of "this compound" Waste:

    • Store "this compound" waste in a designated, well-ventilated, and secure area.

    • Ensure the storage area is away from general laboratory traffic and incompatible chemicals.

    • Maintain a log of the accumulated waste.

  • Arranging for Disposal:

    • Chemical waste must be disposed of through a licensed waste contractor.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of "this compound" waste.

    • Provide the EHS department and the waste contractor with all necessary information regarding the composition and hazards of the waste.

Quantitative Data Summary for Chemical Waste Management

ParameterGuideline/RequirementRegulatory Body/Code
Waste Segregation Incompatible chemicals must be kept separate.AS/NZS 2243.10
Labeling Must include chemical name, concentration, and hazard information.Safe Work Australia - Labelling of Workplace Hazardous Chemicals Code of Practice
Storage Time Dependent on institutional and state regulations; typically should not exceed 12 months.State Environmental Protection Agency (EPA)
Container Integrity Must be leak-proof, in good condition, and compatible with the waste.AS/NZS 2243.10
Disposal Method Via a licensed chemical waste contractor.State Environmental Protection Agency (EPA)

Logical Workflow for "this compound" Waste Disposal

cluster_generation Waste Generation & Characterization cluster_segregation Segregation & Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Experiment Generates 'this compound' Waste characterize Characterize Waste (Solid/Liquid, Hazards) start->characterize select_container Select Appropriate Waste Container characterize->select_container label_container Label Container Correctly select_container->label_container store Store in Designated Waste Area label_container->store log Log Waste Details store->log contact_ehs Contact EHS for Disposal Request log->contact_ehs collection Arrange Collection by Licensed Contractor contact_ehs->collection end Waste Disposed Compliantly collection->end

Safeguarding Your Research: A Guide to Handling Australine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Australine, a pyrrolizidine (B1209537) alkaloid and glucosidase inhibitor. Following these procedures will help ensure the safety of laboratory personnel and the integrity of your research.

Immediate Safety and Handling at a Glance

A comprehensive understanding of a chemical's properties is the foundation of safe handling. Below is a summary of key safety information for this compound.

ParameterInformationCitation
Chemical Name This compound
CAS Number 118396-02-4[1][2]
Molecular Formula C₈H₁₅NO₄[1]
Appearance Solid (Assumed)
Primary Hazards Unknown. Treat as a potentially hazardous substance.
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat.[2]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
Disposal Dispose of via a licensed chemical destruction plant or controlled incineration.[2]

Experimental Protocols: Safe Handling and Disposal

Adherence to strict protocols is crucial when working with research chemicals like this compound, for which comprehensive toxicity data may not be available. The following step-by-step guidance will direct you through the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

Before beginning any work with this compound, ensure all personnel are equipped with the following PPE:

  • Eye Protection: Chemical safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[2]

  • Avoid Contact: Take all necessary precautions to prevent skin and eye contact.[2]

  • Static Discharge: Use non-sparking tools and implement measures to prevent fire caused by electrostatic discharge.[2]

  • Spill Management:

    • Ensure adequate ventilation and evacuate personnel to a safe area.

    • Wear appropriate PPE, including chemical-impermeable gloves.

    • Avoid dust formation.

    • Remove all sources of ignition.[2]

Storage

Proper storage is vital to maintaining the chemical's integrity and preventing accidents.

  • Store this compound in a tightly sealed container.

  • The storage location should be dry, cool, and well-ventilated.

  • Keep it segregated from foodstuffs and other incompatible materials.[2]

Disposal Plan

The disposal of chemical waste must be handled responsibly to protect the environment.

  • Unused Product: The material can be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[2] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2] Do not discharge into sewer systems.[2]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[2] For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable option.[2]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

prep Preparation - Don PPE - Work in fume hood handle Handling this compound - Weighing - Preparing solutions prep->handle experiment Experimentation - Follow protocol handle->experiment cleanup Post-Experiment Cleanup - Decontaminate surfaces - Remove PPE experiment->cleanup waste Waste Disposal - Segregate waste - Follow disposal protocol cleanup->waste

Caption: A workflow for the safe handling of this compound.

References

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Reactant of Route 1
Australine
Reactant of Route 2
Australine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.